molecular formula C8H4F3NO5 B3102788 2-Nitro-4-(trifluoromethoxy)benzoic acid CAS No. 142494-70-0

2-Nitro-4-(trifluoromethoxy)benzoic acid

Cat. No.: B3102788
CAS No.: 142494-70-0
M. Wt: 251.12 g/mol
InChI Key: JANOFBIDZFXRKA-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H4F3NO5 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-4-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO5/c9-8(10,11)17-4-1-2-5(7(13)14)6(3-4)12(15)16/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANOFBIDZFXRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273932
Record name 2-Nitro-4-(trifluoromethoxy)benzoic acid
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Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142494-70-0
Record name 2-Nitro-4-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142494-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-4-(trifluoromethoxy)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what are the chemical properties of 2-Nitro-4-(trifluoromethoxy)benzoic acid

[1][2][3][4]

Executive Summary

2-Nitro-4-(trifluoromethoxy)benzoic acid (CAS 142494-70-0) is a specialized fluorinated intermediate critical to the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals.[1][2][3] It serves as the primary precursor to 2-amino-4-(trifluoromethoxy)benzoic acid , a fluorinated anthranilic acid scaffold used in the development of kinase inhibitors and metabolically stable herbicides.

The compound’s value lies in its unique substitution pattern: the nitro group at the ortho position provides a handle for cyclization (e.g., into quinazolinones) or reduction to an aniline, while the trifluoromethoxy (-OCF₃) group at the para position imparts high lipophilicity and metabolic resistance without the steric bulk of a trifluoromethyl (-CF₃) group.

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8]

Molecular Architecture

The molecule features a benzoic acid core deactivated by two electron-withdrawing groups (EWGs). The -NO₂ group at position 2 exerts a strong inductive and resonance withdrawing effect, significantly increasing the acidity of the carboxylic acid relative to unsubstituted benzoic acid. The -OCF₃ group is electronically unique: it is strongly withdrawing by induction (


Key Properties Table[7]
PropertyData / ValueNotes
CAS Number 142494-70-0 Distinct from -CF₃ analog (CAS 320-94-5)
IUPAC Name This compound
Molecular Formula C₈H₄F₃NO₅
Molecular Weight 251.12 g/mol
Physical State Solid (Crystalline powder)Typically off-white to pale yellow
Melting Point ~134–138 °C (Predicted/Analog)Exact experimental MP not standardized in open literature; analogs fall in this range [1].[1][4]
Acidity (pKa) ~1.8 – 2.0 (Predicted)Lower than 2-nitrobenzoic acid (2.17) due to -OCF₃
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility due to lipophilic -OCF₃
Partition Coeff (LogP) ~2.2 (Predicted)Indicates moderate lipophilicity

Synthetic Pathways[4][5][7]

The synthesis of this compound presents a regiochemical challenge. Direct nitration of 4-(trifluoromethoxy)benzoic acid typically yields the 3-nitro isomer due to the directing effects of the carboxyl and trifluoromethoxy groups. Therefore, the industrial route relies on the oxidation of a pre-nitrated toluene precursor.[5]

Primary Route: Oxidation of 2-Nitro-4-(trifluoromethoxy)toluene

This route ensures the correct regiochemistry by establishing the nitro position before the carboxylic acid is formed.

Protocol Overview:

  • Precursor: 2-Nitro-4-(trifluoromethoxy)toluene.

  • Oxidant: Potassium Permanganate (KMnO₄) or catalytic oxidation (Co/Mn/Br system).

  • Conditions: Reflux in aqueous pyridine or t-butanol/water.

  • Work-up: Filtration of MnO₂, acidification of filtrate to precipitate the acid.

Mechanistic Workflow (Graphviz)

Synthesiscluster_0Regiocontrol LogicStart4-(Trifluoromethoxy)tolueneStep1Nitration(HNO3/H2SO4)Start->Step1 Electrophilic Subst.Inter2-Nitro-4-(trifluoromethoxy)toluene(Major Isomer)Step1->Inter Ortho to MethylStep2Oxidation(KMnO4, Reflux)Inter->Step2 Side-chain Ox.Product2-Nitro-4-(trifluoromethoxy)benzoic acidStep2->Product Yields -COOH

Figure 1: Synthetic workflow ensuring correct regiochemistry via toluene oxidation.

Reactivity & Functionalization

This compound is a "linchpin" intermediate. Its reactivity is defined by the orthogonality of its three functional groups: the carboxylic acid (coupling), the nitro group (reduction/cyclization), and the trifluoromethoxy group (stability).

Reduction to Anthranilic Acid Derivatives

The most critical application is the reduction of the nitro group to an amine, yielding 2-amino-4-(trifluoromethoxy)benzoic acid . This aniline derivative is a direct precursor to quinazolinone drugs and pyrrolopyrazine kinase inhibitors.

  • Reagents: H₂/Pd-C (Catalytic Hydrogenation) or Fe/HCl (Bechamp Reduction).

  • Chemo-selectivity: The -OCF₃ group is stable under standard hydrogenation conditions, unlike -I or -Br substituents which might undergo hydrogenolysis.

Acid Chloride Formation

Activation of the carboxylic acid is required for amide coupling.

  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride.[6]

  • Protocol Note: Catalytic DMF is often required. The electron-deficient nature of the ring makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack, but the resulting acid chloride is moisture-sensitive.

Reactivity Flowchart (Graphviz)

ReactivityCore2-Nitro-4-(trifluoromethoxy)benzoic acidRedReduction (H2/Pd-C)Core->RedActActivation (SOCl2)Core->ActEsterEsterification (MeOH/H+)Core->EsterProd_Amine2-Amino-4-(trifluoromethoxy)benzoic acidRed->Prod_Amine API PrecursorProd_ClAcid Chloride(Electrophilic Coupling Partner)Act->Prod_Cl Amide FormationProd_EsterMethyl EsterEster->Prod_Ester

Figure 2: Divergent reactivity pathways for API synthesis.

Applications in Drug Discovery[1][2][4][9]

Case Study: Kinase Inhibitors (Oncology)

In modern drug design, the trifluoromethoxy group is prized for its ability to enhance lipophilicity (

A specific application is found in the synthesis of pyrrolopyrazine compounds used for cancer therapy.

  • Mechanism: The 2-nitro acid is reduced to the 2-amino acid.

  • Coupling: The resulting amine reacts with electrophiles to form the core scaffold of inhibitors targeting specific kinases involved in tumor proliferation.

  • Reference: Patent WO2024218235A1 describes the use of 2-amino-4-(trifluoromethoxy)benzoic acid (derived from the title compound) to synthesize inhibitors where the -OCF₃ group occupies a solvent-exposed pocket, improving cellular permeability [2].

Agrochemical Utility

The compound is also a building block for mesotrione-class herbicides and novel insecticides. The -OCF₃ group prevents oxidative metabolism at the 4-position, extending the half-life of the active agent in the field.

Safety & Handling Protocols

As a nitro-aromatic acid, this compound requires specific safety controls.

Hazard ClassRisk DescriptionMitigation
Energetic Stability Nitro compounds can be shock-sensitive or explosive if heated under confinement.Do not distill to dryness. Use blast shields during scale-up.
Skin/Eye Irritant Acidic functionality causes burns; nitro group allows skin permeation.Wear nitrile gloves, safety goggles, and lab coat.
Incompatibility Reacts violently with strong bases and reducing agents (hydrazine, metal hydrides).Store away from alkali and reducing agents.

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, which can interfere with accurate stoichiometry in coupling reactions.

References

  • Benchchem . This compound Technical Data. Retrieved from

  • Google Patents . WO2024218235A1 - Pyrrolopyrazine compounds, preparation thereof and therapeutic uses. Retrieved from

  • National Institutes of Health (NIH) . PubChem Compound Summary for CID 18350439. Retrieved from

  • ChemicalBook . 2-Nitro-4-trifluoromethylbenzoic acid Properties (Analog Reference). Retrieved from

synthesis pathways for 2-Nitro-4-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the synthesis pathways for 2-Nitro-4-(trifluoromethoxy)benzoic acid (CAS: 142494-70-0) reveals a fascinating intersection of nitroaromatic chemistry and fluorinated building block design. This compound is a highly sought-after intermediate in pharmaceutical and agrochemical development. The trifluoromethoxy (-OCF₃) group imparts exceptional lipophilicity and metabolic stability due to the strength of the carbon-fluorine bond, while the nitro (-NO₂) group serves as an electron-withdrawing anchor and a versatile handle for downstream functionalization[1].

The following guide dissects the core synthesis pathways, the mechanistic causality behind reagent selection, and self-validating experimental protocols.

Mechanistic Causality & Route Selection

Synthesizing a heavily functionalized aromatic ring requires careful orchestration of electronic and steric effects. The benzene ring in this compound is profoundly electron-deficient due to the combined electron-withdrawing properties of the carboxyl (-COOH), nitro (-NO₂), and trifluoromethoxy (-OCF₃) substituents[1].

Chemists typically rely on three primary pathways to construct this molecule, each with distinct mechanistic rationales:

Pathway A: Side-Chain Oxidation of Toluene Precursors

The most logically sound and widely utilized route involves the oxidation of 2-nitro-4-(trifluoromethoxy)toluene [1].

  • The Causality of Regioselectivity: Why start with a toluene derivative? In electrophilic aromatic substitution, an alkyl group (like -CH₃) is electron-donating and activating, directing ortho/para. The -OCF₃ group is electron-withdrawing and deactivating. When nitrating 4-(trifluoromethoxy)toluene, the activating methyl group dominates the directing effect, cleanly sending the incoming nitronium ion (NO₂⁺) to the 2-position. The subsequent oxidation of the methyl group to a carboxylic acid using potassium permanganate (KMnO₄) yields the target compound with high regiochemical fidelity[1].

Pathway B: Acidic Hydrolysis of Nitrile Precursors

This route converts 2-nitro-4-(trifluoromethoxy)benzonitrile into the target carboxylic acid.

  • The Causality of pH Selection: The hydrolysis of the nitrile group (-C≡N) can technically be achieved under basic or acidic conditions. However, for this specific electron-deficient nitroaromatic, acidic hydrolysis (using aqueous H₂SO₄ or HCl) is strictly mandated[1]. Under strongly basic conditions, the highly activated nitro group is susceptible to unwanted nucleophilic aromatic substitution (SₙAr), which would degrade the starting material[1]. Acidic conditions entirely bypass this degradation pathway.

Pathway C: Direct Regioselective Nitration

Direct nitration of 4-(trifluoromethoxy)benzoic acid uses a standard mixture of concentrated sulfuric and nitric acids[1].

  • The Causality of Sterics vs. Electronics: Electronically, the -COOH group directs meta (to the 3-position), and the -OCF₃ group directs ortho/para (also to the 3-position). Standard electronic rules suggest the 3-nitro isomer should be the major product. However, the extreme steric bulk of the -OCF₃ group can hinder the 3-position, and by carefully controlling thermodynamic parameters or using solid acid catalysts (like zeolites), the reaction can be forced to yield the 2-nitro isomer[1][2]. Because this route fights inherent electronic directing effects, it often requires rigorous chromatographic purification.

SynthesisRoutes A 4-(Trifluoromethoxy) benzoic acid Target 2-Nitro-4-(trifluoromethoxy) benzoic acid (CAS: 142494-70-0) A->Target Regioselective Nitration (HNO3 / H2SO4) B 2-Nitro-4-(trifluoromethoxy) toluene B->Target Side-chain Oxidation (KMnO4, aq) C 2-Nitro-4-(trifluoromethoxy) benzonitrile C->Target Acidic Hydrolysis (H2SO4 or HCl, heat)

Three primary synthesis pathways converging on this compound.

Quantitative Pathway Comparison

To aid in route selection for scale-up or bench-level synthesis, the following table summarizes the operational metrics of the three pathways discussed above.

Synthesis PathwayStarting MaterialKey ReagentsReaction TypeYield PotentialScalability
Pathway A (Oxidation) 2-Nitro-4-(trifluoromethoxy)tolueneKMnO₄, H₂O, HeatSide-chain OxidationHigh Excellent
Pathway B (Hydrolysis) 2-Nitro-4-(trifluoromethoxy)benzonitrileH₂SO₄ (aq) or HCl (aq)Acidic HydrolysisHigh Good
Pathway C (Nitration) 4-(Trifluoromethoxy)benzoic acidHNO₃, H₂SO₄Electrophilic Aromatic SubstitutionModerate Poor (Isomer separation required)

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, meaning the reaction provides internal visual or physical feedback to the chemist to confirm progress and success without immediate reliance on external instrumentation.

Protocol 1: Permanganate Oxidation of Toluene Precursor (Pathway A)

This is the most robust method for generating the target compound.

  • Preparation: Suspend 1.0 equivalent of 2-nitro-4-(trifluoromethoxy)toluene in a 10-fold volumetric excess of distilled water. The starting material is highly hydrophobic and will form a distinct organic layer or suspension.

  • Heating & Addition: Heat the vigorously stirred suspension to 85–90 °C. Slowly add 3.5 equivalents of Potassium permanganate (KMnO₄) in small portions over 2 hours[1].

  • Self-Validation (Reaction Progress): The deep purple color of the MnO₄⁻ ion will rapidly discharge upon addition, replaced by the precipitation of insoluble, dark brown Manganese dioxide (MnO₂). The cessation of this color change (i.e., the persistence of a purple hue) indicates the complete consumption of the toluene precursor.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove the MnO₂ byproduct[1]. Wash the filter cake with hot water.

  • Self-Validation (Product Isolation): The filtrate contains the highly water-soluble potassium salt of the product. Cool the filtrate to 0 °C and slowly acidify with concentrated HCl to pH 1-2. The sudden, voluminous precipitation of a white/pale-yellow solid provides immediate visual validation of successful conversion to the insoluble free carboxylic acid. Filter, wash with cold water, and dry under a vacuum.

Protocol 2: Acidic Hydrolysis of Nitrile Precursor (Pathway B)
  • Preparation: Dissolve 2-nitro-4-(trifluoromethoxy)benzonitrile in a 1:1 mixture of concentrated sulfuric acid (H₂SO₄) and water.

  • Reflux: Heat the mixture to gentle reflux (approx. 100–110 °C) for 4–6 hours[1].

  • Self-Validation (Reaction Progress): The reaction transitions from a heterogeneous suspension of the nitrile to a homogeneous solution as the intermediate primary amide forms, followed by the eventual precipitation of the highly insoluble carboxylic acid as the reaction reaches completion.

  • Workup: Pour the cooled reaction mixture over crushed ice. The target compound will crash out of the acidic aqueous phase. Filter the precipitate, wash thoroughly with cold water to remove residual mineral acid, and recrystallize from ethanol/water.

Downstream Applications: Catalytic Reduction

The primary utility of this compound is its role as a precursor to 2-amino-4-(trifluoromethoxy)benzoic acid [1][3]. The amine derivative is a critical building block for synthesizing anti-inflammatory drugs, analgesic pharmaceuticals, and advanced specialty polymers[3].

Because the -OCF₃ group is highly stable and resists hydrogenolysis, the nitro group can be cleanly reduced using catalytic hydrogenation[1].

Downstream A 2-Nitro-4-(trifluoromethoxy) benzoic acid B 2-Amino-4-(trifluoromethoxy) benzoic acid A->B Catalytic Hydrogenation (H2, Pd/C)

Selective catalytic reduction of the nitro group to yield the corresponding amine.

Reduction Protocol: The nitro compound is dissolved in methanol or ethyl acetate. A catalytic amount of Palladium on Carbon (Pd/C, 10 wt%) is added[1]. The vessel is purged and pressurized with H₂ gas (typically 1-3 atm) and stirred at room temperature. The reaction is self-validating via the cessation of hydrogen gas uptake. Filtration through Celite to remove the catalyst, followed by solvent evaporation, yields the pure amine.

References

Sources

molecular structure and properties of 2-Nitro-4-(trifluoromethoxy)benzoic acid

[2]

Executive Summary

This compound (CAS: 142494-70-0) is a specialized aromatic intermediate characterized by the synergy of three distinct functional groups: a carboxylic acid anchor, a sterically demanding ortho-nitro group, and a lipophilic para-trifluoromethoxy moiety.

In drug discovery, this molecule serves as a critical building block for anthranilic acid derivatives and heterocyclic cores (e.g., quinazolines). Its value lies in the trifluoromethoxy (-OCF₃) group, often termed a "super-halogen," which imparts superior metabolic stability and membrane permeability compared to non-fluorinated analogs, while the ortho-nitro group provides a handle for rapid diversification via reduction and cyclization.

Molecular Architecture & Electronic Properties

The reactivity and physical behavior of this compound are dictated by the electronic interplay between its substituents.[1]

Structural Components[1][3]
  • Benzoic Acid Core: The parent scaffold providing the acidic proton and a site for amide coupling or esterification.

  • 2-Nitro Group (-NO₂):

    • Electronic Effect: Strong electron-withdrawing group (EWG) via induction (-I) and resonance (-R).

    • Ortho-Effect: The steric bulk of the nitro group forces the adjacent carboxylic acid out of planarity with the benzene ring, reducing conjugation but potentially increasing the acidity of the carboxyl proton due to the loss of resonance stabilization of the neutral acid.

  • 4-Trifluoromethoxy Group (-OCF₃):

    • Electronic Effect: Exhibits a strong inductive withdrawing effect (

      
      ) but a weak resonance donating effect.
      
    • Conformation: The

      
       bond typically lies orthogonal to the aromatic ring to minimize dipole repulsion, contributing to unique binding pocket geometries.
      
    • Lipophilicity: Significantly increases the

      
       (approx. +1.04 
      
      
      value relative to H), enhancing bioavailability.
Electronic Distribution Map (SAR Visualization)

The following diagram illustrates the electronic vectors and steric influences defining the molecule's reactivity.

GCoreBenzene Ring(Electron Deficient)COOHC-1: Carboxylic Acid(Electrophilic Carbon)CouplingTarget for AmidationCOOH->CouplingNO2C-2: Nitro Group(Strong EWG / Steric Bulk)NO2->CoreDeactivates Ring (SNAr active)NO2->COOHOrtho-Effect(Twists out of plane)ReductionTarget for Reduction(-> Aniline)NO2->ReductionOCF3C-4: Trifluoromethoxy(Lipophilic / Metabolic Shield)OCF3->CoreInductive Withdrawal

Figure 1: Structure-Activity Relationship (SAR) map highlighting electronic vectors and reactive centers.

Physicochemical Profile

The following data consolidates available experimental values and high-confidence predictive models essential for handling and characterization.

PropertyValueNote
CAS Number 142494-70-0Unique Identifier
Molecular Formula

-
Molecular Weight 251.12 g/mol -
Physical State SolidTypically off-white to pale yellow powder
Melting Point 130–150 °C (Predicted)Experimental data scarce.[2] Analogous 4-CF3 compound melts at 134-138°C.
Acidity (pKa) ~1.9 – 2.1 (Predicted)More acidic than benzoic acid (4.2) due to ortho-nitro EWG effect.
Lipophilicity (cLogP) 2.19 ± 0.4Moderate lipophilicity; suitable for CNS active scaffolds.
Solubility DMSO, Methanol, Ethyl AcetateLow solubility in water; soluble in alkaline aqueous solutions.

Synthetic Pathways & Protocols

Primary Route: Nitration of 4-(Trifluoromethoxy)benzoic Acid

The most reliable, self-validating synthesis involves the electrophilic aromatic substitution (nitration) of the commercially available 4-(trifluoromethoxy)benzoic acid. The -COOH group directs meta, while the -OCF3 group directs ortho/para. However, the strong meta-directing influence of the carboxyl group combined with the para-position of the -OCF3 group directs the incoming nitro group primarily to the 2-position .

Experimental Protocol
  • Precursor: 4-(Trifluoromethoxy)benzoic acid (CAS: 330-12-1).

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    ).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, charge Concentrated

    
     (5.0 equiv).
    
  • Addition: Slowly add 4-(trifluoromethoxy)benzoic acid (1.0 equiv) portion-wise, maintaining temperature

    
    .
    
  • Nitration: Dropwise add Fuming

    
     (1.2 equiv) over 30 minutes. The reaction is exothermic; ensure temperature does not exceed 
    
    
    to prevent dinitration or decarboxylation.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor via TLC (Mobile phase: MeOH/DCM) or LC-MS.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the precipitate, wash strictly with cold water to remove residual acid until filtrate pH is neutral.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Ethyl Acetate/Hexanes if necessary.

Synthetic Workflow Diagram

SynthesisStart4-(Trifluoromethoxy)benzoic acidReagentsHNO3 / H2SO4(Nitration)Start->ReagentsIntermediateReaction Mixture(Sigma Complex)Reagents->Intermediate0-20°CProduct2-Nitro-4-(trifluoromethoxy)benzoic acidIntermediate->ProductQuench & FilterDownstreamAnthranilic AcidDerivativeProduct->DownstreamReduction(H2, Pd/C)

Figure 2: Synthetic workflow from precursor to target and downstream application.

Applications in Drug Development[1][2]

Bioisosterism & Metabolic Stability

The trifluoromethoxy group is a critical tool in medicinal chemistry.

  • Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the 4-position resistant to Cytochrome P450 oxidation, extending the half-life (

    
    ) of the drug candidate.
    
  • Conformational Locking: The OCF3 group prefers a conformation orthogonal to the ring, which can lock the molecule into a bioactive conformation that fits specific hydrophobic pockets in enzymes or receptors (e.g., Kinase inhibitors).

Precursor to Quinazolines

This compound is a direct precursor to 7-(trifluoromethoxy)quinazolin-4-ones.

  • Reduction: The 2-nitro group is reduced (Fe/HCl or

    
    /Pd-C) to the amine.
    
  • Cyclization: Reaction with formamide or urea yields the quinazoline core, a scaffold ubiquitous in EGFR inhibitors and other oncology drugs.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).

  • Signal Word: WARNING .

  • Handling Protocol:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Incompatibility: Avoid contact with strong bases and strong reducing agents (risk of vigorous reaction with nitro group).

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect stoichiometry in sensitive couplings.

References

  • Chemical Properties & Safety: this compound Safety Data Sheet. Thermo Fisher Scientific.[3] Link

  • Synthetic Methodology (Analogous Nitration):Nitration of Benzoic Acid Derivatives. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Trifluoromethoxy Group Properties: Leroux, F. et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem, 2008. Link

  • Medicinal Chemistry Applications: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • pKa and LogP Prediction: Calculated Properties for CAS 142494-70-0. ChemScene. Link

physical and chemical characteristics of 2-Nitro-4-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the physical and chemical characteristics of 2-Nitro-4-(trifluoromethoxy)benzoic acid (CAS No. 142494-70-0), a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. This document moves beyond a simple recitation of data, offering insights into the structural nuances that dictate the compound's reactivity and utility. We will explore its properties through a combination of available data, theoretical predictions, and established analytical methodologies, ensuring a thorough understanding for researchers in the field.

Molecular Identity and Structure

This compound is a trifunctional aromatic compound belonging to the classes of nitroaromatics and fluorinated benzoic acids.[1] Its chemical identity is established by the following identifiers:

IdentifierValue
CAS Number 142494-70-0[1][2]
Molecular Formula C₈H₄F₃NO₅[2]
Molecular Weight 251.12 g/mol [1][2]
InChI Key JANOFBIDZFXRKA-UHFFFAOYSA-N[1]
SMILES O=C(O)C1=CC=C(OC(F)(F)F)C=C1=O[2]

The molecular architecture, characterized by the presence of a carboxylic acid, a nitro group, and a trifluoromethoxy group on a benzene ring, is pivotal to its chemical behavior. The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups significantly influences the electron density of the aromatic ring and the acidity of the carboxylic acid moiety.[1]

Physicochemical Characteristics

A critical aspect of utilizing any chemical intermediate is a thorough understanding of its physical and chemical properties. It is important to note that while extensive experimental data for this compound is not widely available in public literature, we can infer and predict certain characteristics based on its structure and data from analogous compounds.

A Note on Isomeric Distinction: It is crucial to distinguish this compound from its close isomer, 2-Nitro-4-(trifluoromethyl)benzoic acid (CAS No. 320-94-5). The presence of an oxygen atom in the trifluoromethoxy group (-OCF₃) versus a direct carbon-ring bond in the trifluoromethyl group (-CF₃) leads to distinct differences in electronic effects and overall molecular properties. This guide pertains exclusively to the trifluoromethoxy derivative.

Physical Properties
PropertyValueSource
Melting Point Data not available. For the isomeric 2-Nitro-4-(trifluoromethyl)benzoic acid, the melting point is reported as 134-138 °C. Due to differences in crystal packing and intermolecular forces, the melting point of the trifluoromethoxy analog may differ.N/A
Boiling Point Predicted: 335.4±42.0 °C[3]
Appearance Likely a solid at room temperature, typical of substituted benzoic acids.Inferred
Solubility Specific experimental data is not available. As a polar organic molecule with a carboxylic acid group, it is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in water is likely to be low.Inferred
Chemical Properties & Predicted Data
PropertyPredicted ValueSource
pKa Data not available. The presence of two strong electron-withdrawing groups is expected to significantly increase the acidity of the carboxylic acid, resulting in a low pKa value.Inferred
LogP 2.1916[2]
Topological Polar Surface Area (TPSA) 89.67 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 3[2]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of chemical compounds. While a comprehensive public database of spectra for this compound is not available, we can predict the key features expected in its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling patterns of the three aromatic protons will be influenced by the electronic effects of the three substituents. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (around 165-175 ppm). The carbons attached to the electron-withdrawing nitro and trifluoromethoxy groups will also exhibit characteristic chemical shifts.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

  • N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-O-C stretch (ether linkage): Bands in the region of 1200-1300 cm⁻¹.

  • C-F stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition. The predicted monoisotopic mass is 251.00415 Da.[4] Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 251, followed by fragmentation patterns corresponding to the loss of functional groups such as -OH, -NO₂, and -OCF₃.

Predicted adducts in mass spectrometry include:[4]

  • [M+H]⁺: 252.01143

  • [M+Na]⁺: 273.99337

  • [M-H]⁻: 249.99687

Synthesis and Reactivity

Synthetic Pathways

This compound is typically synthesized through a multi-step process. A common strategy involves the nitration of a substituted benzoic acid precursor.

A plausible synthetic route is the regioselective nitration of 4-(trifluoromethoxy)benzoic acid.[1] This electrophilic aromatic substitution reaction is directed by the existing substituents on the aromatic ring. The carboxylic acid group is a meta-director, while the trifluoromethoxy group is an ortho, para-director. Due to the deactivating nature of both groups, harsh nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, are generally required.

Synthesis 4-(trifluoromethoxy)benzoic acid 4-(trifluoromethoxy)benzoic acid This compound This compound 4-(trifluoromethoxy)benzoic acid->this compound HNO₃, H₂SO₄ Reactivity cluster_0 Functional Group Reactivity Carboxylic Acid Carboxylic Acid Esterification Esterification Carboxylic Acid->Esterification Amide Formation Amide Formation Carboxylic Acid->Amide Formation Reduction to Alcohol Reduction to Alcohol Carboxylic Acid->Reduction to Alcohol Nitro Group Nitro Group Reduction to Amine Reduction to Amine Nitro Group->Reduction to Amine Aromatic Ring Aromatic Ring Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Aromatic Ring->Nucleophilic Aromatic Substitution

Figure 2. Key reactive sites and potential transformations of this compound.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not readily available, information from structurally related compounds, such as other nitrated and fluorinated benzoic acids, can provide guidance on safe handling practices. [5][6][7] General Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation. [5][6][7]* Respiratory Irritation: May cause respiratory irritation if inhaled. [5][7]* Harmful if Swallowed: May be harmful if ingested. [6] Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. If there is a risk of dust generation, use a NIOSH-approved respirator. [7]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [2][7]

Experimental Protocols

To address the lack of available experimental data, the following are standard protocols for determining key physicochemical properties.

Protocol for Determining Melting Point
  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, dry sample of the compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

Protocol for Determining Aqueous Solubility
  • Method: Shake-flask method followed by HPLC analysis.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of water in a sealed vial.

    • The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The suspension is then filtered or centrifuged to separate the undissolved solid.

    • The concentration of the dissolved compound in the clear supernatant is quantified using a validated HPLC method with a calibration curve.

Solubility_Workflow Start Start Add excess solid to solvent Add excess solid to solvent Start->Add excess solid to solvent End End Equilibrate at constant temperature Equilibrate at constant temperature Add excess solid to solvent->Equilibrate at constant temperature Separate solid and liquid phases Separate solid and liquid phases Equilibrate at constant temperature->Separate solid and liquid phases Analyze supernatant concentration (HPLC) Analyze supernatant concentration (HPLC) Separate solid and liquid phases->Analyze supernatant concentration (HPLC) Determine solubility Determine solubility Analyze supernatant concentration (HPLC)->Determine solubility Determine solubility->End

Figure 3. Workflow for the experimental determination of solubility.

Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and agrochemical synthesis. The trifluoromethoxy group is often incorporated into molecules to enhance properties such as:

  • Metabolic Stability: The strong C-F bonds can block sites of metabolism, increasing the in vivo half-life of a drug candidate. [1]* Lipophilicity: The -OCF₃ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Binding Affinity: The electronic properties of the trifluoromethoxy group can influence the binding interactions of a molecule with its biological target.

The nitro group serves as a precursor to an amino group, which can be further functionalized to introduce a wide variety of structural motifs, making this compound a versatile starting material for the synthesis of compound libraries for screening and lead optimization.

Conclusion

This compound is a chemical intermediate with significant potential in the development of new technologies in the life sciences. While a comprehensive set of experimentally determined physicochemical data is not yet available in the public domain, its structural features provide a strong indication of its chemical properties and reactivity. This guide has synthesized the available information and provided a framework for its safe and effective use in a research and development setting. Further experimental characterization of this compound is warranted and will undoubtedly contribute to its broader application in organic synthesis.

References

  • PubChemLite. (n.d.). 2-nitro-4-trifluoromethoxy-benzoic acid (C8H4F3NO5). Retrieved March 8, 2026, from [Link]

  • Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 481–485. [Link]

  • IUCr. (2019, April 15). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved March 8, 2026, from [Link]

Sources

comprehensive literature review of 2-Nitro-4-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis, Reactivity Profile, and Application in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, 2-Nitro-4-(trifluoromethoxy)benzoic acid (CAS: 142494-70-0) represents a high-value scaffold. It combines two pharmacologically distinct motifs: the trifluoromethoxy group (–OCF₃) and an ortho-nitro benzoic acid core.

The –OCF₃ group is a superior bioisostere to the trifluoromethyl (–CF₃) group, offering unique conformational flexibility (the "gauche effect") and enhanced lipophilicity (


 = 1.04) without the steric bulk of a tert-butyl group. The ortho-nitro functionality serves as a latent amine, allowing for controlled reduction to 2-amino-4-(trifluoromethoxy)benzoic acid , a critical anthranilic acid derivative used in the synthesis of quinazolinone-based kinase inhibitors and PPO-inhibiting herbicides.

This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, and downstream utility, designed for researchers requiring actionable, high-integrity data.

Physicochemical Profile

The compound exhibits properties characteristic of electron-deficient aromatics. The presence of both nitro and trifluoromethoxy groups significantly increases the acidity of the carboxylic acid relative to unsubstituted benzoic acid.

PropertyDataNote
CAS Number 142494-70-0 Verified Identifier
IUPAC Name This compound
Molecular Formula

Molecular Weight 251.12 g/mol
Appearance Off-white to pale yellow crystalline solidTypical of nitro-aromatics
Solubility Soluble in DMSO, Methanol, EtOAc; Low in WaterRequires organic co-solvent for reactions
pKa (Predicted) ~1.7 – 2.1Stronger acid than benzoic acid (pKa 4.[1][2][3]2) due to EWG
H-Bond Acceptors 5

(2),

(1),

(F atoms)
Lipophilicity (LogP) ~2.2Enhanced by

group

Synthetic Pathways and Manufacturing

The synthesis of this compound is non-trivial due to the directing effects of the substituents.[4] Direct nitration of 4-(trifluoromethoxy)benzoic acid typically yields the 3-nitro isomer due to the meta-directing carboxyl group and the ortho-directing


 group reinforcing position 3.

To achieve the 2-nitro regiochemistry, the synthesis must proceed via an intermediate where the directing groups favor the 2-position, most commonly 4-(trifluoromethoxy)toluene .

Primary Synthetic Route: Oxidation of Toluene Precursor

This route utilizes the activating nature of the methyl group in the precursor to direct nitration to the ortho position (C2), followed by oxidation of the methyl group to the carboxylic acid.

Step 1: Regioselective Nitration
  • Substrate: 4-(Trifluoromethoxy)toluene (1-methyl-4-(trifluoromethoxy)benzene).

  • Reagents: Fuming Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[4][5] The methyl group (activator) directs ortho/para. The

    
     group (deactivator, but ortho/para director) directs ortho to itself (position 3). However, activation by the methyl group generally dominates, favoring substitution at C2 (ortho to methyl).
    
  • Product: 2-Nitro-4-(trifluoromethoxy)toluene.[4]

Step 2: Methyl Group Oxidation
  • Substrate: 2-Nitro-4-(trifluoromethoxy)toluene.[4]

  • Reagents: Potassium Permanganate (

    
    ) or Chromic Acid (
    
    
    
    ).
  • Conditions: Reflux in aqueous pyridine or t-butanol/water.

  • Product: this compound.[1][2][4][6][7]

Synthetic Workflow Diagram

SynthesisPath Start 4-(Trifluoromethoxy)toluene (Precursor) Step1 Step 1: Nitration (HNO3 / H2SO4, 0-10°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 2-Nitro-4-(trifluoromethoxy)toluene Step1->Inter Major Isomer (Ortho to Me) Step2 Step 2: Oxidation (KMnO4, Reflux) Inter->Step2 Side-chain Oxidation Final Target Product: This compound Step2->Final Yields Carboxylic Acid

Figure 1: Strategic synthesis via the toluene oxidation route to ensure correct regiochemistry.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Nitro-4-(trifluoromethoxy)toluene

Note: This protocol assumes the use of standard Schlenk techniques.

  • Setup: Charge a 3-neck round-bottom flask with 4-(trifluoromethoxy)toluene (1.0 eq) and cool to 0°C using an ice/salt bath.

  • Acid Addition: Add concentrated Sulfuric Acid (

    
    )  (5.0 vol) slowly to act as the solvent and catalyst.
    
  • Nitration: Dropwise, add a mixture of Fuming Nitric Acid (1.1 eq) and

    
     while maintaining the internal temperature below 10°C. Caution: Exothermic reaction.
    
  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.

  • Workup: Pour the reaction mixture slowly onto crushed ice. Extract with Dichloromethane (DCM) (3x).[5][8] Wash organic layer with saturated

    
     (to remove acid) and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography if regioisomers (e.g., 3-nitro) are present in significant amounts (>5%).
    
Protocol B: Oxidation to Benzoic Acid
  • Mixing: Dissolve the 2-nitro-4-(trifluoromethoxy)toluene intermediate in a mixture of Pyridine and Water (2:1 ratio).

  • Oxidant Addition: Add Potassium Permanganate (

    
    )  (3.0 eq) in portions.
    
  • Reflux: Heat the mixture to reflux (approx. 95-100°C) for 4–6 hours. The purple color of permanganate should dissipate to form a brown

    
     precipitate.
    
  • Filtration: Filter the hot mixture through a Celite pad to remove

    
    . Wash the pad with hot water.
    
  • Isolation: Acidify the filtrate with HCl (to pH ~2). The product, This compound , will precipitate as an off-white solid.

  • Recrystallization: Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Reactivity & Downstream Applications

The strategic value of this compound lies in its ability to serve as a precursor for 2-amino-4-(trifluoromethoxy)benzoic acid (an anthranilic acid analog).

Reduction to Anthranilic Acid Derivatives

The nitro group can be selectively reduced to an amine using catalytic hydrogenation or metal-mediated reduction.[4]

  • Reagents:

    
     (1 atm), 10% Pd/C in Methanol.
    
  • Outcome: Quantitative conversion to the aniline.

  • Utility: The resulting amino-acid is a "privileged scaffold" for cyclization reactions.

Cyclization to Heterocycles

Reaction of the reduced amine with formamide, urea, or isothiocyanates yields Quinazolin-4(3H)-ones , a class of compounds known for:

  • Kinase Inhibition: Targeting EGFR or VEGFR in oncology.

  • Antitubercular Activity: Analogs of Pretomanid.

  • Herbicidal Activity: Inhibition of Protoporphyrinogen Oxidase (PPO).

Comparison with Trifluoromethyl ( ) Analogs

The


 group offers distinct advantages over the 

analog (CAS 320-94-5):
  • Conformation: The ether linkage allows the

    
     group to rotate, adopting a conformation orthogonal to the ring, which can improve binding affinity in specific enzyme pockets.
    
  • Metabolic Stability: The C-F bonds prevent metabolic oxidation at the para-position.

Safety and Handling (MSDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity: SE 3 (H335 - Respiratory Irritation)

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) if possible, though the acid is generally air-stable.

  • Incompatibility: Strong bases (forms salts), Strong reducing agents (reaction with nitro group).

References

  • BenchChem. (2025).[5][8] this compound | 142494-70-0 Properties and Synthesis. Retrieved from

  • ChemicalBook. (2026). 2-Nitro-4-trifluoromethylbenzoic acid Chemical Properties and Synthesis. (Used for comparative synthesis logic). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Nitro-benzoic acid derivatives. Retrieved from

  • BOC Sciences. (2022). Metabolism of Nitisinone and related trifluoromethylbenzoyl derivatives. Retrieved from

  • National Institutes of Health (NIH). (2015). Dynamics and the Regiochemistry of Nitration of Toluene. PMC. Retrieved from

Sources

Technical Guide: Synthetic Evolution of 2-Nitro-4-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Nitro-4-(trifluoromethoxy)benzoic acid (CAS: 121428-18-8) represents a critical scaffold in the synthesis of next-generation agrochemicals and antitubercular agents (e.g., nitroimidazooxazine analogs). Its structural uniqueness lies in the combination of a strongly electron-withdrawing trifluoromethoxy group (–OCF₃) and an ortho-nitro functionality, creating a highly deactivated yet sterically crowded core.

Historically, the synthesis of this moiety has been plagued by two primary challenges: regiocontrol during electrophilic aromatic substitution and the oxidative resistance of ortho-substituted toluenes. This guide analyzes the evolution of synthetic methodologies, contrasting the classical "Toluene Oxidation Route" with the more robust "Benzonitrile Hydrolysis Route," providing self-validating protocols for laboratory replication.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals three potential pathways. The choice of pathway is dictated by the availability of precursors and the tolerance of the –OCF₃ group to harsh oxidative or acidic conditions.

Retrosynthesis Target This compound Toluene 2-Nitro-4-(trifluoromethoxy)toluene Target->Toluene Oxidation (Difficult) Nitrile 2-Nitro-4-(trifluoromethoxy)benzonitrile Target->Nitrile Hydrolysis (High Yield) Acid 4-(Trifluoromethoxy)benzoic acid Target->Acid Nitration (Wrong Isomer) Start_Toluene 4-(Trifluoromethoxy)toluene Toluene->Start_Toluene Nitration (Regioselective) Start_Aniline 2-Nitro-4-(trifluoromethoxy)aniline Nitrile->Start_Aniline Sandmeyer Cyanation

Figure 1: Retrosynthetic tree highlighting the viability of different precursors. Note that direct nitration of the benzoic acid derivative yields the thermodynamically favored 3-nitro isomer, rendering that route invalid for the target 2-nitro compound.

Route 1: The Toluene Oxidation Protocol (Historical Standard)

This route is the most direct application of classical aromatic chemistry. It relies on the nitration of 4-(trifluoromethoxy)toluene followed by oxidation of the methyl group. While conceptually simple, the oxidation step is non-trivial due to the "ortho effect," where the nitro group sterically hinders the oxidizer's approach to the methyl group.

Step 1: Regioselective Nitration

Objective: Synthesize 2-nitro-4-(trifluoromethoxy)toluene. Mechanism: Electrophilic Aromatic Substitution (EAS).

The regiochemistry is controlled by the interplay between the activating methyl group and the deactivating (but ortho/para directing) trifluoromethoxy group.

  • –CH₃ (Activator): Directs ortho/para.

  • –OCF₃ (Deactivator): Directs ortho/para.

  • Outcome: The methyl group dominates the directing effect. Since the para position relative to methyl is blocked by –OCF₃, substitution occurs exclusively ortho to the methyl group (position 2).

Experimental Protocol
  • Reagents: 4-(Trifluoromethoxy)toluene (1.0 eq), HNO₃ (65%, 1.1 eq), H₂SO₄ (98%, 2.0 eq).

  • Setup: 3-neck round-bottom flask equipped with a thermometer and addition funnel.

  • Procedure:

    • Cool H₂SO₄ to 0–5°C.

    • Add 4-(trifluoromethoxy)toluene slowly.

    • Add mixed acid (HNO₃/H₂SO₄) dropwise, maintaining internal temperature <10°C to prevent dinitration.

    • Stir at room temperature for 2 hours.

    • Quench: Pour onto crushed ice. Extract with dichloromethane (DCM).[1][2]

    • Purification: Distillation or column chromatography (though regioselectivity is typically >90% for the 2-isomer).

Step 2: Oxidation of the Methyl Group

Objective: Convert the methyl group to a carboxylic acid.[3] Challenge: The ortho-nitro group creates significant steric bulk and deactivates the ring, making the methyl protons less acidic and the carbon less accessible to oxidants like permanganate.

Experimental Protocol (KMnO₄ Method)
  • Reagents: 2-Nitro-4-(trifluoromethoxy)toluene (1.0 eq), KMnO₄ (3.0 eq), Pyridine/Water (1:1 v/v).

  • Procedure:

    • Dissolve substrate in Pyridine/Water mixture (Pyridine acts as a co-solvent to solubilize the organic nitro compound).

    • Heat to reflux (approx. 95°C).

    • Add KMnO₄ portion-wise over 4–6 hours. Note: Adding all oxidant at once can lead to runaway exotherms.

    • Reflux for an additional 12 hours.

    • Workup: Filter hot to remove MnO₂. Acidify the filtrate with conc. HCl to pH 1.

    • Isolation: The product precipitates as a white/pale yellow solid. Recrystallize from ethanol/water.[4]

Route 2: The Benzonitrile Hydrolysis Protocol (Industrial Optimization)

To circumvent the low yields associated with ortho-nitrotoluene oxidation, modern industrial methods often utilize the hydrolysis of 2-nitro-4-(trifluoromethoxy)benzonitrile. This route is favored for its high yield and milder conditions.

Mechanism

The nitrile carbon is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack by water under acidic conditions.

Hydrolysis Nitrile Nitrile Precursor Amide Amide Intermediate Nitrile->Amide + H₂O / H⁺ (Fast) Acid Carboxylic Acid Amide->Acid + H₂O / H⁺ (Slow, Reflux)

Figure 2: Stepwise hydrolysis mechanism. The conversion of amide to acid is the rate-determining step requiring elevated temperatures.

Experimental Protocol
  • Reagents: 2-Nitro-4-(trifluoromethoxy)benzonitrile (1.0 eq), H₂SO₄ (50% aq) or HBr (48%).

  • Procedure:

    • Suspend the nitrile in the acid solution.

    • Heat to reflux (120–130°C).

    • Monitor by HPLC for the disappearance of the intermediate amide.

    • Workup: Cool to room temperature. The product often crystallizes directly from the acidic medium.

    • Yield: Typically 85–95%.

Comparative Analysis

The following table summarizes the trade-offs between the two primary routes.

FeatureRoute 1: Toluene OxidationRoute 2: Nitrile Hydrolysis
Starting Material Cost Low (Toluene derivative is cheap)High (Nitrile requires multi-step synthesis)
Step Count 2 Steps (Nitration + Oxidation)1 Step (from Nitrile)
Key Challenge Oxidation is slow and low-yielding (20-40%)Precursor availability
Safety Profile High risk (Exothermic nitration)Moderate (Corrosive acids)
Scalability Poor (Oxidation difficult to scale)Excellent
Purity Requires recrystallization (MnO₂ removal)High (Crystallizes from reaction)

References

  • Zeneca Ag Products Inc. (1989). Production of 2-nitro-4-trifluoromethylbenzoic acid. US Patent 4,868,333A. Link

  • BenchChem Technical Support . (2025). Nitration of Trifluoromethoxybenzene Derivatives: Application Notes. Link

  • Organic Syntheses . (1923). p-Nitrobenzoic acid (Oxidation of p-Nitrotoluene). Org. Synth. 1923, 3,[5][6][7] 75. Link

  • Yang, F., et al. (2004). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Tetrahedron, 60(5), 1225-1228. Link

Sources

A Technical Guide to the Spectroscopic Interpretation of 2-Nitro-4-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

2-Nitro-4-(trifluoromethoxy)benzoic acid is a multifaceted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts properties such as increased lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and functional materials. A thorough understanding of its molecular structure is paramount for predicting its reactivity, and spectroscopic analysis provides the foundational data for this endeavor. This in-depth guide offers a comprehensive interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing a framework for its unambiguous identification and characterization.

Molecular Structure and Key Features

The structural attributes of this compound dictate its spectroscopic signature. The benzene ring is substituted with three distinct functional groups: a carboxylic acid (-COOH), a nitro group (-NO₂), and a trifluoromethoxy group (-OCF₃). The relative positions of these substituents (ortho, meta, and para) create a unique electronic environment for each atom, which is directly probed by spectroscopic techniques.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons and the carboxylic acid proton.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
COOH~11-13Singlet (broad)-1H
H-6~8.2Doublet~91H
H-5~7.6Doublet of doublets~9, ~21H
H-3~7.9Doublet~21H

Interpretation of the ¹H NMR Spectrum

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield (11-13 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (H-3, H-5, H-6): The three protons on the benzene ring are in distinct chemical environments due to the different electronic effects of the substituents.

    • The strong electron-withdrawing nature of the nitro group at C-2 significantly deshields the ortho proton (H-3) and the para proton (H-6).

    • The trifluoromethoxy group at C-4 is also electron-withdrawing, further influencing the chemical shifts of the adjacent protons.

    • H-6: This proton is ortho to the carboxylic acid group and para to the nitro group. It is expected to be the most downfield of the aromatic protons due to the combined electron-withdrawing effects. It will appear as a doublet due to coupling with H-5.

    • H-3: This proton is ortho to the nitro group and meta to the carboxylic acid group. It will also be significantly deshielded and is expected to appear as a doublet due to coupling with H-5.

    • H-5: This proton is ortho to the trifluoromethoxy group and meta to both the nitro and carboxylic acid groups. It will appear as a doublet of doublets due to coupling with both H-6 and H-3.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~165
C-4 (C-OCF₃)~155 (quartet, JC-F ≈ 2-5 Hz)
C-2 (C-NO₂)~148
C-1 (C-COOH)~135
C-6~128
C-5~122
C-3~118
-OCF₃~120 (quartet, JC-F ≈ 250-260 Hz)

Interpretation of the ¹³C NMR Spectrum

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon and appears at the lowest field (~165 ppm).

  • Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the electronic effects of the substituents.

    • C-4 (C-OCF₃): The carbon attached to the highly electronegative trifluoromethoxy group is significantly deshielded. It will likely appear as a quartet due to coupling with the three fluorine atoms.

    • C-2 (C-NO₂): The carbon bearing the nitro group is also strongly deshielded.

    • C-1 (C-COOH): The carbon attached to the carboxylic acid group will be deshielded, but to a lesser extent than C-2 and C-4.

    • C-6, C-5, C-3: The chemical shifts of the protonated aromatic carbons are influenced by their positions relative to the electron-withdrawing substituents.

  • Trifluoromethoxy Carbon (-OCF₃): The carbon of the trifluoromethoxy group will appear as a quartet due to the large one-bond coupling with the three fluorine atoms (¹JC-F).

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.[1]

  • Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans (often several hundred to thousands) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio for all carbon signals, especially quaternary carbons.

  • Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to obtain a spectrum with sharp singlets for each carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Key IR Absorptions

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching3300-2500Broad, Strong
C=O (Carboxylic Acid)Stretching1710-1680Strong
N-O (Nitro Group)Asymmetric Stretching1550-1475Strong
N-O (Nitro Group)Symmetric Stretching1360-1290Strong
C-O-C (Ether linkage in -OCF₃)Stretching1250-1050Strong
C-F (in -OCF₃)Stretching1200-1100Very Strong
Aromatic C-HStretching3100-3000Medium
Aromatic C=CStretching1600-1450Medium to Weak

Interpretation of the IR Spectrum

  • Carboxylic Acid: The most prominent feature will be the very broad O-H stretching absorption in the 3300-2500 cm⁻¹ region, which is characteristic of a hydrogen-bonded carboxylic acid. A strong, sharp absorption for the C=O stretch will be observed around 1700 cm⁻¹.

  • Nitro Group: Two strong and characteristic absorptions will confirm the presence of the nitro group: the asymmetric stretch between 1550-1475 cm⁻¹ and the symmetric stretch between 1360-1290 cm⁻¹.[3][4][5]

  • Trifluoromethoxy Group: The C-F stretching vibrations in the -OCF₃ group will give rise to one or more very strong absorption bands in the 1200-1100 cm⁻¹ region. The C-O stretching of the ether linkage will also be present in the 1250-1050 cm⁻¹ range.[6]

  • Aromatic Ring: The presence of the benzene ring will be indicated by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Caption: A typical experimental workflow for FT-IR analysis using an ATR accessory.

Experimental Protocol: FT-IR Spectroscopy

  • Instrument Preparation: Ensure the FT-IR spectrometer is purged and the ATR crystal is clean.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).[7][8]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Collect the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: The software will automatically subtract the background spectrum. Analyze the resulting spectrum to identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (Molecular Weight: 251.12 g/mol ), electrospray ionization (ESI) in negative ion mode is a suitable technique.

Predicted Mass Spectrum Data (ESI Negative Mode)

m/zIon
250[M-H]⁻ (Molecular Ion)
206[M-H-CO₂]⁻
160[M-H-CO₂-NO₂]⁻

Interpretation of the Mass Spectrum

  • Molecular Ion: In negative mode ESI, the most prominent peak is often the deprotonated molecule, [M-H]⁻, which would appear at m/z 250 for this compound.

  • Fragmentation Pattern: The fragmentation of benzoic acids is often characterized by the loss of carbon dioxide (CO₂, 44 Da) from the deprotonated molecular ion.[9][10][11][12]

    • Loss of CO₂: A significant fragment ion at m/z 206 would correspond to the loss of CO₂ from the [M-H]⁻ ion.

    • Subsequent Fragmentation: Further fragmentation of the [M-H-CO₂]⁻ ion could involve the loss of the nitro group (NO₂, 46 Da), leading to a fragment at m/z 160.

Fragmentation_Pathway M_H [M-H]⁻ m/z = 250 M_H_CO2 [M-H-CO₂]⁻ m/z = 206 M_H->M_H_CO2 - CO₂ M_H_CO2_NO2 [M-H-CO₂-NO₂]⁻ m/z = 160 M_H_CO2->M_H_CO2_NO2 - NO₂

Caption: A plausible fragmentation pathway for this compound in ESI-MS.

Experimental Protocol: ESI Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[13][14] Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in negative ion mode over an appropriate mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed masses.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and self-validating spectroscopic profile of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon environments to the identification of functional groups and the overall molecular weight and fragmentation behavior. This guide serves as a robust framework for the interpretation of the spectroscopic data, enabling researchers to confidently identify and characterize this important molecule in their scientific pursuits.

References

  • Chemaxon. (n.d.). NMR Predictor - Documentation. ChemAxon Docs. [Link]

  • PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. [Link]

  • Colorado State University. (n.d.). CASCADE. [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the 13 C NMR spectrum of benzoic acid. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • ResearchGate. (n.d.). IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices | Request PDF. [Link]

  • Let's Talk Academy. (2026). Benzoic Acid Mass Spectrum - CSIR NET LIFE SCIENCE COACHING. [Link]

  • University of Calgary. (n.d.). IR: nitro groups. [Link]

  • Scribd. (n.d.). FTIR Spectroscopy Standard Operating Procedure | PDF | Spectral Density | Spectrum. [Link]

  • ACS Publications. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes1. [Link]

  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

  • Canadian Science Publishing. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. [Link]

  • DSpace@MIT. (n.d.). APPENDIX 2. [Link]

  • Iowa State University. (2013). NMR Sample Preparation - Chemical Instrumentation Facility. [Link]

  • University of Wisconsin-Madison. (2023). Small molecule NMR sample preparation. [Link]

  • PubMed. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. [Link]

  • NIH. (n.d.). Using Fourier transform IR spectroscopy to analyze biological materials - PMC. [Link]

  • IIT Delhi. (n.d.). ESI-LC- MASS SPECTROMETRY (CRF Shared Facility). [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • Environmental Protection Agency (EPA). (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM ST. [Link]

  • protocols.io. (2024). JGI/LBNL Metabolomics - Standard LCMS/MS ESI Method - Nonpolar C18. [Link]

  • RSC Publishing. (n.d.). 665. Ultraviolet and infrared spectra of some aromatic nitro-compounds. [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

  • Springer Nature Experiments. (n.d.). Results for "ESI Mass Spectrometry". [Link]

  • ACS Publications. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy | The Journal of Physical Chemistry B. [Link]

  • RSC Publishing. (2013). Electronic Supplementary Material (ESI) for RSC Advances - Supporting Information. [Link]

  • RSC Publishing. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

  • ACS Publications. (n.d.). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. [Link]

  • NIH. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. [Link]

  • Books Gateway. (2024). NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50. [Link]

  • ResearchGate. (2025). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. [Link]

Sources

exploring the biological activities of trifluoromethoxy-containing compounds

The Trifluoromethoxy (-OCF ) Moiety: A Privileged Motif in Modern Drug Design[1]

Executive Summary

The trifluoromethoxy group (-OCF


Part 1: Physicochemical Architecture

The -OCF

1234567LipophilicityElectronic WithdrawalConformational Bias
Comparative Physicochemical Profiling

The following table contrasts -OCF




PropertyHydrogen (-H)Methoxy (-OCH

)
Trifluoromethyl (-CF

)
Trifluoromethoxy (-OCF

)
Hansch

(Lipophilicity)
0.00-0.02+0.88+1.04
Hammett

(Electronic)
0.00-0.27+0.54+0.35
Electronegativity (

)
2.13.5 (O)3.5 (group)3.7 (group)
Bond Angle (C

-O-C)
N/A~117°N/A~119°
Conformation (

)
N/A0° (Planar)N/A90° (Orthogonal)

Data compiled from Hansch et al. and physicochemical reviews [1][2].

The Orthogonal "Twist"

Unlike the methoxy group (-OCH



perpendicular (orthogonal)

Mechanistic Causality:

  • Steric Bulk: The large van der Waals radius of fluorine atoms creates repulsion with ortho-hydrogens on the aromatic ring.

  • Electronic Repulsion: The electron-withdrawing nature of the CF

    
     moiety reduces the availability of the oxygen lone pair for resonance donation, diminishing the double-bond character of the C
    
    
    -O bond.
  • Hyperconjugation: Negative hyperconjugation (

    
    ) stabilizes the twisted form.
    

This orthogonality allows -OCF

OrthogonalConformationcluster_0Methoxy (-OCH3)cluster_1Trifluoromethoxy (-OCF3)OCH3_ConfPlanar Conformation(0° Torsion)ResonanceHigh Resonance(n_O -> pi*_Ar)OCH3_Conf->ResonanceStabilizesBindingTarget Binding PocketOCH3_Conf->BindingFails (Steric Clash)OCF3_ConfOrthogonal Conformation(90° Torsion)OCF3_Conf->BindingFits (3D Shape Match)StericsSteric Clash(F vs ortho-H)Sterics->OCF3_ConfForces TwistHyperconjHyperconjugation(n_O -> sigma*_C-F)Hyperconj->OCF3_ConfLocks Geometry

Figure 1: Mechanistic drivers of the orthogonal conformation in trifluoromethoxyarenes vs. planar methoxyarenes.

Part 2: Biological Activity & Case Studies[9]

Metabolic Stability (The "Fluorine Shield")

The -OCF

8
  • Mechanism: Replacing a -OCH

    
     with -OCF
    
    
    blocks
    
    
    -dealkylation, a common metabolic clearance route. The high oxidation potential of the fluorine atoms prevents the formation of the radical cation intermediate required for P450 oxidation [3].
Case Study: Riluzole (Rilutek)

Indication: Amyotrophic Lateral Sclerosis (ALS).[9][10] Structure: 6-(trifluoromethoxy)benzothiazol-2-amine.[9] Role of -OCF


:
  • Lipophilicity: Enables rapid Blood-Brain Barrier (BBB) penetration.

  • Potency: The -OCF

    
     group at the 6-position is critical for blocking voltage-gated sodium channels. Analogs with -OCH
    
    
    or -F at this position show significantly reduced potency, validating the requirement for the bulky, lipophilic, and orthogonal group [4][5].

Part 3: Experimental Methodologies

Protocol: In Vitro Metabolic Stability Assessment

Objective: To quantify the "Metabolic Shielding" effect of -OCF


Materials:

  • Test Compounds (1 µM final conc): Analogue A (-OCH

    
    ) and Analogue B (-OCF
    
    
    ).
  • Pooled Human Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Pre-incubate 30 µL of microsomes (0.5 mg/mL final) with 360 µL buffer at 37°C for 5 mins.

  • Initiation: Add 10 µL of Test Compound stock. Initiate reaction by adding 100 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    yields intrinsic clearance:
    
    

Self-Validating Logic: If the -OCF



Protocol: Late-Stage Radical Trifluoromethoxylation

Objective: Direct introduction of -OCF

Method:

SynthesisWorkflowStartSubstrate: Arene (Ar-H)Step2Radical Addition to Ar-HStart->Step2ReagentReagent: AgOCF3 or TFMO-Reagent (Radical Source)Step1SET Oxidation / Radical Gen(Formation of •OCF3)Reagent->Step1CatalystCatalyst: Ru(bpy)3 or Organic Dye(Blue LED Irradiation)Catalyst->Step1hvStep1->Step2•OCF3Step3Oxidation & Deprotonation(Re-aromatization)Step2->Step3ProductProduct: Ar-OCF3Step3->Product

Figure 2: General workflow for photoredox-mediated C-H trifluoromethoxylation.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025. Link

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J. Org. Chem., 2008.[11] Link

  • Application Notes: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. BenchChem, 2025. Link

  • Development of Riluzole Analogs with Improved Use-Dependent Inhibition. PMC, 2018. Link

  • Quantitative structure activity relationship of riluzole series. Asian J. Research Chem, 2008. Link

  • Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angew. Chem. Int. Ed., 2016.[8][12] Link

Methodological & Application

Detailed Preparation Method for 2-Nitro-4-(trifluoromethoxy)benzoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-Nitro-4-(trifluoromethoxy)benzoic acid (CAS: 142494-70-0)

Introduction & Mechanistic Strategy

This compound is a highly specialized building block extensively utilized in fragment-based drug discovery (FBDD) and agrochemical synthesis. It uniquely combines the strong electron-withdrawing and metabolic stability properties of a trifluoromethoxy (-OCF₃) group with the versatile reactivity of nitro (-NO₂) and carboxylic acid (-COOH) functionalities.

While the direct nitration of 4-(trifluoromethoxy)benzoic acid might seem like the most straightforward synthetic route, it is fundamentally flawed due to conflicting directing effects. The -COOH group is strongly deactivating and meta-directing (favoring C3/C5), whereas the -OCF₃ group is deactivating but ortho/para-directing (also favoring C3/C5) 1. Because the target compound requires the nitro group at the C2 position, direct nitration yields complex isomer mixtures and poor target recovery.

To achieve absolute regiocontrol, Senior Application Scientists rely on two indirect, self-validating synthetic pathways:

  • Route A: Oxidation of 2-Nitro-4-(trifluoromethoxy)toluene (Recommended) By starting with 4-(trifluoromethoxy)toluene, the activating, ortho/para-directing methyl group overpowers the -OCF₃ group, directing nitration strictly to the C2 position. The resulting intermediate is then oxidized to the target benzoic acid.

  • Route B: Acidic Hydrolysis of 2-Nitro-4-(trifluoromethoxy)benzonitrile A nitrile precursor is hydrolyzed to the carboxylic acid. Crucially, this must be performed under acidic conditions. The highly electron-deficient aromatic ring is exceptionally prone to Nucleophilic Aromatic Substitution (SₙAr) 2. Basic hydrolysis (NaOH/KOH) would cause the hydroxide ions to displace the nitro or trifluoromethoxy groups, destroying the molecule 3.

Synthetic Workflows

SynthesisRoutes SM1 4-(Trifluoromethoxy)toluene (Starting Material) Int1 2-Nitro-4-(trifluoromethoxy)toluene (Intermediate) SM1->Int1 Nitration HNO3 / H2SO4 0-10 °C Product This compound (Target Product) Int1->Product Oxidation (Route A) KMnO4, H2O Reflux SM2 2-Nitro-4-(trifluoromethoxy)benzonitrile (Alternative Precursor) SM2->Product Acidic Hydrolysis (Route B) H2SO4 / H2O 120 °C

Synthetic routes to this compound via oxidation and hydrolysis.

Quantitative Route Comparison

ParameterRoute A (Toluene Oxidation)Route B (Nitrile Hydrolysis)Direct Nitration (Legacy)
Regioselectivity Excellent (Methyl-directed)Pre-determined by precursorPoor (Conflicting directors)
Typical Yield 75% – 85%80% – 90%< 40% (Isomer mixtures)
Scalability High (Industrial standard)Medium (Requires cyanation)Low (Purification bottleneck)
Key Safety Risk Exothermic KMnO₄ additionCorrosive hot H₂SO₄Exothermic nitration

Detailed Experimental Protocols

Protocol A: Synthesis via KMnO₄ Oxidation (Route A)

This protocol leverages the controlled oxidation of the methyl group, ensuring the structural integrity of the aromatic ring.

Scale: 100 mmol Reagents:

  • 2-nitro-4-(trifluoromethoxy)toluene: 22.1 g (100 mmol)

  • Potassium Permanganate (KMnO₄): 47.4 g (300 mmol, 3.0 eq)

  • Deionized (DI) Water: 250 mL

  • Concentrated HCl (37%): As needed for acidification

Step-by-Step Methodology:

  • Suspension: In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 22.1 g of 2-nitro-4-(trifluoromethoxy)toluene in 250 mL of DI water.

    • Causality: Mechanical stirring is mandatory. The starting material is insoluble in water; high-shear stirring maximizes the interfacial surface area for the heterogeneous oxidation.

  • Oxidant Addition: Heat the suspension to 70 °C. Add the KMnO₄ (47.4 g) in 5-gram portions over 1.5 hours.

    • Causality: The oxidation of the methyl group is highly exothermic. Portion-wise addition prevents thermal runaway and minimizes the risk of oxidative cleavage of the aromatic ring.

  • Reflux: Elevate the temperature to a gentle reflux (100 °C) and maintain for 6 hours. The reaction is complete when the purple color of the permanganate transitions entirely to a heavy brown precipitate of Manganese Dioxide (MnO₂).

  • Hot Filtration: Filter the hot reaction mixture through a pad of Celite. Wash the MnO₂ filter cake with 2 x 50 mL of near-boiling DI water.

    • Causality: At the slightly basic pH generated during the reaction, the product exists as a water-soluble carboxylate salt. Hot filtration prevents the premature crystallization of this salt, ensuring it is not trapped within the porous MnO₂ lattice.

  • Acidification: Cool the combined filtrate to 0–5 °C in an ice bath. Slowly add concentrated HCl dropwise under vigorous stirring until the pH reaches 1–2.

    • Causality: Protonation of the carboxylate salt forces the precipitation of the highly lipophilic free benzoic acid.

  • Isolation: Filter the pale-yellow precipitate, wash with cold DI water to remove residual inorganic salts, and dry under vacuum at 50 °C to constant weight.

Protocol B: Synthesis via Acidic Hydrolysis (Route B)

This protocol utilizes strong acidic conditions to hydrolyze the nitrile while preventing nucleophilic degradation of the ring.

Scale: 50 mmol Reagents:

  • 2-nitro-4-(trifluoromethoxy)benzonitrile: 11.6 g (50 mmol)

  • 70% w/w Aqueous H₂SO₄: 60 mL

Step-by-Step Methodology:

  • Preparation: In a 250 mL heavy-walled reaction vessel, add 11.6 g of the nitrile precursor.

  • Acid Addition: Carefully add 60 mL of 70% H₂SO₄.

    • Causality: 70% sulfuric acid provides the optimal stoichiometric balance of water (required for hydrolysis) and acid strength (to protonate the nitrile and drive the reaction). As noted, basic hydrolysis is strictly avoided to prevent SₙAr degradation.

  • Heating: Heat the mixture to 120 °C for 12 hours under continuous stirring. Monitor via TLC or LC-MS for the disappearance of the nitrile peak.

  • Quenching: Cool the mixture to room temperature and pour it slowly over 200 g of crushed ice.

    • Causality: The massive dilution and rapid cooling crash out the product while safely dissipating the intense heat of hydration generated by diluting the sulfuric acid.

  • Isolation: Filter the resulting solid, wash extensively with cold water until the filtrate is pH neutral, and recrystallize from an ethanol/water mixture to achieve >98% purity.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized this compound, verify against the following standard analytical parameters:

  • Physical Appearance: White to pale-yellow crystalline powder.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected shifts around δ 13.8 (br s, 1H, -COOH), 8.15 (d, 1H, Ar-H, ortho to nitro), 7.92 (d, 1H, Ar-H, ortho to carboxyl), 7.75 (dd, 1H, Ar-H).

  • MS (ESI-): m/z calculated for C₈H₃F₃NO₅[M-H]⁻: 250.0; found 250.0.

References

  • Benchchem. "this compound | 142494-70-0" (Details on nitration regioselectivity and oxidation pathways). Source: Benchchem.
  • Semantic Scholar. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir" (Contextualizes the high SₙAr susceptibility of 2-nitrobenzonitriles). Source: Semantic Scholar.
  • National Institutes of Health (NIH). "Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids" (Discusses nitrile hydrolysis protocols and nitroarene stability). Source: PMC.

Sources

Application Notes & Protocols: 2-Nitro-4-(trifluoromethoxy)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Nitro-4-(trifluoromethoxy)benzoic acid is a highly specialized, multi-functional building block utilized extensively in medicinal chemistry and agrochemical development. The molecule uniquely combines the features of nitroaromatics and fluorinated benzoic acids[1].

From a synthetic perspective, the reactivity of this compound is governed by the profound electron-withdrawing effects of both the nitro (—NO₂) and trifluoromethoxy (—OCF₃) groups. These substituents create a highly electron-deficient aromatic system[1], which deactivates the ring toward electrophilic aromatic substitution but perfectly primes it for downstream transformations, such as chemoselective reduction and heterocycle construction. The —OCF₃ group, often referred to as a "super-halogen," is highly valued in drug design for its ability to increase lipophilicity and metabolic stability without adding significant steric bulk.

Quantitative Physicochemical Data

To facilitate reaction planning and analytical tracking, the core physicochemical parameters of this compound are summarized below:

ParameterValueReference
Chemical Name This compound[2]
CAS Number 142494-70-0[3]
Molecular Formula C₈H₄F₃NO₅[3]
Molecular Weight 251.12 g/mol [3]
Monoisotopic Mass 251.00415 Da[2]
MS Detection (Negative Mode) m/z 249.99 [M-H]⁻[2]
SMILES O=C(O)C1=CC=C(OC(F)(F)F)C=C1=O[3]

Core Synthetic Workflows & Mechanistic Causality

The primary utility of this compound lies in its role as a precursor. The nitro group serves as a "masked" amine. By selectively reducing the nitro group, chemists can access 2-amino-4-(trifluoromethoxy)benzoic acid (CAS 1259323-62-0)[4], an anthranilic acid derivative that is a foundational scaffold for synthesizing privileged heterocyclic cores, such as quinazolinones and benzimidazoles.

SynthesisWorkflow SM 2-Nitro-4-(trifluoromethoxy) benzoic acid (CAS: 142494-70-0) Red Chemoselective Reduction (Pd/C, H₂, EtOH) SM->Red Int 2-Amino-4-(trifluoromethoxy) benzoic acid (CAS: 1259323-62-0) Red->Int Cycl Hetero-Cyclization (Formamide, 150°C) Int->Cycl Prod 7-(Trifluoromethoxy) quinazolin-4(3H)-one (Privileged Scaffold) Cycl->Prod

Workflow for the synthesis of quinazolinone scaffolds from this compound.

Validated Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation

Objective: Conversion of this compound to 2-amino-4-(trifluoromethoxy)benzoic acid[4].

Causality & Expert Insight: The primary challenge in reducing functionalized nitroaromatics is avoiding the degradation of other sensitive groups. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the method of choice here[1]. The highly stable carbon-fluorine bonds of the trifluoromethoxy group resist hydrodefluorination under mild H₂ pressure, ensuring absolute chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with this compound (1.0 eq, 5.0 mmol) and absolute ethanol (25 mL, 0.2 M).

  • Catalyst Addition: Carefully add 10 wt. % Pd/C (0.1 eq). Crucial Safety Note: Pd/C is pyrophoric. Always add the catalyst to the solvent under a gentle, continuous stream of nitrogen.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum manifold and backfill with nitrogen (repeat 3x).

  • Hydrogenation: Evacuate the flask once more and backfill with hydrogen gas from a double-layered balloon. Stir the black suspension vigorously at room temperature for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The starting material is strongly UV-active. To confirm product formation, stain the TLC plate with Ninhydrin and heat; the primary amine product will rapidly develop a distinct purple/orange spot.

  • Workup: Once complete, filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess ethanol (2 × 15 mL). Self-Validation: The filtrate must be completely clear; a grey tint indicates colloidal palladium breakthrough.

  • Isolation: Concentrate the filtrate in vacuo to afford the target anthranilic acid derivative as an off-white solid.

Protocol B: Amide Coupling (Synthesis of Benzamides)

Objective: Direct functionalization of the carboxylic acid prior to nitro reduction.

Causality & Expert Insight: Because the aromatic ring is highly electron-deficient, the nucleophilicity of the resulting active ester can be compromised, making standard coupling reagents like EDC/HOBt sluggish and prone to hydrolysis. To overcome this electronic deactivation, HATU is highly recommended. HATU rapidly forms a highly reactive 7-aza-HOBt ester, forcing the coupling reaction forward despite the substrate's deactivated nature.

Table: Coupling Reagent Selection for Electron-Deficient Benzoic Acids

Coupling ReagentActivation KineticsYield with Electron-Poor SubstratesByproduct Removal
HATU / DIPEA Very Fast (Forms 7-aza-HOBt ester)High (>85%)Requires aqueous wash (e.g., 5% LiCl for DMF)
EDC / HOBt ModerateLow to Moderate (Prone to hydrolysis)Easy (Water-soluble urea byproduct)

Step-by-Step Methodology:

  • Activation: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes to ensure complete deprotonation.

  • Ester Formation: Add HATU (1.2 eq) in one single portion. Stir the bright yellow solution for 15 minutes at room temperature to allow the active ester to fully form.

  • Coupling: Add the target primary or secondary amine (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validation (LC-MS Tracking): Pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm reaction completion by the total disappearance of the m/z 249.99 [M-H]⁻ peak[2] corresponding to the starting material, and the emergence of the desired product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over Na₂SO₄, filter, and concentrate for subsequent purification.

References

Sources

2-Nitro-4-(trifluoromethoxy)benzoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Nitro-4-(trifluoromethoxy)benzoic Acid in Pharmaceutical Synthesis

Part 1: Executive Summary & Chemical Profile

This compound is a high-value fluorinated building block utilized in the synthesis of next-generation antitubercular agents, kinase inhibitors, and metabolically stable agrochemicals. Its structural uniqueness lies in the trifluoromethoxy (


)  group—a "super-halogen" that enhances lipophilicity and membrane permeability while resisting oxidative metabolism—paired with an ortho-nitro  group that serves as a versatile latent amine handle.

This guide details the strategic application of this intermediate, focusing on chemoselective transformations required to integrate it into Active Pharmaceutical Ingredients (APIs).

Chemical Profile
PropertyData
Chemical Name This compound
CAS Number 142494-70-0
Molecular Formula

Molecular Weight 251.12 g/mol
Key Functional Groups Carboxylic Acid (C-1), Nitro (C-2), Trifluoromethoxy (C-4)
pKa (Calc) ~2.2 (Acidified by ortho-nitro and para-OCF3 electron withdrawal)
LogP ~2.2 (Enhanced by

)
Storage Inert atmosphere, 2–8°C (Hygroscopic)

Part 2: Strategic Utility & Mechanism

The "Super-Halogen" Advantage

The


 group is a critical bioisostere for chlorine or trifluoromethyl (

) groups.[1] It possesses a unique conformation where the

bond lies orthogonal to the aromatic ring, disrupting planar stacking and improving solubility—a common bottleneck in drug discovery [1].
Synthetic Versatility

This scaffold serves as a "linchpin" intermediate through two divergent pathways:

  • Pathway A (Aniline Route): Reduction of the nitro group yields 2-amino-4-(trifluoromethoxy)benzoic acid , a precursor for quinazolinone-based kinase inhibitors and anthranilic acid derivatives.

  • Pathway B (Benzyl Alcohol Route): Chemoselective reduction of the carboxylic acid (preserving the nitro group) yields 2-nitro-4-(trifluoromethoxy)benzyl alcohol , a linker used in ether-based antituberculars (analogs of Pretomanid/PA-824) [2].

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the divergent workflows for this intermediate, highlighting the critical decision points for medicinal chemists.

G cluster_legend Target Application Areas Start 2-Nitro-4-(trifluoromethoxy) benzoic acid (Starting Material) Aniline 2-Amino-4-(trifluoromethoxy) benzoic acid Start->Aniline Pd/C, H2 (Nitro Reduction) Alcohol 2-Nitro-4-(trifluoromethoxy) benzyl alcohol Start->Alcohol BH3-THF (Chemoselective COOH Red.) NitroArene 3-Nitro-(trifluoromethoxy) benzene Start->NitroArene Cu/Quinoline (Decarboxylation) Heterocycle Quinazolinones/Amides (Kinase Inhibitors) Aniline->Heterocycle Cyclization Ether Benzyl Ether Linkers (Antituberculars/PROTACs) Alcohol->Ether Alkylation

Figure 1: Divergent synthetic utility of this compound. Pathway A leads to nitrogen heterocycles; Pathway B leads to linker motifs.

Part 4: Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to Benzyl Alcohol

Objective: Reduce the carboxylic acid to a primary alcohol without reducing the nitro group. Challenge: Standard reductants like


 will reduce both groups.
Solution:  Use Borane-THF complex (

), which reduces carboxylic acids faster than nitro groups [3].

Materials:

  • This compound (1.0 eq)

  • 
     (1.0 M solution, 2.5 eq)
    
  • Anhydrous THF (Solvent)[2]

  • Methanol (Quenching)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 5.0 g (19.9 mmol) of the starting acid in 50 mL anhydrous THF. Cool to 0°C using an ice bath.

  • Addition: Add 50 mL (50 mmol) of

    
     dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The acid spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quench: Cool back to 0°C. Carefully add Methanol (20 mL) dropwise until gas evolution ceases.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (100 mL) and wash with saturated

    
     (2 x 50 mL) and Brine (50 mL).
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
  • Expected Yield: 85–92% as a pale yellow oil/solid.

Protocol B: Nitro Reduction to Aniline (Hydrogenation)

Objective: Synthesize 2-amino-4-(trifluoromethoxy)benzoic acid for heterocycle formation. Note: The


 group is stable under standard hydrogenation conditions.

Materials:

  • Substrate (1.0 eq)[2]

  • 10% Pd/C (5 wt% loading)

  • Methanol or Ethanol (Solvent)

  • Hydrogen Balloon (1 atm)

Step-by-Step Procedure:

  • Preparation: In a hydrogenation flask, dissolve 2.0 g of the nitro-acid in 30 mL Methanol.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an Argon stream. Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Evacuate the flask and backfill with

    
     (repeat 3 times). Stir vigorously under a Hydrogen balloon at RT for 2–4 hours.
    
  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate to yield the anthranilic acid derivative.

  • Validation: NMR should show the disappearance of the aromatic protons ortho to the nitro group and the appearance of a broad

    
     signal.
    

Part 5: Quality Control & Analytics

For pharmaceutical intermediates, rigorous QC is required.

MethodSpecificationNotes
HPLC >98.0% AreaColumn: C18, Mobile Phase:

/ACN (0.1% TFA). The

group provides strong UV absorbance at 254 nm.
1H NMR Consistent with StructureDiagnostic shift: Aromatic protons will shift upfield significantly upon reduction of

to

.
19F NMR Singlet @ -58 ppmConfirm integrity of

group. If a doublet or multiplet appears, check for defluorination (rare).
Water Content <0.5%Karl Fischer titration. Critical for subsequent coupling reactions.

Part 6: Safety & Handling

  • Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the nitro-acid residue to dryness at high temperatures (>150°C).

  • Borane Reagents: Highly flammable and reactive with water. Always use dry solvents and quench carefully.

  • Fluorinated Waste: Do not dispose of in standard organic waste streams if incineration is used; requires specific fluorinated waste protocols to prevent HF formation in incinerators.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.

  • Manjunatha, U. H., et al. (2008).[3] Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, analogues of PA-824.[3][4] Bioorganic & Medicinal Chemistry Letters, 18(7), 2256–2262.[3]

  • Yoon, N. M., et al. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 38(16), 2786–2792.

Sources

Application Note: Synthesis and Derivatization of 2-Nitro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Relevance

2-Nitro-4-(trifluoromethyl)benzoic acid (NTFA) is a highly versatile fluorinated aromatic building block. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably Nitisinone (NTBC) —a triketone herbicide repurposed as the primary medical treatment for hepatorenal tyrosinemia type 1. In biological systems, NTBC inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), and metabolic studies have shown that at pH levels similar to human gastric juice, NTBC degrades back into NTFA and 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) . Understanding the robust synthesis of NTFA and its downstream derivatives is essential for drug development professionals optimizing scale-up routes.

Mechanistic Insights: Overcoming Regioselectivity and Over-Oxidation

The synthesis of NTFA historically relied on the direct nitration of 4-(trifluoromethyl)benzoic acid. However, the strong electron-withdrawing nature of both the carboxyl and trifluoromethyl groups leads to intense competition for nitration sites, capping yields at ~48% and requiring arduous purification 2.

To bypass this, modern synthetic routes utilize 2-nitro-4-(trifluoromethyl)benzonitrile as the starting material. The choice of hydrolyzing agent here is critical:

  • Sulfuric Acid (

    
    ) : Hydrolysis using 55-70% 
    
    
    
    at elevated temperatures (165°C–190°C) drives the reaction but inadvertently causes partial oxidation/hydrolysis of the trifluoromethyl group, yielding significant quantities of 2-nitroterephthalic acid as an undesirable byproduct 3.
  • Hydrochloric Acid (

    
    ) : By substituting sulfuric acid with 36% concentrated aqueous 
    
    
    
    in a sealed autoclave at 130°C, the reaction achieves >90% yield. The absence of a strong oxidizing acid preserves the
    
    
    group entirely, suppressing terephthalic acid formation to less than 1% 3.

For ester derivatives, a base-catalyzed hydrolysis to the benzamide, followed by


/Methanol alcoholysis, provides a milder alternative to direct acidic esterification 2.

Synthetic Workflow & Pathway Visualization

SynthesisWorkflow Nitrile 2-Nitro-4-(CF3) benzonitrile Amide 2-Nitro-4-(CF3) benzamide Nitrile->Amide NaOH / H2O NTFA 2-Nitro-4-(CF3) benzoic acid (NTFA) Nitrile->NTFA 36% HCl, 130°C Ester Methyl 2-nitro-4- (CF3)benzoate Amide->Ester H2SO4 / MeOH ATFA 2-Amino-4-(CF3) benzoic acid (ATFA) NTFA->ATFA H2, Pd/C NTBC Nitisinone (NTBC) NTFA->NTBC 1,3-Cyclohexanedione

Fig 1: Synthetic pathways for 2-nitro-4-(trifluoromethyl)benzoic acid and its derivatives.

Quantitative Route Comparison

Synthesis RouteReagents / ConditionsYieldMajor ByproductsCausality / Notes
Direct Nitration 4-(

)benzoic acid,

/

< 50%2-nitroterephthalic acidStrong competition for nitration sites leads to poor regioselectivity.
Sulfuric Acid Hydrolysis Nitrile precursor, 55-70%

, 165°C
Moderate2-nitroterephthalic acidHigh temperatures and strong oxidizing acid cause partial oxidation of the

group.
Hydrochloric Acid Hydrolysis Nitrile precursor, 36%

, 130°C
> 90% Minimal (< 1%)Halide acids prevent oxidative side reactions; autoclave ensures complete conversion.
Base-Catalyzed Alcoholysis Nitrile precursor, NaOH then

/MeOH
HighNone significantTwo-step process via benzamide avoids harsh acidic hydrolysis entirely.

Validated Experimental Protocols

Protocol A: High-Yield Hydrolysis to NTFA via Autoclave

Causality Check: Because 36%


 boils and loses hydrogen chloride gas at ~110°C under atmospheric pressure, the reaction must be conducted in a sealed autoclave. This maintains the necessary pressure and 130°C temperature required to fully hydrolyze the sterically hindered nitrile.

Materials:

  • 2-Nitro-4-(trifluoromethyl)benzonitrile (98.3% purity)

  • 36% Concentrated Hydrochloric Acid (Aqueous)

  • 750 mL PTFE-lined Autoclave

Step-by-Step Procedure:

  • Charge the Reactor: Add 65.0 g (296 mmol) of 2-nitro-4-(trifluoromethyl)benzonitrile into the 750 mL autoclave.

  • Acid Addition: Carefully add 350 mL (413 g, 4.08 mol) of 36% concentrated

    
    .
    
  • Sealing and Heating: Seal the autoclave securely. Submerge the vessel in an oil bath maintained at 131°C – 134°C. Allow the reaction to proceed under autogenous pressure for 24 to 36 hours.

  • Cooling and Precipitation: Remove the autoclave from the heat source and allow it to cool to room temperature. The product, NTFA, will precipitate as a solid.

  • Recovery: Filter the precipitated solids under vacuum.

  • Recrystallization: Recrystallize the crude solid using 1,2-dichloroethane or a toluene/cyclohexane mixture to afford pure NTFA.

Self-Validating System: Analyze the mother liquor via Gas Chromatography (GC) area integration. A successful run will show less than 1% 2-nitroterephthalic acid. The melting point of the recrystallized solid should be sharp, confirming the structural integrity of the


 moiety.
Protocol B: Catalytic Reduction to ATFA

Causality Check: The nitro group is selectively reduced to an amine to form ATFA, a critical precursor for quinazolinone derivatives. Palladium on carbon (Pd/C) under a hydrogen atmosphere provides clean conversion without defluorination of the


 group.

Materials:

  • NTFA (Synthesized from Protocol A)

  • 10% Pd/C Catalyst

  • Anhydrous Methanol

  • Hydrogen Gas (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of NTFA in 100 mL of anhydrous methanol in a Parr shaker flask or a round-bottom flask equipped for balloon volumetry.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C. (Warning: Pd/C is highly pyrophoric when dry; add under an inert argon blanket if possible).

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas three times. Stir vigorously at room temperature under a hydrogen atmosphere.
    
  • Monitoring: Continue stirring until hydrogen uptake completely ceases (typically 4-6 hours).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.

  • Concentration: Evaporate the filtrate in vacuo to yield 2-amino-4-(trifluoromethyl)benzoic acid (ATFA).

Self-Validating System: The reaction is self-indicating by a distinct color shift from the vibrant yellow of the nitro compound to a colorless/pale solid. Furthermore, FTIR spectroscopy will show the complete disappearance of the asymmetric and symmetric


 stretches (at ~1530 

and ~1350

) and the appearance of primary amine N-H stretches (~3300-3400

).

Safety, Handling, and Storage

According to standardized safety data 4, NTFA (CAS: 320-94-5) is classified under WGK 3.

  • Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE Requirements: N95 dust mask, chemical-resistant gloves, and tight-fitting eyeshields.

  • Storage: Store in a well-ventilated area below 30°C. Keep away from strong bases and reducing agents.

References

  • Production of 2-nitro-4-trifluoromethylbenzoic acid (US4868333A) . Google Patents. 3

  • Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate (CN108191667B) . Google Patents. 2

  • 2-Nitro-4-(trifluoromethyl)benzoic acid 98% 320-94-5 Safety Data . Sigma-Aldrich. 4

  • CAS 320-94-5 (2-Nitro-4-(trifluoromethyl)benzoic acid) / Nitisinone Stability . BOC Sciences.

Sources

Application Notes and Protocols for the Quantitative Analysis of 2-Nitro-4-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Nitro-4-(trifluoromethoxy)benzoic acid is a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring a benzoic acid functional group, a nitro group, and a trifluoromethoxy group, presents a unique combination of properties that are leveraged in the development of complex molecules. The strong electron-withdrawing nature of both the nitro and trifluoromethoxy groups significantly influences the molecule's reactivity and physicochemical characteristics.[1]

Accurate and precise quantitative analysis of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and performing quality control on final products. This document provides a comprehensive guide to validated analytical methods for the quantification of this compound, designed for researchers, scientists, and professionals in drug development. The primary recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection, which offers excellent specificity, sensitivity, and robustness. Alternative methods such as UV-Vis Spectrophotometry are also discussed.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValue / DescriptionSource
Chemical Structure
CAS Number 142494-70-0[2]
Molecular Formula C₈H₄F₃NO₅[2][3]
Molecular Weight 251.12 g/mol [2]
Appearance Crystalline Powder
Solubility Soluble in DMSO, Methanol
Predicted pKa 1.70 ± 0.25
Predicted LogP 2.19[2]
UV Absorbance Aromatic nitro compounds exhibit strong UV absorbance, typically with a maximum between 210 and 270 nm.[4]

Note: The trifluoromethyl analogue, 2-Nitro-4-(trifluoromethyl)benzoic acid, has a reported melting point of 134-138 °C, which can serve as a related physical reference point.[5]

Primary Analytical Method: Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the analysis of this compound and its analogues.[6][7] This technique offers high resolution, enabling separation from starting materials, by-products, and degradants.

Principle of Causality: The choice of RP-HPLC is based on the analyte's structure. The benzene ring provides sufficient hydrophobicity for retention on a non-polar stationary phase (like C18), while the polar carboxylic acid, nitro, and trifluoromethoxy groups ensure solubility in common polar mobile phases. The acidic nature of the molecule (predicted pKa ~1.7) necessitates an acidified mobile phase to suppress the ionization of the carboxylic acid, ensuring a single, sharp, and well-retained chromatographic peak.

Recommended HPLC Protocol

This protocol is adapted from established methods for similar nitrobenzoic acid derivatives and provides a robust starting point for method development and validation.[6][8][9]

3.1.1 Reagents and Materials

  • This compound Reference Standard (≥98% purity)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or 18.2 MΩ·cm)

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade

  • Methanol (HPLC Grade)

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon)

3.1.2 Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • C18 bonded silica column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

3.1.3 Chromatographic Conditions

ParameterRecommended ConditionRationale
Stationary Phase C18 bonded silica (4.6 x 150 mm, 5 µm)Provides excellent retention and separation for moderately polar aromatic compounds.[6][7][8]
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses analyte ionization, leading to better peak shape and retention.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength and low UV cutoff.[9]
Elution Type Isocratic or GradientStart with Isocratic at 60:40 (A:B). A gradient may be needed to resolve impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CEnhances reproducibility by controlling viscosity and retention time.
Detection UV at 254 nmA common wavelength for aromatic compounds.[6][7] A full spectrum scan (200-400 nm) is recommended during development to find the absorbance maximum.
Injection Volume 10 µLA typical volume to avoid column overload while ensuring good sensitivity.[7]
Sample Diluent Mobile Phase or 50:50 Acetonitrile:WaterEnsures compatibility with the mobile phase and proper peak shape.

3.1.4 Solution Preparation

  • Mobile Phase A: Carefully add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Sonicate if necessary.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Stock Standard Solution with the sample diluent.

  • Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in the sample diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

3.1.5 Analysis Procedure

G cluster_prep Preparation cluster_analysis Analysis Sequence cluster_data Data Processing prep_sol Prepare Mobile Phase & Solutions equil Equilibrate HPLC System (Stable Baseline) prep_sol->equil inj_blank Inject Blank (Diluent) equil->inj_blank inj_std Inject Calibration Standards inj_blank->inj_std inj_spl Inject Sample(s) inj_std->inj_spl inj_qc Inject QC/Check Standard inj_spl->inj_qc gen_cal Generate Calibration Curve (Area vs. Concentration) inj_qc->gen_cal calc_conc Calculate Sample Concentration gen_cal->calc_conc report Generate Report calc_conc->report G cluster_input Analytical Need cluster_decision Method Selection Logic cluster_methods Recommended Methods Need Quantify Analyte Decision High Specificity Required? Need->Decision HPLC Primary Method: RP-HPLC Decision->HPLC Yes (e.g., Purity, Stability) UV Alternative Method: UV-Vis Spectrophotometry Decision->UV No (e.g., Pure Substance Assay)

Caption: Logic for selecting the appropriate analytical method.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Wang, Q., & Wang, F. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. (2018). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Scribd. 2005 - ICH Q2(R1) Validation of Analytical Procedures - Text and Methodology. [Link]

  • R Discovery. Spot test and spectrophotometric determination of some aromatic nitro compounds via their?-? complexes. [Link]

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

  • PubChemLite. 2-nitro-4-trifluoromethoxy-benzoic acid (C8H4F3NO5). [Link]

  • Hassan, S. M., et al. (1988). Spectrophotometric determination of some pharmaceutically important nitro compounds in their dosage forms. Analyst, 113(7), 1087-9. [Link]

  • Royal Society of Chemistry. (1988). Spectrophotometric determination of some pharmaceutically important nitro compounds in their dosage forms. Analyst. [Link]

  • National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

Sources

Introduction: The Rise of the Trifluoromethoxy Group in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Trifluoromethoxy Groups in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to optimizing a drug candidate's efficacy, safety, and pharmacokinetic profile.[1] Among the vast arsenal of functional groups available to medicinal chemists, fluorinated moieties have become particularly indispensable. While the trifluoromethyl (-CF₃) group is a well-established tool, its close relative, the trifluoromethoxy (-OCF₃) group, is rapidly gaining prominence in both pharmaceutical and agrochemical research.[2][3]

The -OCF₃ group is a unique structural motif composed of an oxygen atom bonded to a trifluoromethyl group.[4] Its incorporation into a bioactive molecule can profoundly alter its physicochemical properties, offering a powerful lever to enhance metabolic stability, modulate lipophilicity, and improve interactions with biological targets.[5][6] This guide provides a comprehensive overview of the role of the trifluoromethoxy group, detailing its impact on drug design, and provides field-proven protocols for its synthesis and evaluation.

Part 1: Core Physicochemical Properties and Their Strategic Implications

The utility of the trifluoromethoxy group stems from a unique combination of electronic, steric, and lipophilic characteristics that distinguish it from both its non-fluorinated analog, the methoxy group (-OCH₃), and the trifluoromethyl (-CF₃) group.

Lipophilicity: A Tool for Modulating Permeability

The -OCF₃ group is highly lipophilic, a property that can significantly enhance a molecule's ability to cross biological membranes, a critical factor for drug absorption and distribution.[7] This increased lipophilicity is attributed to the fluorinated carbon adjacent to the oxygen atom.[8]

  • Quantitative Impact: The Hansch-Leo π parameter, a measure of a substituent's contribution to lipophilicity, is +1.04 for the -OCF₃ group, indicating a substantial increase in non-polarity compared to a hydrogen atom (π = 0) or a methoxy group.[4] The strategic placement of an -OCF₃ group allows for the fine-tuning of a compound's overall logP value to optimize membrane permeability and bioavailability.[2][6]

Table 1: Comparative Lipophilicity of Substituted Benzenes

Substituent (X) Hansch-Leo π Value logP of C₆H₅X Rationale for Change
-H 0.00 2.13 Baseline reference.
-OCH₃ -0.02 ~2.11 The methoxy group has a minimal effect on lipophilicity compared to benzene.[9]

| -OCF₃ | +1.04 | ~3.17 | The three fluorine atoms significantly increase the molecule's non-polar character, enhancing its solubility in fats and lipids.[4][8] |

Electronic Profile: The "Super-Halogen" Effect

The trifluoromethoxy group exerts a powerful dual electronic influence. The high electronegativity of the fluorine atoms results in a strong electron-withdrawing inductive effect, while the oxygen atom provides a weaker electron-donating resonance effect.[4] This combination has led to the -OCF₃ group being described as a "super-halogen" or "pseudohalogen," with electronic properties similar to a chlorine atom.[4][8]

  • Impact on Acidity (pKa): The strong electron-withdrawing nature of the -OCF₃ group can significantly lower the pKa of nearby acidic protons, making the parent molecule more acidic. For example, the pKa of phenol is 9.95, while the pKa of 4-(trifluoromethoxy)phenol is approximately 9.0, demonstrating the group's ability to stabilize the corresponding phenoxide anion.[8] This modulation of pKa is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Metabolic Stability: Blocking Pathways of Degradation

One of the most significant advantages of the trifluoromethoxy group is its exceptional resistance to metabolic degradation.[7] The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ group far less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a methoxy group.[5][10]

  • Metabolic Switching: The -OCH₃ group is a common site of oxidative metabolism (O-demethylation), which can lead to rapid clearance and the formation of potentially reactive metabolites. Replacing a metabolically labile methoxy group with a robust trifluoromethoxy group effectively blocks this metabolic pathway.[5][10] This strategy, often called "metabolic switching," can dramatically increase a drug's half-life, improve its oral bioavailability, and lead to a more predictable pharmacokinetic profile.[10][11]

cluster_0 Metabolic Pathway of Methoxy-Containing Drug cluster_1 Metabolic Blocking with Trifluoromethoxy Group Parent_Drug_OCH3 Parent Drug (-OCH3) CYP450 CYP450 Enzymes Parent_Drug_OCH3->CYP450 Metabolism Metabolite O-Demethylated Metabolite (Phenol) CYP450->Metabolite Rapid Clearance Parent_Drug_OCF3 Analog Drug (-OCF3) Blocked Metabolism Blocked Parent_Drug_OCF3->Blocked Resistant to CYP450 Cleavage Long_Half_Life Increased Half-Life Improved Bioavailability Blocked->Long_Half_Life

Caption: Metabolic blocking effect of the trifluoromethoxy group.

Part 2: Applications and Approved Therapeutics

The advantageous properties of the -OCF₃ group have led to its incorporation into several FDA-approved drugs, demonstrating its value in addressing diverse therapeutic challenges.

Table 2: Examples of FDA-Approved Drugs Containing the Trifluoromethoxy Group

Drug Name Therapeutic Area Role of the -OCF₃ Group
Riluzole Amyotrophic Lateral Sclerosis (ALS) Enhances lipophilicity for better blood-brain barrier penetration and improves metabolic stability.[4]
Sonidegib Basal Cell Carcinoma Contributes to the molecule's optimal physicochemical properties and target binding affinity.[4]
Delamanid Tuberculosis Increases metabolic stability and potency against Mycobacterium tuberculosis.[4]

| Pretomanid | Tuberculosis | Improves pharmacokinetic properties, including resistance to metabolic degradation.[4] |

As a bioisostere, the trifluoromethoxy group can effectively replace other functional groups to fine-tune a molecule's properties. It is often considered a bioisosteric replacement for methoxy, halogen (e.g., chlorine), and even nitro groups, allowing chemists to mitigate liabilities such as metabolic instability or toxicity while retaining or improving biological activity.[4][12][13]

Part 3: Synthetic and Analytical Protocols

Despite its benefits, the synthetic introduction of the -OCF₃ group remains a challenge due to the instability of trifluoromethoxide intermediates.[4][14] However, modern synthetic methods have made this valuable moiety more accessible.

Protocol 1: Electrophilic Trifluoromethoxylation of a Phenol using a Togni Reagent

This protocol describes a modern method for the direct trifluoromethoxylation of phenols using a hypervalent iodine reagent, which is generally applicable and avoids harsh conditions.[2][14]

Objective: To introduce an -OCF₃ group onto a phenol scaffold.

Materials:

  • Substituted Phenol (1.0 equiv)

  • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II) (1.2 equiv)[14]

  • Cesium Carbonate (Cs₂CO₃) (catalytic amount, ~10 mol%)[14]

  • Anhydrous Chloroform (CHCl₃)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.0 equiv) and Togni Reagent II (1.2 equiv).

  • Add anhydrous chloroform to achieve a concentration of approximately 0.1 M with respect to the phenol.

  • Add a catalytic amount of cesium carbonate (~10 mol%) to the mixture.

  • Seal the flask and stir the reaction mixture vigorously at room temperature (23 °C) for 12-16 hours.[14]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove any solid residue.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethoxylated arene.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Togni reagents are stable but should be handled with care.

Start Start: Substituted Phenol, Togni Reagent II, Cs2CO3 in CHCl3 Stir Stir at Room Temperature (12-16 hours) under N2 atmosphere Start->Stir Monitor Monitor Reaction Progress (TLC or LC-MS) Stir->Monitor Filter Filter through Celite Monitor->Filter Upon Completion Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify via Flash Column Chromatography Concentrate->Purify Product Final Product: Trifluoromethoxylated Arene Purify->Product

Caption: Workflow for electrophilic trifluoromethoxylation.
Protocol 2: In Vitro Liver Microsomal Stability Assay

This protocol is essential for experimentally validating the enhanced metabolic stability conferred by the -OCF₃ group. It measures the rate at which a compound is metabolized by liver enzymes.[10][11]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.

Materials:

  • Test Compound (e.g., -OCF₃ analog) and Control Compound (e.g., -OCH₃ analog)

  • Pooled Liver Microsomes (e.g., human, rat)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH Regenerating System (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Ice-cold "Stopping Solution" (e.g., Acetonitrile with an internal standard)

  • 96-well plate, incubator (37 °C), centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of the test and control compounds in a buffer-compatible solvent (e.g., DMSO, final concentration <0.5%). Prepare the NADPH regenerating system solution in phosphate buffer. Thaw liver microsomes on ice.

  • Pre-incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells and pre-incubate the plate at 37 °C for 5-10 minutes to equilibrate the temperature.[11]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. This is your T₀ (time zero) point for a parallel sample.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[11] The stopping solution precipitates the microsomal proteins and halts the enzymatic reaction.

  • Sample Processing: After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the internal standard.

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

  • A longer half-life indicates greater metabolic stability. Compare the t₁/₂ of the -OCF₃ analog to the -OCH₃ analog.

Conclusion and Future Perspectives

The trifluoromethoxy group is a powerful and increasingly important substituent in medicinal chemistry.[5] Its unique ability to simultaneously enhance lipophilicity, metabolic stability, and modulate electronic properties provides a versatile tool for optimizing drug candidates.[2][7] While synthetic challenges have historically limited its use, the development of novel and more efficient synthetic methodologies is expanding its accessibility.[15][16] As our understanding of its subtle effects on molecular conformation and protein-ligand interactions grows, the strategic application of the trifluoromethoxy group is poised to play an even greater role in the design of next-generation therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. (2025). Benchchem.
  • Trifluoromethoxy group. Grokipedia.
  • The Chemistry of Fluorine: Why Trifluoromethyl Groups M
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (2025). Benchchem.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PMC.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journals.
  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (2024). NINGBO INNO PHARMCHEM CO.,LTD..
  • Bioisostere. Wikipedia.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019).
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. (2022). chemrevlett.com.
  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. (2019). CHIMIA.
  • New synthetic approaches toward OCF3-containing compounds. (2022). Organic & Biomolecular Chemistry.

Sources

Application Note: 2-Nitro-4-(trifluoromethoxy)benzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 2-Nitro-4-(trifluoromethoxy)benzoic acid (CAS 142494-70-0), a critical fluorinated scaffold in the development of next-generation agrochemicals.

Executive Summary & Chemical Profile[1]

This compound is a high-value intermediate used primarily to introduce the trifluoromethoxy (


) moiety into herbicidal and insecticidal active ingredients (AIs).

In modern agrochemistry, the


 group is utilized as a "super-halogen"  or lipophilic bioisostere . It mimics the steric demand of a chlorine atom or a methyl group but offers significantly higher lipophilicity (

) and metabolic stability. This guide focuses on its use as a precursor for Anthranilic Diamide Insecticides and Diphenyl Ether Herbicides .
Chemical Specifications
PropertySpecification
CAS Number 142494-70-0
Formula

Molecular Weight 251.12 g/mol
Appearance White to light yellow crystalline powder
Key Moiety Trifluoromethoxy (

): Enhances membrane permeability.
Reactive Handle Carboxylic Acid (

): Site for amide/ester coupling.
Auxiliary Group Nitro (

): Precursor to amine (via reduction) or directing group.

Scientific Rationale: The "Fluorine Effect" in Crop Protection[2]

The strategic selection of this scaffold is driven by three mechanistic advantages:

  • Metabolic Blockade: The

    
     bond strength (approx. 116 kcal/mol) resists oxidative metabolism by plant P450 enzymes, extending the residual activity of the AI.
    
  • Lipophilicity Modulation: The

    
     group increases the partition coefficient (LogP), facilitating the transport of the AI through the waxy cuticle of leaves (herbicides) or the insect exoskeleton (insecticides).
    
  • Conformational Locking: The

    
     group often adopts a specific conformation orthogonal to the aromatic ring, potentially improving binding affinity to target enzymes (e.g., HPPD or Ryanodine receptors).
    
Diagram 1: Strategic Workflow for Agrochemical Synthesis

The following flowchart illustrates the divergent synthetic pathways starting from the parent acid.

Agrochemical_Pathway Start 2-Nitro-4-(trifluoromethoxy) benzoic acid (Starting Scaffold) Step_Red Selective Reduction (Fe/HCl or H2/Pd) Start->Step_Red Pathway A (Dominant) Path_Herb Esterification & Nucleophilic Subst. Start->Path_Herb Pathway B Inter_Amino 2-Amino-4-(trifluoromethoxy) benzoic acid (Anthranilic Acid Derivative) Step_Red->Inter_Amino Path_Insect Coupling with Pyrazole Carboxylic Acid Inter_Amino->Path_Insect End_Diamide Anthranilic Diamide (Ryanodine Receptor Modulator) Path_Insect->End_Diamide End_Herb Diphenyl Ether / Sulfonylurea (Herbicide) Path_Herb->End_Herb

Caption: Divergent synthesis pathways transforming the nitro-acid scaffold into insecticidal diamides (top) or herbicidal ethers (bottom).

Experimental Protocols

Protocol A: Synthesis of the Anthranilic Acid Intermediate

Objective: Selectively reduce the nitro group to an amine without defluorinating the sensitive


 group. This is the critical step for creating diamide insecticide precursors.

Reagents:

  • Substrate: this compound (10 mmol)

  • Reductant: Iron powder (325 mesh, 50 mmol)

  • Solvent: Ethanol/Water (4:1 v/v)

  • Catalyst: Concentrated HCl (cat. 0.5 mL) or Ammonium Chloride (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate in 50 mL Ethanol.

  • Activation: Add the Iron powder and heat the mixture to 60°C.

  • Initiation: Add the aqueous solution of

    
     (or dropwise HCl) slowly. Caution: Exothermic reaction.
    
  • Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material spot (

    
    ) should disappear, replaced by a fluorescent amine spot.
    
  • Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Adjust pH to 4–5 with dilute acetic acid to precipitate the 2-Amino-4-(trifluoromethoxy)benzoic acid .

  • Purification: Recrystallize from Methanol/Water.

Validation Check:

  • 1H NMR: Look for the disappearance of the broad carboxylic proton shift and the appearance of a broad singlet (

    
    ) around 5.5–6.5 ppm.
    
  • Stability Check: Ensure the

    
     signal in 19F NMR  remains a singlet around -58 ppm. If multiplets appear, defluorination has occurred (failed batch).
    
Protocol B: Benzoxazinone Formation (Cyclization)

Objective: Convert the anthranilic acid into a benzoxazinone, the "activated" form used to couple with amines for final insecticide assembly.

Reagents:

  • Substrate: 2-Amino-4-(trifluoromethoxy)benzoic acid (from Protocol A)

  • Reagent: Methanesulfonyl chloride (MsCl) or Thionyl Chloride (

    
    )
    
  • Base: Pyridine or Triethylamine

Methodology:

  • Dissolve the amino acid in dry Acetonitrile (

    
    ).
    
  • Cool to 0°C under Nitrogen atmosphere.

  • Add 2.2 equivalents of Methanesulfonyl chloride dropwise.

  • Add Base slowly to scavenge HCl.

  • Stir at room temperature for 2 hours. The intermediate cyclizes to form the Benzoxazinone derivative.

  • Usage: This intermediate is typically not isolated due to stability issues; it is reacted in situ with an amine (e.g., methylamine or a pyrazole amine) to form the final diamide.

Safety & Handling Guidelines

Handling the Nitro Group[2][3][4][5][6][7]
  • Thermal Hazard: Nitro-aromatics are potentially explosive if heated to dryness under pressure. Always maintain a solvent heel during distillation.

  • Incompatibility: Avoid contact with strong bases (NaOH, KOH) at high temperatures, as this can trigger nucleophilic aromatic substitution displacing the

    
     or nitro group, leading to runaway decomposition.
    
Handling the Trifluoromethoxy Group[2][3][6][7][8][9]
  • Chemical Stability: The

    
     group is acid-stable but base-sensitive. Prolonged exposure to strong alkalis (pH > 12) can hydrolyze the group to a phenolate.
    
  • Waste Disposal: Fluorinated waste must be segregated. Do not mix with standard organic waste streams intended for non-specialized incineration.

References

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Manteau, B., et al. (2010). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC. Retrieved from [Link]

  • ResearchGate. (2022). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Retrieved from [Link][1]

Sources

synthesis of glutamate receptor antagonists from trifluoromethyl benzoic acid precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of mGluR5 Negative Allosteric Modulators (NAMs) via Trifluoromethyl-Benzoic Acid Scaffolding

Executive Summary & Scientific Rationale

Metabotropic glutamate receptor subtype 5 (mGluR5) is a validated target for treating anxiety, depression, and Fragile X syndrome.[1] Unlike orthosteric antagonists that compete directly with glutamate, Negative Allosteric Modulators (NAMs) bind to transmembrane domains (such as the MPEP/fenobam site), offering superior subtype selectivity and safety profiles.

This Application Note details the synthesis of N-(pyridin-2-yl)-3-(trifluoromethyl)benzamide derivatives. These structures represent a "privileged scaffold" in neuropharmacology, where the 3-trifluoromethyl (


)  group is critical.

Why Trifluoromethyl?

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) renders the phenyl ring resistant to oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes.

  • Bioisosterism: The

    
     group is a bioisostere for an isopropyl group but with significantly different electronics. It is strongly electron-withdrawing, which increases the acidity of the amide proton, potentially strengthening hydrogen bond interactions within the allosteric pocket.
    
  • Lipophilicity: The hydrophobicity of the

    
     moiety enhances Blood-Brain Barrier (BBB) permeability, a non-negotiable requirement for CNS therapeutics.
    

Chemical Strategy & Pathway[1][2][3][4][5][6][7]

The synthesis utilizes a convergent approach. We employ 3-(trifluoromethyl)benzoic acid as the core scaffold. While peptide coupling reagents (HATU/EDC) are common in discovery, this protocol utilizes the Acid Chloride Method . This method is preferred for electron-deficient benzoic acids because it drives complete conversion and simplifies purification by avoiding urea byproducts associated with carbodiimides.

Reaction Pathway (DOT Visualization)

SynthesisPathway Start 3-(Trifluoromethyl) benzoic acid Intermediate Acid Chloride Intermediate Start->Intermediate Activation Reagent1 SOCl2 / DMF (cat.) Reflux Reagent1->Intermediate Product mGluR5 NAM (Target Amide) Intermediate->Product Nucleophilic Acyl Substitution Reagent2 2-Amino-4-methylpyridine Et3N / DCM Reagent2->Product

Figure 1: Synthetic workflow converting the benzoic acid precursor to the active mGluR5 antagonist.

Detailed Experimental Protocol

Safety Warning: Thionyl chloride (


) releases 

and

gas. Perform all operations in a functioning fume hood.
Phase A: Activation (Acid Chloride Synthesis)

Objective: Convert 3-(trifluoromethyl)benzoic acid to 3-(trifluoromethyl)benzoyl chloride.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Loading: Charge the flask with 3-(trifluoromethyl)benzoic acid (1.90 g, 10.0 mmol).

  • Solvent/Reagent: Add Thionyl Chloride (

    
    )  (5.0 mL, ~68 mmol) directly as the solvent.
    
  • Catalysis: Add 2 drops of anhydrous DMF (Dimethylformamide). Note: DMF acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2-3 hours.
    
    • Checkpoint: The reaction is complete when gas evolution (

      
      ) ceases and the solution becomes homogenous/clear.
      
  • Isolation: Cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil.
    
    • Azeotrope: To ensure complete removal of

      
      , add 10 mL of dry toluene and re-evaporate (repeat 2x).
      
Phase B: Amide Coupling

Objective: Couple the acid chloride with 2-amino-4-methylpyridine.

  • Preparation: Dissolve the crude acid chloride from Phase A in anhydrous Dichloromethane (DCM) (15 mL). Keep under

    
    .
    
  • Amine Solution: In a separate flask, dissolve 2-amino-4-methylpyridine (1.08 g, 10.0 mmol) and Triethylamine (

    
    )  (2.1 mL, 15.0 mmol) in anhydrous DCM (15 mL).
    
    • Causality:

      
       is required to scavenge the 
      
      
      
      generated during the coupling, driving the equilibrium forward and preventing protonation of the unreacted amine.
  • Addition: Cool the amine solution to

    
     (ice bath). Add the acid chloride solution dropwise over 15 minutes.
    
    • Control: Exothermic reaction. Monitor internal temperature to prevent side reactions.

  • Completion: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Validation: Check by TLC (System: 50% EtOAc/Hexanes). The acid chloride (baseline/hydrolyzed) should disappear; a new UV-active spot (Product) should appear at

      
      .
      
Phase C: Workup and Purification
  • Quench: Add saturated aqueous

    
     (30 mL) to the reaction mixture and stir for 10 minutes.
    
  • Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing (Crucial Step):

    • Wash combined organics with 0.1 M HCl (20 mL). Note: This removes unreacted aminopyridine starting material.

    • Wash with Brine (20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: The crude solid is often pure enough. If not, recrystallize from hot Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data Analysis & Validation

Expected Yield: 75% - 85% Appearance: White to off-white crystalline solid.

Analytical MethodExpected Result / Diagnostic Signal
1H NMR (DMSO-d6) Amide NH: Singlet

10.5–11.0 ppm (Broad,

exchangeable). Pyridine Ring: Characteristic splitting (d, s, d) at

7.0–8.5 ppm.

-Phenyl:
Aromatic protons shifted downfield due to EWG.
19F NMR

:
Single peak at

-62.5 ppm (Standard for

).
LC-MS (ESI+) [M+H]+: Calculated MW + 1. (e.g., for

, expect m/z ~281.1).
Biological Mechanism (DOT Visualization)

The synthesized compound acts as a Negative Allosteric Modulator (NAM). It does not block the glutamate site but stabilizes the receptor in an inactive conformation (G-protein uncoupled).

Mechanism cluster_Receptor mGluR5 Receptor Glutamate Glutamate (Agonist) OrthoSite Orthosteric Site (Venus Flytrap Domain) Glutamate->OrthoSite Binds NAM Synthesized CF3-Benzamide (NAM) AlloSite Allosteric Site (Transmembrane Domain) NAM->AlloSite Binds Conformation Receptor Conformation OrthoSite->Conformation Attempts Activation AlloSite->Conformation LOCKS in Inactive State Signal Ca2+ Mobilization Conformation->Signal BLOCKED

Figure 2: Mechanism of Action. The NAM prevents signal transduction despite glutamate binding.

References

  • Vertex Pharmaceuticals. "Synthesis, SAR and Unanticipated Pharmacological Profiles of Analogs of the mGluR5 Ago-potentiator ADX-47273." ACS Chemical Neuroscience. (Discusses the switch between PAM and NAM activity based on amide structure).

  • National Institutes of Health (NIH). "Discovery of Molecular Switches within the ADX-47273 mGlu5 PAM scaffold that modulate modes of pharmacology." Bioorganic & Medicinal Chemistry Letters. (Details the synthesis of benzamide derivatives).

  • MDPI Molecules. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." (Review of

    
     properties in drug design). 
    
  • BenchChem. "Application Notes and Protocols for Amide Coupling Reactions." (General protocols for HATU/Acid Chloride couplings).

Sources

Troubleshooting & Optimization

methods for improving the yield of 2-Nitro-4-(trifluoromethoxy)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide

Introduction: The Regioselectivity Paradox

Welcome to the technical support center. If you are experiencing low yields (<40%) or difficulty isolating the correct isomer of 2-Nitro-4-(trifluoromethoxy)benzoic acid , you are likely encountering the "Regioselectivity Paradox" inherent to this scaffold.

Many researchers attempt the direct nitration of 4-(trifluoromethoxy)benzoic acid. This is the primary cause of failure.

  • The Problem: The carboxylic acid group (-COOH) is a meta-director. The trifluoromethoxy group (-OCF₃) is an ortho/para-director. On the benzoic acid scaffold, both groups cooperatively direct the incoming nitro group to the 3-position , not the 2-position.

  • The Solution: To achieve high yields of the 2-nitro isomer, you must synthesize the nitro-scaffold before forming the carboxylic acid. The most robust industrial route is the Oxidation of 2-Nitro-4-(trifluoromethoxy)toluene .

This guide focuses on the Toluene Oxidation Route as the "Golden Standard" for high-yield synthesis.

Module 1: Route Selection & Decision Logic

Before starting, verify your synthetic pathway against this decision matrix to ensure you are not fighting thermodynamic preference.

RouteSelection Start Starting Material Selection Acid 4-(Trifluoromethoxy) benzoic acid Start->Acid Toluene 4-(Trifluoromethoxy) toluene Start->Toluene Nitrile 2-Nitro-4-(trifluoromethoxy) benzonitrile Start->Nitrile DirectNitration Direct Nitration (HNO3/H2SO4) Acid->DirectNitration NitrationToluene Nitration (HNO3/H2SO4, <5°C) Toluene->NitrationToluene Hydrolysis Acid Hydrolysis (Conc. HCl, Reflux) Nitrile->Hydrolysis ResultBad MAJOR PRODUCT: 3-Nitro Isomer (Incorrect Regiochemistry) DirectNitration->ResultBad Avoid Intermed Intermediate: 2-Nitro-4-(trifluoromethoxy) toluene NitrationToluene->Intermed Ortho-direction by Methyl Oxidation Oxidation (KMnO4 + PTC) Intermed->Oxidation Target TARGET: 2-Nitro-4-(trifluoromethoxy) benzoic acid Oxidation->Target Hydrolysis->Target

Caption: Decision tree highlighting the thermodynamic favorability of the Toluene Route over Direct Nitration.

Module 2: The "Golden Route" Protocol (Toluene Oxidation)

This workflow assumes you are starting from 4-(trifluoromethoxy)toluene .

Step 1: Regioselective Nitration

The methyl group activates the ortho position (C2), while the -OCF₃ group (at C4) directs ortho to itself (C3). However, the activation by the methyl group generally dominates, and steric hindrance from the bulky -OCF₃ group further discourages substitution at C3.

  • Reagents: HNO₃ (65%), H₂SO₄ (98%), Dichloromethane (DCM).

  • Key Parameter: Temperature control is critical to prevent dinitration.

Protocol:

  • Dissolve 4-(trifluoromethoxy)toluene (1.0 eq) in DCM (5 vol).

  • Cool to -10°C .

  • Add mixed acid (HNO₃ 1.1 eq / H₂SO₄ 2.0 eq) dropwise over 60 mins.

    • Critical: Do not allow internal temp to exceed 5°C.[1]

  • Stir at 0°C for 2 hours.

  • Quench: Pour onto ice water. Separate organic layer.[1][2]

  • Yield Expectation: >85% of 2-nitro isomer.

Step 2: Oxidation (The Bottleneck)

Oxidizing ortho-nitrotoluenes is notoriously difficult due to steric hindrance and electron withdrawal by the nitro group. Standard KMnO₄ reflux often stalls at 40% conversion.

Optimization: Phase Transfer Catalysis (PTC) Using a PTC allows the permanganate anion to enter the organic phase, significantly boosting reaction rate and yield.

Optimized Protocol:

  • Suspend 2-nitro-4-(trifluoromethoxy)toluene (1.0 eq) in water (10 vol).

  • Add Tetrabutylammonium bromide (TBAB) (0.05 eq) or Cetyltrimethylammonium bromide (CTAB).

  • Heat to 60°C.

  • Add KMnO₄ (3.5 eq) portion-wise over 2 hours.

    • Note: Exothermic.[3] Control addition rate.

  • Reflux (95-100°C) for 6-12 hours.

  • Workup: Filter hot through Celite (removes MnO₂). Acidify filtrate with HCl to pH 1-2. Precipitate collects on cooling.

Module 3: Troubleshooting & FAQs

Issue 1: Low Yield in Oxidation Step

Symptom: Reaction stalls; starting material remains; low recovery of acid.

Potential CauseDiagnosisCorrective Action
Poor Phase Contact Reaction mixture is biphasic; KMnO₄ stays in water, substrate in oil.Add PTC: Use 5 mol% TBAB or Aliquat 336. Vigorous mechanical stirring is mandatory (not magnetic).
Incomplete Oxidation Intermediate alcohol/aldehyde detected by TLC.Increase Oxidant: Ensure 3.0–4.0 eq of KMnO₄. Add a second portion if reaction stalls.
Product Trapped in MnO₂ Yield is low, but no starting material left.Hot Wash: The product salt is likely adsorbed on the MnO₂ cake. Wash the filter cake with boiling water (3x).
Over-Oxidation/Decarboxylation Tar formation; loss of material.Temp Control: Do not exceed 100°C. Avoid prolonged reflux (>24h).
Issue 2: Regioselectivity in Nitration

Symptom: NMR shows a mixture of isomers (e.g., 3-nitro vs 2-nitro).

Q: I am getting significant 3-nitro impurity. Why? A: This usually happens if the reaction temperature spikes. Higher temperatures overcome the activation energy difference between the ortho-to-methyl (favored) and ortho-to-OCF₃ (disfavored) positions.

  • Fix: Keep addition temperature strictly below 0°C.

  • Fix: Use a less aggressive nitrating agent if possible, or dilute the mixed acid with acetic anhydride (Menke conditions) to improve selectivity.

Issue 3: Purification

Q: How do I remove the 3-nitro isomer if it forms? A: The 2-nitro and 3-nitro acids have different pKa values and solubilities.

  • Recrystallization: The 2-nitro isomer is typically less soluble in non-polar solvents. Try recrystallization from Toluene/Heptane or Ethanol/Water (70:30).

  • Selective Precipitation: Dissolve crude mixture in dilute NaOH. Slowly acidify with HCl. The weaker acid (often the impurity depending on H-bonding) may precipitate at a different pH, but recrystallization is generally superior.

Module 4: Comparative Data Table

ParameterDirect Nitration (Acid)Oxidation Route (Toluene)Nitrile Hydrolysis
Major Isomer 3-Nitro (Undesired)2-Nitro (Desired)2-Nitro (Desired)
Typical Yield <30% (of 2-nitro)60-75% (Overall)85-90% (Step yield)
Key Reagents HNO₃/H₂SO₄KMnO₄/TBABConc. HCl or HBr
Scalability Poor (Separation difficult)High (Cheap reagents)High (If nitrile available)
Safety Profile Exothermic NitrationMnO₂ WasteCorrosive Acid Fumes

References

  • Preparation of 2-nitro-4-trifluoromethylbenzoic acid (Patent US4868333A). Describes the hydrolysis of the nitrile analog, establishing the hydrolysis conditions for this class of compounds.

  • Oxidation of 2-fluoro-4-nitrotoluene with potassium permanganate. Xu, D., et al. (2013).[4] Journal of Chemical Research. (Demonstrates the efficacy of KMnO4 + PTC for oxidizing o-nitrotoluenes).

  • Nitration of Trifluoromethoxybenzene Derivatives. BenchChem Technical Support. (Discusses directing effects of the -OCF3 group).

  • Dynamics and the Regiochemistry of Nitration of Toluene. Singleton, D. A., et al. (2009). J. Am. Chem. Soc. (Fundamental mechanism of nitration regioselectivity).

Sources

common challenges in synthesizing nitro trifluoromethyl benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitro Trifluoromethyl Benzoic Acid Synthesis

Subject: Troubleshooting & Process Optimization for Poly-Functionalized Benzoic Acids Ticket ID: NTBA-SYNTH-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Synthesizing nitro trifluoromethyl benzoic acids presents a "perfect storm" of electronic deactivation. You are attempting to introduce a nitro group onto a ring already deactivated by two powerful electron-withdrawing groups (EWGs): the trifluoromethyl group (


) and the carboxyl group (

).[1]

This guide addresses the three primary failure modes:

  • Regiochemical Mismatch: Obtaining the wrong isomer due to competing directing effects.

  • Reactivity Dead-End: Failure to nitrate due to severe ring deactivation.

  • Functional Group Attrition: Hydrolysis of the

    
     group or decarboxylation under harsh forcing conditions.
    

Module 1: Regioselectivity & Route Planning

User Query: "I nitrated 4-(trifluoromethyl)benzoic acid hoping for the 2-nitro isomer, but I only isolated the 3-nitro product. Why?"

Technical Diagnosis: Thermodynamics dictates the outcome here. Both


 and 

are meta-directors.
  • Direct Nitration: In 4-(trifluoromethyl)benzoic acid, the position meta to the

    
     is also ortho to the 
    
    
    
    . The position meta to the
    
    
    is ortho to the
    
    
    . However, the
    
    
    group is strongly deactivating but has a steric bulk that often discourages ortho attack relative to itself.
  • The Solution: You cannot force the thermodynamics on the acid substrate. You must switch to the Toluene Route .

Strategic Route Selector

RouteSelection Start Target Molecule Selection Target3 Target: 3-Nitro-4-(CF3)benzoic acid Start->Target3 Target2 Target: 2-Nitro-4-(CF3)benzoic acid Start->Target2 MethodA Route A: Direct Nitration Substrate: 4-(CF3)benzoic acid Target3->MethodA Thermodynamically Favored MethodB Route B: Oxidation-Last Substrate: 4-(CF3)toluene Target2->MethodB Required Route Step1 Step 1: Nitration (Yields 2-nitro-4-CF3-toluene) MethodB->Step1 Step2 Step 2: Oxidation (KMnO4 or Na2Cr2O7) Step1->Step2

Figure 1: Decision tree for selecting the synthetic pathway based on the desired nitro regioisomer.

Module 2: The Nitration Step (Troubleshooting)

User Query: "My reaction mixture is black/tarry, or I see no conversion despite refluxing."

Issue 1: Thermal Runaway (The "Black Tar" Scenario) Nitrating deactivated rings requires forcing conditions (high temperature, high acid concentration). However, nitration is exothermic.[2] If the heat is not removed, the temperature spikes, leading to oxidative degradation of the ring (tar).

Issue 2: The "Inert Ring" Scenario Standard mixed acid (


) often fails because the water produced during nitration dilutes the acid, stopping the formation of the nitronium ion (

).
Protocol: High-Strength Oleum Nitration

Use this protocol for highly deactivated substrates.

  • Reagent Setup: Use Fuming Nitric Acid (90%+) and Oleum (20-65% free

    
    ). The 
    
    
    
    acts as a water scavenger, keeping the equilibrium shifted toward
    
    
    .
  • Temperature Control:

    • Cool Oleum to 0°C.

    • Add substrate slowly.[3][4]

    • Add Fuming

      
       dropwise. Maintain T < 20°C during addition. 
      
    • Critical: Only apply heat after addition is complete. Ramp slowly to 60-90°C.

  • Quenching: Pour onto ice. Do not add water to the acid.

FAQ: Why use Triflic Acid (TfOH)? Recent literature suggests using Triflic Acid (


) as a catalyst allows nitration at lower temperatures with standard 68% 

. TfOH is a superacid that generates

more efficiently than sulfuric acid without the oxidative side effects of hot sulfuric acid.

Module 3: Oxidation of the Methyl Group

User Query: "I successfully made 2-nitro-4-(trifluoromethyl)toluene, but oxidation to the acid is failing. The KMnO4 turns brown but no product forms."

Technical Diagnosis: The nitro group deactivates the benzylic C-H bond toward oxidation. Standard aqueous permanganate reflux is often insufficient because the substrate is insoluble in water, and the oxidant cannot penetrate the organic phase.

Optimized Oxidation Protocol

Method: Phase-Transfer Catalyzed Permanganate Oxidation.[3]

ParameterConditionRationale
Oxidant

(3-4 equivalents)
Excess required for full conversion to carboxylate.
Solvent Water : Pyridine (2:1)Pyridine solubilizes the nitro-toluene.
Catalyst Cetyltrimethylammonium bromide (CTAB) Phase transfer catalyst brings

into organic phase.
Temp 95°C (Reflux)Activation energy is high due to electron-withdrawing nitro group.
Workup Filter

(hot), then acidify filtrate to pH 1.
Product precipitates as free acid upon acidification.

Alternative (Industrial): Nitric acid oxidation (20-30%


, 160°C, autoclave). Warning: High pressure/explosion risk.

Module 4: Safety & Stability (The "Hidden" Dangers)

User Query: "I lost my fluorine signal in NMR. Did the CF3 group fall off?"

Technical Diagnosis: While


 is generally stable, Hydrolysis of Benzylidyne Trifluorides  can occur in superacidic media (like hot oleum) if the benzylic carbocation is stabilized.
  • Mechanism:[5] Protonation of fluorine

    
     loss of HF 
    
    
    
    formation of
    
    
    .
  • Result: The

    
     converts to 
    
    
    
    . You end up with a phthalic acid derivative (nitro-terephthalic or nitro-isophthalic acid).

Prevention:

  • Avoid prolonged heating above 100°C in concentrated sulfuric acid.

  • Monitor reaction by NMR (

    
    ). If 
    
    
    
    ppm signal disappears and a new acid peak appears, abort and reduce temperature.
Process Safety Logic

SafetyLogic Start Start Nitration CheckTemp Is Temp > 100°C? Start->CheckTemp CheckAcid Acid: Fuming H2SO4? CheckTemp->CheckAcid Yes Safe Safe Operation Zone CheckTemp->Safe No Risk1 Risk: Thermal Runaway (Explosion/Tar) CheckAcid->Risk1 Exothermic Spike Risk2 Risk: CF3 Hydrolysis (Loss of Fluorine) CheckAcid->Risk2 Yes (Prolonged)

Figure 2: Safety logic flow for high-temperature mixed-acid nitrations.

References

  • Olah, G. A., et al. (1978). "Nitration of deactivated aromatic hydrocarbons." Journal of Organic Chemistry.

  • Wu, Y., et al. (2023).[6] "Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration." Journal of Organic Chemistry, 88, 11322-11327.[6]

  • Ma, H. R., et al. (2023).[7] "Process hazard and thermal risk evaluation of nitration with mixed acid." Process Safety and Environmental Protection, 175, 238-250.[7]

  • European Patent Office. (1984). "Process for the preparation of nitro-substituted benzotrifluoride compounds." EP 0129528 B1.

  • Marchetti, M., et al. (2021). "Selective Aerobic Oxidation of Toluene in the Presence of Co2+." ACS Omega.

Sources

Technical Support Center: Optimizing Nitration of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the nitration of substituted benzoic acids. As a Senior Application Scientist, I understand that while this reaction is a fundamental tool in organic synthesis, its optimization can be nuanced and challenging.[1] This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and enhance the efficiency and selectivity of your nitration reactions.

Frequently Asked Questions (FAQs)

Here, we address the most common queries encountered during the nitration of substituted benzoic acids.

Q1: Why is my nitration of benzoic acid so slow, and why do I predominantly get the meta-isomer?

A: The carboxylic acid (-COOH) group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution (EAS).[2][3] This deactivation lowers the nucleophilicity of the aromatic system, resulting in a slower reaction rate compared to benzene.[4]

The -COOH group is also a meta-director.[1][3] During the reaction, the carbocation intermediate (sigma complex) that forms from an attack at the ortho or para positions has a resonance structure where the positive charge is adjacent to the electron-withdrawing carboxyl group. This is a highly destabilizing arrangement. The intermediate from a meta attack avoids this unfavorable configuration, making it the kinetically favored pathway and yielding predominantly the meta-nitrobenzoic acid product.[2][4]

Q2: I am nitrating a benzoic acid with an activating group (e.g., -OH, -CH₃) and getting a mixture of isomers. How can I control the regioselectivity?

A: This is a classic example of competing directing effects. The activating group is an ortho, para-director, while the carboxyl group is a meta-director.[2] The final product distribution is determined by a combination of factors:

  • Relative Directing Strength: Potent activating groups like -OH and -NH₂ typically dominate the directing effect over the deactivating -COOH group. For instance, in the nitration of salicylic acid (2-hydroxybenzoic acid), the powerful ortho, para-directing -OH group dictates the position of nitration.[2]

  • Reinforcing vs. Opposing Effects: When the directing effects of the substituents reinforce each other, a single major product is more likely. If they oppose each other, a mixture is common.[2]

  • Reaction Conditions: Lowering the reaction temperature can often enhance the selectivity for the thermodynamically favored product, though it will also slow the reaction rate.[2][5]

To improve regioselectivity, a careful analysis of the directing effects of all substituents is crucial to predict the likely major product.[2] Additionally, maintaining a low and controlled reaction temperature (e.g., 0°C) is key to improving selectivity.[2]

Q3: My yields are consistently low when nitrating an ortho-substituted benzoic acid. What is a likely cause?

A: Low yields with ortho-substituted benzoic acids can often be attributed to the "ortho effect."[2] This phenomenon encompasses:

  • Steric Hindrance: A bulky substituent at the ortho position can physically obstruct the incoming nitronium ion (NO₂⁺) from attacking the adjacent positions on the ring.[2]

  • Steric Inhibition of Resonance (SIR): The ortho-substituent can cause the -COOH group to twist out of the plane of the benzene ring. This disruption of resonance alters the deactivating and directing influence of the carboxyl group, which can impact reactivity and the distribution of products.[2]

Q4: I'm observing charring and the formation of a dark, tarry mixture. What's going wrong?

A: Charring indicates the incomplete combustion of your organic substrate and is a sign of an uncontrolled exothermic reaction.[6] The primary causes include:

  • Excessive Reaction Temperature: This is the most frequent cause. Nitration reactions are highly exothermic, and without efficient cooling, the temperature can escalate rapidly, leading to a runaway reaction.[6][7]

  • Rapid Reagent Addition: Adding the nitrating agent too quickly can generate heat faster than it can be dissipated.[6]

  • Incorrect Acid Concentration/Ratio: The composition of the mixed acid is critical. An improper ratio can result in a more aggressive nitrating mixture or promote oxidative side reactions.[6]

To prevent this, ensure strict temperature control, slow and dropwise addition of the nitrating agent, and efficient stirring.[6]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. The ring is excessively deactivated by multiple electron-withdrawing groups. 2. The nitrating agent is not sufficiently potent. 3. The reaction temperature is too low, hindering the reaction rate. 4. The starting material is impure.1. Employ more forceful conditions: cautiously increase the temperature or extend the reaction time. 2. Utilize a stronger nitrating agent, such as fuming nitric acid or adding oleum.[2] 3. Confirm the purity of the starting benzoic acid derivative.
Incorrect Isomer(s) / Poor Regioselectivity 1. Competing directing effects from multiple substituents are present.[2] 2. The reaction temperature is too high, favoring kinetic products over thermodynamic ones.[2] 3. Steric hindrance is favoring substitution at less hindered sites.[2]1. Carefully assess the directing effects of all substituents to anticipate the major product. 2. Lower the reaction temperature significantly (e.g., maintain at 0°C) to enhance selectivity.[2] 3. For substrates with significant steric hindrance, consider alternative synthetic routes or protecting group strategies.
Polysubstitution (Di- or Tri-nitration) 1. The aromatic ring is highly activated. 2. The reaction conditions are too harsh (high temperature, excess nitrating agent). 3. The reaction time is excessively long.1. Use a milder nitrating agent (e.g., dilute HNO₃). 2. Precisely control the stoichiometry of the nitrating agent (e.g., 1.05-1.1 equivalents).[8] 3. Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed.[1] 4. Maintain a low reaction temperature throughout the addition and stirring.[9]
Oxidation/Decomposition (Charring) 1. The reaction temperature is too high, leading to a runaway reaction.[6] 2. The nitrating agent was added too rapidly.[6] 3. The substrate is highly sensitive to oxidation (e.g., contains a phenol group).[10] 4. Inefficient stirring is causing localized overheating.1. Maintain strict temperature control with an efficient cooling bath (e.g., ice/salt).[6] 2. Add the nitrating mixture slowly and dropwise with vigorous stirring.[6] 3. For sensitive substrates, consider protecting activating groups (e.g., acylation of phenols) or using milder nitrating systems.[6][8]

Experimental Protocols

DANGER: These procedures involve highly corrosive and concentrated acids and generate significant heat. They must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[11][12][13]

General Protocol for the Nitration of Benzoic Acid

This protocol is a representative example for producing 3-nitrobenzoic acid.[2] Adjustments to temperature, time, and stoichiometry may be necessary for other substituted benzoic acids.

Materials:

  • Benzoic acid (e.g., 2.0 g)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

Procedure:

  • Prepare the Nitrating Mixture: In a 50 mL Erlenmeyer flask, cool 2.5 mL of concentrated HNO₃ in an ice/salt bath to below 0°C. Slowly and carefully add 4.0 mL of concentrated H₂SO₄ to the nitric acid while swirling the flask gently in the ice bath. Keep this nitrating mixture cold.[2]

  • Prepare the Reaction Mixture: In a separate, larger flask, add 2.0 g of benzoic acid to 2.5 mL of concentrated H₂SO₄ and cool the mixture to below 0°C in an ice bath.[5]

  • Perform the Nitration: Using a disposable pipette, add the cold nitrating mixture dropwise to the cold, stirring benzoic acid slurry. Maintain the reaction temperature below 5°C throughout the addition.[5]

  • Complete the Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-20 minutes.[2]

  • Isolate the Product: Prepare a beaker with approximately 100 g of crushed ice and 100 mL of cold water. Carefully pour the reaction mixture over the ice/water slurry with vigorous stirring. The product should precipitate.[5]

  • Purify the Product: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product on the filter paper with several portions of cold water to remove residual acid. Allow the product to air-dry.[2][14]

Quantitative Data: Product Distribution in Nitration

The regioselectivity of nitration is highly dependent on the nature and position of the existing substituent. The table below summarizes typical isomer distributions for the nitration of various substituted benzenes.

Starting Material Substituent (-Y) % Ortho % Meta % Para Relative Rate (vs. Benzene=1)
Toluene-CH₃58.54.53725
tert-Butylbenzene-C(CH₃)₃1687516
Chlorobenzene-Cl301690.033
Benzoic Ester-COOR227350.003
Nitrobenzene-NO₂69316 x 10⁻⁸
Table adapted from experimental data on electrophilic substitution reactions.[2] Note: Benzoic esters exhibit similar directing effects to benzoic acid.

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the electrophilic aromatic substitution mechanism for the nitration of benzoic acid.

Nitration_Mechanism cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus Protonation & Dehydration H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->NO2_plus HSO4_minus Bisulfate (HSO₄⁻) H2O Water (H₂O) Benzoic_Acid Benzoic Acid Sigma_Complex Sigma Complex (Arenium Ion) Benzoic_Acid->Sigma_Complex Attack on NO₂⁺ Product m-Nitrobenzoic Acid Sigma_Complex->Product Proton Removal by H₂O H3O_plus Hydronium Ion (H₃O⁺)

Caption: Mechanism of benzoic acid nitration.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and resolving common issues during nitration reactions.

Troubleshooting_Flowchart start Start: Unexpected Result q1 Low or No Yield? start->q1 q2 Incorrect Isomer(s)? q1->q2 No sol1 Increase Temp./Time Use Stronger Nitrating Agent q1->sol1 Yes q3 Charring/Decomposition? q2->q3 No sol2 Lower Temperature Analyze Directing Effects q2->sol2 Yes sol3 Strict Temp. Control Slow Reagent Addition Efficient Stirring q3->sol3 Yes end Optimized Reaction q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting nitration reactions.

References

  • Truman ChemLab. (2017, July 15). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman State University. Retrieved from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Nitration of Benzoic Acid Experiment. Scribd. Retrieved from [Link]

  • ACS Publications. (2008, November 1). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses. Retrieved from [Link]

  • Allen. (n.d.). A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. Allen. Retrieved from [Link]

  • Fiveable. (2025, August 15). Handling nitric acid Definition. Fiveable. Retrieved from [Link]

  • ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. ResearchGate. Retrieved from [Link]

  • YouTube. (2021, February 18). Nitration of benzoic acid. YouTube. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Retrieved from [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Vapourtec. Retrieved from [Link]

  • Doc Brown. (n.d.). orientation of products substituent in monosubstituted benzene derivatives ortho meta para substitution. Doc Brown's Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Regioselective Nitration of 3-Fluoro-2-Substituted Benzoic Acids. ResearchGate. Retrieved from [Link]

  • YouTube. (2023, March 2). Nitration Reaction of Benzoic acid. YouTube. Retrieved from [Link]

  • Quora. (2021, December 20). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?. Quora. Retrieved from [Link]

  • Vedantu. (2024, July 2). The major product of nitration of benzoic acid is A class 12 chemistry CBSE. Vedantu. Retrieved from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • R Discovery. (2009, January 29). Nitration of Alkyl Benzoates with Mixed Acid. R Discovery. Retrieved from [Link]

  • Reddit. (2023, November 28). Di-nitration troubleshooting. Reddit. Retrieved from [Link]

  • PubChem. (n.d.). Process for the polynitration of aromatic compounds. PubChem. Retrieved from [Link]

  • ACS Publications. (2006, June 30). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents.

Sources

Technical Support Center: Effective Recrystallization of Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of nitrobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during recrystallization. We move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred method for purifying nitrobenzoic acids?

Recrystallization is a powerful and economical purification technique for solid organic compounds like nitrobenzoic acids. The principle hinges on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1] Ideally, the nitrobenzoic acid should be highly soluble in a hot solvent but sparingly soluble at cold temperatures, while impurities remain either insoluble in the hot solvent (and can be filtered off) or highly soluble in the cold solvent (and remain in the mother liquor).[1][2] When executed correctly, slow cooling allows the desired molecules to selectively deposit onto a growing crystal lattice, a process that inherently excludes differently shaped impurity molecules.[3] This makes it highly effective for removing isomeric byproducts (e.g., 2- or 4-nitrobenzoic acid from a 3-nitrobenzoic acid synthesis) and other contaminants from the reaction mixture.[4][5]

Q2: What are the most common impurities found in crude nitrobenzoic acids?

Impurities are typically byproducts of the synthesis, which is often the nitration of benzoic acid or a derivative.[5][6] Common impurities fall into these categories:

  • Regioisomers: The nitration of benzoic acid primarily yields 3-nitrobenzoic acid, but also produces 2-nitrobenzoic acid (~20%) and 4-nitrobenzoic acid (~1.5%) as side products.[7] Separating these isomers is a primary goal of recrystallization.

  • Unreacted Starting Materials: Residual benzoic acid may be present if the nitration reaction did not go to completion.[8]

  • Side-Reaction Products: Over-nitration can lead to dinitro-substituted byproducts. Under harsh conditions, oxidative degradation can also produce tar-like impurities.[8]

  • Residual Reagents: Inorganic acids (sulfuric, nitric) used in the nitration may persist after the initial work-up.[4]

Q3: How do I select the best solvent for my nitrobenzoic acid isomer?

The ideal solvent is the cornerstone of a successful recrystallization.[2] The rule of thumb is "like dissolves like," but the key is finding a solvent where the solubility changes significantly with temperature. For nitrobenzoic acids, which are polar compounds, polar solvents are a good starting point.

  • Single Solvents: Water is often a good choice, especially for 3-nitrobenzoic acid, which has low solubility in cold water but is much more soluble in boiling water.[9][10] Alcohols like ethanol and methanol are also frequently used.[11][12]

  • Mixed-Solvent Systems: An ethanol/water system is highly effective.[1][13] The nitrobenzoic acid is first dissolved in a minimum amount of hot ethanol (the "good" solvent), and then hot water (the "poor" or "anti-solvent") is added dropwise until the solution becomes slightly cloudy.[14][15] This brings the solution to its saturation point, allowing for crystallization upon slow cooling. This method offers fine control over the solubility profile.[15]

Refer to the Solvent Selection Guide table below for more specific data.

Q4: What is "oiling out" and why does it happen?

"Oiling out" is a common problem where the compound separates from the solution as a liquid oil instead of solid crystals.[16] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute (in its impure state). The causes include:

  • High Concentration of Impurities: Impurities can significantly depress the melting point of your compound.[16][17]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supercooled liquid.[15][16]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, or the compound may be excessively soluble even at lower temperatures.[16]

Oiled-out products are typically very impure, as the oil simply traps impurities within it. See the Troubleshooting Guide for specific solutions to this issue.

Solvent Selection Guide for Nitrobenzoic Acids

The selection of an appropriate solvent is critical for effective purification. The following table summarizes solubility data for nitrobenzoic acid isomers in common laboratory solvents. An ideal solvent will show a large difference in solubility between hot and cold conditions.

Solvent2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic AcidComments & Citations
Water Soluble in hot water.[18]0.33 g/100g at 20°C; 5.0 g/100g at 100°C.[9]0.039 g/100g at 20°C; Sparingly soluble.[19]Excellent for 3-nitrobenzoic acid due to the large temperature-dependent solubility differential.[9]
Ethanol Soluble.Soluble. Solubility increases with temperature.[11][20]3.3 g/100g at 18.5°C.[19] Approx. 13-14 g/100g near boiling.[12]A good general-purpose solvent, often used in mixed systems with water.[1][13]
Methanol Soluble.[18]Higher solubility than in ethanol.[11]12 g/100g at 10°C.[19]Very high solubility may lead to lower recovery unless used in a mixed-solvent system.
Ethyl Acetate Soluble.Moderate solubility, increases with temperature.[11][20]Soluble.A viable alternative to alcohols.
Acetone Soluble.Soluble.Soluble.Often too good of a solvent, making it difficult to recover the product upon cooling.[21]

Troubleshooting Guide: Common Recrystallization Problems

This section addresses specific issues that may arise during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not saturated at the lower temperature.[22] 2. Supersaturation: The solution is concentrated enough, but crystallization has not been initiated.[22]1. Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[17][22] 2. Induce crystallization by: • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod.[10][14][17] • Seeding: Add a tiny "seed" crystal of the pure compound to provide a nucleation site.[16][17]
Product "Oils Out" 1. Cooling rate is too fast. [15] 2. High impurity concentration is depressing the melting point.[16][17] 3. Solvent is not ideal; the compound is too soluble.1. Re-heat the solution until the oil redissolves. Allow it to cool much more slowly. Insulating the flask can help.[15][16] 2. Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to lower the saturation temperature before cooling slowly.[14][17] 3. If the problem persists, consider a preliminary purification by another method (e.g., acid-base extraction) or choose a different solvent system entirely.[23]
Low Recovery Yield 1. Excessive solvent used during dissolution.[15] 2. Incomplete crystallization (solution not cooled sufficiently or for long enough).[16] 3. Premature crystallization during hot filtration.[15] 4. Product loss during washing. 1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[24] 2. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[13] 3. Preheat the filtration funnel and receiving flask with hot solvent vapor or on a hot plate to prevent the product from crashing out on the filter paper.[13][15] 4. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[15][16]
Crystals are Discolored 1. Colored impurities are co-crystallizing with the product.1. After dissolving the crude product in the hot solvent, add a very small amount (e.g., a spatula tip) of activated charcoal to the solution.[14][15] 2. Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. 3. Perform a hot gravity filtration to remove the charcoal before allowing the clear filtrate to cool.[14] Caution: Using too much charcoal can adsorb your product and reduce the yield.[15]
Crystallization Occurs Too Rapidly 1. The solution is too concentrated, or the solvent is a very poor solvent for the compound at all temperatures.1. Rapidly forming crystals, often called "crashing out," tend to trap impurities.[17] 2. Re-heat the solution to redissolve the solid. Add a small, measured amount of additional hot solvent (1-2 mL) to slightly decrease the saturation.[17] 3. Allow the solution to cool slowly. The goal is the gradual formation of well-defined crystals over 15-20 minutes.[17]

Visualization of Workflows

General Recrystallization Workflow

The following diagram outlines the standard decision-making process for a single-solvent recrystallization.

G start Start: Crude Nitrobenzoic Acid dissolve Dissolve in Minimum Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filter Perform Hot Gravity Filtration check_insoluble->hot_filter Yes cool Cool Solution Slowly to Room Temperature check_insoluble->cool No hot_filter->cool ice_bath Cool in Ice Bath to Maximize Precipitation cool->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Minimal Ice-Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end End: Pure Product dry->end G start Problem: Product 'Oiled Out' reheat Re-heat Solution to Redissolve Oil start->reheat add_solvent Add Small Amount of Additional 'Good' Solvent reheat->add_solvent cool_slowly Cool Very Slowly (e.g., insulate flask) add_solvent->cool_slowly check_crystals Crystals Formed? cool_slowly->check_crystals success Success: Proceed to Filtration check_crystals->success Yes fail Still Oils Out check_crystals->fail No reassess Reassess Purification Strategy: - Try a different solvent system - Perform pre-purification (e.g., chromatography) fail->reassess

Sources

utilizing acid-base extraction for the purification of aromatic carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Liquid-Liquid Extraction . This portal is designed for researchers, analytical scientists, and drug development professionals seeking advanced troubleshooting and validated methodologies for the purification of aromatic carboxylic acids via acid-base extraction.

Below, you will find reference data, a self-validating Standard Operating Procedure (SOP), a workflow visualization, and an in-depth FAQ addressing common experimental failures.

Part 1: Physicochemical Reference Data

Successful acid-base extraction relies entirely on exploiting the pKa differences between target molecules and impurities. The table below summarizes the critical physicochemical properties of common aromatic carboxylic acids and typical co-extracted impurities.

CompoundClassificationpKaLogPAqueous Solubility (Neutral form)
Benzoic Acid Carboxylic Acid4.201.873.4 g/L (Poor)
Salicylic Acid Carboxylic Acid2.972.262.5 g/L (Poor)
Phenol Weak Acid9.951.4683.0 g/L (Moderate)
Anisole Neutral ImpurityN/A2.11Insoluble

Part 2: Standard Operating Procedure (SOP)

Workflow: Selective Purification of Aromatic Carboxylic Acids from Phenolic Impurities

This self-validating protocol ensures the selective isolation of a carboxylic acid (e.g., benzoic acid) from a crude mixture containing weaker acids (e.g., phenols) and neutral compounds.

Step 1: Dissolution Dissolve the crude organic mixture in a non-polar organic solvent (e.g., diethyl ether or dichloromethane). Transfer the solution to a separatory funnel. Causality: The target acid and impurities must be fully solubilized in the organic phase to allow for efficient interfacial mass transfer during the extraction.

Step 2: Selective Deprotonation (Weak Base) Add an equal volume of 5% aqueous Sodium Bicarbonate (NaHCO₃). Swirl the funnel gently and vent frequently. Self-Validation: You must observe the evolution of CO₂ gas (bubbling). This is a visual confirmation that the acid-base neutralization is occurring, converting the carboxylic acid into a water-soluble sodium carboxylate salt[1].

Step 3: Phase Separation Allow the layers to fully separate. Drain the aqueous layer (now containing your target carboxylate) into an Erlenmeyer flask. The organic layer retains the phenol and neutral impurities[2].

Step 4: Acidification & Recovery Place the aqueous extract in an ice bath. Slowly add 6M Hydrochloric Acid (HCl) dropwise until precipitation ceases. Self-Validation: Do not rely on visual precipitation alone. Spot the solution onto pH indicator paper to verify the pH has dropped below 2. This ensures the target molecule is fully protonated and insoluble in water[1].

Step 5: Isolation Recover the purified aromatic carboxylic acid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts, then dry under a vacuum.

Part 3: Workflow Visualization

The following diagram illustrates the logical flow of the selective separation process described in the SOP.

ExtractionWorkflow Start Organic Mixture (Carboxylic Acid, Phenol, Neutral) AddNaHCO3 Step 1: Add Aq. NaHCO3 (Weak Base) Start->AddNaHCO3 Aq1 Aqueous Layer 1 (Sodium Carboxylate) AddNaHCO3->Aq1 Extracts Acid Org1 Organic Layer 1 (Phenol, Neutral) AddNaHCO3->Org1 Remains AddHCl Step 2: Add HCl (pH < 2) Aq1->AddHCl AddNaOH Step 3: Add Aq. NaOH (Strong Base) Org1->AddNaOH PureAcid Precipitated Carboxylic Acid AddHCl->PureAcid Aq2 Aqueous Layer 2 (Sodium Phenoxide) AddNaOH->Aq2 Org2 Organic Layer 2 (Neutral Compound) AddNaOH->Org2 AddHCl2 Step 4: Add HCl (pH < 2) Aq2->AddHCl2 PurePhenol Precipitated Phenol AddHCl2->PurePhenol

Fig 1: Selective acid-base extraction workflow for aromatic carboxylic acids.

Part 4: Troubleshooting Guides & FAQs

Q1: Why am I getting a persistent emulsion during the extraction, and how do I resolve it? A: Emulsions occur when a sample contains surfactant-like molecules (e.g., free fatty acids or phospholipids) that lower the interfacial tension between the aqueous and organic phases, creating a stable, cloudy mid-zone[3].

  • Causality: Vigorous shaking exacerbates this by creating micro-droplets that lack the thermodynamic drive to coalesce.

  • Resolution (Salting Out): Add a saturated brine (NaCl) solution to the separatory funnel. This sharply increases the ionic strength of the aqueous layer, forcing the surfactant-like molecules to partition into one phase and promoting droplet coalescence[3].

  • Mechanical Fixes: If chemical disruption fails, you can physically break the emulsion by filtering the cloudy layer through a glass wool plug or by subjecting it to centrifugation[3].

Q2: My carboxylic acid yield is exceptionally low after acidification. What went wrong? A: Low recovery almost always stems from incomplete neutralization of the aqueous layer prior to filtration.

  • Causality: To fully precipitate an aromatic carboxylic acid like benzoic acid (pKa ≈ 4.2), the pH of the solution must be shifted to at least two units below its pKa (i.e., pH ≤ 2.2)[1]. If the pH is too high, a significant portion of the acid remains ionized as a water-soluble carboxylate salt and is lost in the filtrate.

  • Self-Validation: Never assume the solution is acidic just because you added the calculated volume of HCl. Always validate the aqueous layer's pH by spotting it onto pH indicator paper until it consistently reads pH 1–2[1].

Q3: Why did my phenolic impurity co-precipitate with my target carboxylic acid? A: This is a classic selectivity error caused by using a base that is too strong during the initial extraction step.

  • Causality: Aromatic carboxylic acids have a pKa of ~4–5, while phenols have a pKa of ~10. If you use a strong base like Sodium Hydroxide (NaOH), it will deprotonate both the carboxylic acid and the phenol, extracting them both into the aqueous layer simultaneously[1],[2].

  • The Fix: To selectively extract the carboxylic acid, you must use a weak base like Sodium Bicarbonate (NaHCO₃). As detailed by , NaHCO₃ is basic enough to deprotonate the carboxylic acid but not strong enough to deprotonate the phenol[1].

Part 5: References

  • Nichols, L. "4.8: Acid-Base Extraction." Chemistry LibreTexts. Available at:[Link]

  • Watson, D. W. "Tips for Troubleshooting Liquid–Liquid Extractions." LCGC International. Available at:[Link]

  • "Separation of an Unknown Mixture." The Department of Chemistry, University of the West Indies (UWI), Mona. Available at:[Link]

Sources

troubleshooting low yields in Ullmann ether synthesis for phenoxy benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Cross-Coupling Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when attempting to synthesize phenoxybenzoic acids via the Ullmann ether synthesis.

Historically, the classic Ullmann reaction required harsh conditions (>200 °C, stoichiometric copper, neat phenol), which often led to substrate degradation and poor yields. While modern ligand-assisted copper catalysis has revolutionized this space, coupling phenols with halobenzoic acids introduces unique mechanistic bottlenecks—specifically regarding acid-base chemistry, oxidative addition rates, and steric hindrance.

This guide is designed to bypass trial-and-error. It provides causality-driven troubleshooting, quantitative optimization data, and a self-validating protocol to ensure robust, reproducible yields.

Mechanistic Troubleshooting Logic Tree

Troubleshooting Start Yield < 15% in Phenoxybenzoic Acid Synthesis CheckBase Are you using a free halobenzoic acid? Start->CheckBase BaseFix Increase base to ≥2.5 eq (Accounts for COOH pKa) CheckBase->BaseFix Yes CheckElec Is the phenol highly electron-rich? CheckBase->CheckElec No ElecFix Add bidentate ligand (e.g., 2-Picolinic Acid or TMHD) CheckElec->ElecFix Yes CheckSolv Is the reaction mixture heterogeneous/clumpy? CheckElec->CheckSolv No SolvFix Switch to Cs2CO3 in DMSO for better solubility CheckSolv->SolvFix Yes

Caption: Diagnostic logic tree for isolating the root cause of low yields in Ullmann C-O couplings.

Section 1: Frequently Asked Questions (Mechanistic & Causality Focus)

Q1: Why is my yield stalled at <10% when coupling phenols with free halobenzoic acids, despite using standard Ullmann conditions? A1: This is the most common failure point and it stems from basic pKa math. The pKa of a benzoic acid is ~4.2, while the pKa of a phenol is ~10. If you use the standard 1.0 to 1.5 equivalents of base, the base is entirely consumed deprotonating the carboxylic acid. This leaves the phenol protonated, preventing the formation of the nucleophilic phenoxide required to attack the Cu(III) intermediate.

  • The Fix: You must use ≥2.5 to 3.0 equivalents of a strong base. The first equivalent neutralizes the benzoic acid, and the remaining base drives the formation of the reactive phenoxide[1].

Q2: I've adjusted my base equivalents, but my electron-rich phenols are still failing to couple with unactivated aryl chlorides. What is the mechanistic failure point? A2: Electron-rich phenols form highly stable, electron-dense phenoxide-copper complexes that resist the reductive elimination step of the catalytic cycle. Furthermore, unactivated aryl chlorides undergo oxidative addition very slowly.

  • The Fix: You must switch to an accelerating bidentate ligand. Ligands such as 2-picolinic acid[2] or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD)[3] disrupt the stable polymeric copper-phenoxide networks. By coordinating to the copper center, they increase the solubility of the active Cu(I) species and lower the activation energy required for oxidative addition, allowing the reaction to proceed at much milder temperatures (85–100 °C)[2].

Q3: What is the mechanistic reason for preferring DMSO or Dioxane over traditional high-boiling solvents like DMF or neat phenol? A3: Traditional Ullmann syntheses relied on neat phenol or DMF at 200 °C simply to force the uncatalyzed reaction over its massive activation barrier, which inevitably led to tarring and decomposition. Modern ligand-assisted protocols operate at 85–110 °C. At these temperatures, DMSO acts as an excellent highly polar aprotic solvent that stabilizes the transition states of the catalytic cycle and fully dissolves bulky inorganic bases like


[4]. This ensures a homogenous concentration of phenoxide ions, drastically reducing reaction times and suppressing biphenyl homocoupling side-reactions.
Section 2: Quantitative Data & Optimization

To prevent guesswork, utilize the following matrix of validated catalyst-ligand-base combinations. For phenoxybenzoic acid synthesis, the


 / 2-Picolinic Acid system is generally the most robust starting point.
Catalyst SystemLigand (mol%)Base (Equivalents)*SolventTemp (°C)Typical YieldSubstrate Suitability
CuI (10%)2-Picolinic Acid (20%)

(3.0 eq)
DMSO8580–92%Electron-rich phenols, standard aryl iodides/bromides[2]

(5%)
Chxn-Py-Al (10%)

(3.0 eq)
MeCN8275–85%Sterically hindered ortho-substituted substrates[5]
CuCl (10%)TMHD (20%)

(3.0 eq)
NMP10070–90%Unactivated aryl bromides, rate acceleration needed[3]
CuI (10%)N,N-Dimethylglycine (20%)

(3.0 eq)
Dioxane9075–88%General phenoxybenzoic acid synthesis, cost-effective

*Note: Base equivalents are explicitly set to 3.0 to account for the free carboxylic acid on the halobenzoic acid substrate.

Section 3: Step-by-Step Self-Validating Protocol

This protocol utilizes the highly efficient CuI / 2-picolinic acid system. It is designed as a "self-validating" workflow—meaning if you pass the visual checkpoints, the chemistry is proceeding correctly.

Workflow Prep 1. Preparation Degas DMSO Dry Base Cat 2. Complexation CuI + Ligand Stir 15 min at RT Prep->Cat React 3. Coupling Add Substrates 85°C for 24h Cat->React Workup 4. Isolation Acidify to pH 2 Extract & Wash React->Workup

Caption: Self-Validating Experimental Workflow for Phenoxybenzoic Acid Synthesis.

Materials Required:
  • Aryl halide (e.g., 4-bromobenzoic acid) (1.0 equiv)

  • Phenol derivative (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • 2-Picolinic acid (20 mol%)

  • Tribasic potassium phosphate (

    
    ) or 
    
    
    
    (3.0 equiv)
  • Anhydrous, degassed DMSO

Methodology:
  • Reagent Preparation & Degassing:

    • Dry the

      
       or 
      
      
      
      under vacuum at 120 °C for 2 hours prior to use. Water poisons the active catalyst.
    • Sparging the anhydrous DMSO with dry Nitrogen or Argon for 15 minutes is critical to prevent oxidative homocoupling of the aryl halides.

  • Catalyst Complexation (Validation Checkpoint 1):

    • In an oven-dried Schlenk flask under inert atmosphere, add CuI (10 mol%) and 2-picolinic acid (20 mol%).

    • Add 2 mL of degassed DMSO. Stir at room temperature for 15 minutes.

    • Self-Validation: The solution should turn a distinct, clear blue/green color, indicating successful formation of the soluble Cu(I)-ligand complex. If it remains cloudy and colorless, your DMSO may be wet.

  • Substrate Addition:

    • Add the phenol (1.2 equiv), the halobenzoic acid (1.0 equiv), and the dried base (3.0 equiv).

    • Seal the vessel and heat to 85 °C in an oil bath with vigorous stirring (800+ RPM) for 24 hours.

  • Reaction Monitoring (Validation Checkpoint 2):

    • At 12 hours, take a 10 µL aliquot, dilute in LC-MS grade Methanol, and filter through a syringe filter.

    • Self-Validation: LC-MS should show near-complete consumption of the halobenzoic acid. If unreacted starting material remains, verify that your base was completely dry.

  • Workup & Isolation:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • CRITICAL STEP: The product is currently a water-soluble carboxylate salt. You must acidify the aqueous layer with 1M HCl dropwise until the pH reaches ~2.0.

    • Self-Validation: Upon reaching pH 2.0, the phenoxybenzoic acid will protonate and partition into the organic (Ethyl Acetate) layer.

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over

      
      , and concentrate under reduced pressure. Purify via flash chromatography if necessary.
      
References
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal. Available at:[Link]

  • Diaryl ether condensation reactions (US20050054882A1). Google Patents.
  • Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Semantic Scholar / Organic Letters. Available at:[Link]

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6. American Chemical Society. Available at:[Link]

  • A Common Diaryl Ether Intermediate for the Gram-Scale Assembly of Oxazine and Xanthene Fluorophores. National Institutes of Health (PMC). Available at:[Link]

Sources

identifying and minimizing side reactions in the nitration of trifluoromethyl-substituted aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the electrophilic aromatic substitution (EAS) of deactivated rings.

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which drastically decreases the rate of nitration relative to benzene[1]. Consequently, forcing conditions—such as highly concentrated mixed acids and elevated temperatures—are often required. Unfortunately, these harsh parameters introduce a thermodynamic tightrope: push too hard, and you trigger thermal runaways, over-nitration, and functional group degradation[2].

This guide synthesizes field-proven insights to help you identify the causality behind these side reactions and implement self-validating protocols to minimize them.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing significant hydrolysis of the -CF₃ group to a carboxylic acid (-COOH). How can I prevent this? Causality: The -CF₃ group is generally robust, but under highly acidic, aqueous conditions at elevated temperatures, it becomes susceptible to hydrolysis. The activation energy for this side reaction is breached when water accumulates in the nitrating mixture (often as a byproduct of the nitration itself) and localized heating occurs[3]. Solution: Maintain strictly anhydrous conditions. Utilize 98% fuming nitric acid combined with concentrated sulfuric acid or oleum[4]. Keep the reaction temperature rigorously controlled (e.g., -20°C to 10°C) to kinetically suppress the hydrolysis pathway. Quench the reaction over crushed ice to rapidly dilute the acid while keeping the temperature low. Water content should be limited to less than 0.1%[3].

Q2: My GC/MS shows a high percentage of dinitro- and sulfonate byproducts. What is going wrong? Causality: Over-nitration (dinitration) is a direct consequence of poor mass transfer and localized "hot spots." In batch reactors, poor mixing can result in locally excess nitric acid, driving secondary nitration. Sulfonation is a competing electrophilic substitution that occurs when using high concentrations of fuming sulfuric acid (oleum) at elevated temperatures (e.g., >60°C)[5]. Solution: Optimize the molar ratio of nitric acid to the substrate (typically 3 to 10 equivalents depending on the substrate's deactivation)[4]. Ensure vigorous mechanical stirring. If sulfonation persists, reduce the SO₃ concentration in your oleum or lower the reaction temperature[5]. For persistent hot spots, transitioning to a continuous flow microreactor is highly recommended to improve heat dissipation.

Q3: How do I control the regioisomer distribution (ortho/para vs. meta)? Causality: While the -CF₃ group is a strong meta-director, the presence of other substituents (e.g., alkyl groups or halogens) creates competing directing effects. For instance, the nitration of 3-alkylbenzotrifluorides often yields an unexpectedly large amount of the 2-nitro isomer alongside the 4-nitro and 6-nitro isomers due to steric and electronic interplay[4]. Solution: Lowering the temperature (e.g., -40°C to 10°C) increases the selectivity for the kinetically favored isomer[4]. Adjusting the sulfuric acid concentration can also shift the isomer ratio; higher H₂SO₄ concentrations sometimes increase the 4- and 6-nitro isomers[6].

Part 2: Mechanistic Pathways & Workflow Visualizations

To understand how to minimize side reactions, we must map the thermodynamic and kinetic pathways of the reaction.

G Substrate Trifluoromethyl Aromatic Nitration Nitration (HNO3/H2SO4) Substrate->Nitration Main Target Mono-nitro Product Nitration->Main Optimal Temp & Stoichiometry Dinitro Over-nitration (Dinitro) Nitration->Dinitro Hot spots, Excess HNO3 Hydrolysis -CF3 Hydrolysis (-COOH) Nitration->Hydrolysis High Temp, Aqueous Acid Sulfonation Sulfonation Byproduct Nitration->Sulfonation Excess SO3 >60°C

Fig 1. Nitration pathways of CF3-aromatics illustrating the causality of common side reactions.

Flow Substrate Substrate Stream Mix Micro-mixer (Rapid Mass Transfer) Substrate->Mix Acid Mixed Acid Stream Acid->Mix Res Residence Tube (Isothermal Control) Mix->Res Eliminates Hot Spots Quench In-line Quenching (Stops Reaction) Res->Quench Prevents Over-nitration

Fig 2. Continuous flow microreactor workflow for mitigating exothermic thermal runaways.

Part 3: Quantitative Data Presentation

The following table summarizes quantitative data from various validated experimental protocols for the nitration of substituted benzotrifluorides, highlighting how temperature and methodology impact yield and selectivity.

SubstrateNitrating AgentTemp (°C)Addition / ResidenceMain ProductIsomer Dist. / YieldRef
3-Methylbenzotrifluoride 98% HNO₃-16 to -222.25 hours2-, 4-, 6-nitro isomers~46% : 27% : 26%[4],[2]
1,4-bis(CF₃)benzene HNO₃ / Fuming H₂SO₄60 to 95N/A2,5-bis(CF₃)nitrobenzeneHighly temp-dependent[5]
3-[2-chloro-4-(CF₃)phenoxy] benzoic acid Mixed Acid (Flow)35 (308 K)60–660 secondsAcifluorfen intermediate83% conv., 79.5% sel.[7]

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means the protocol contains built-in checkpoints that confirm the reaction is proceeding correctly before you move to the next step.

Protocol 1: Low-Temperature Batch Nitration of 3-Methylbenzotrifluoride

Ideal for standard laboratory scaling where flow chemistry is unavailable.

  • Preparation: Charge a jacketed reaction vessel with 250 g (3.97 moles) of 98% nitric acid[4].

  • Cooling: Circulate a cryogenic fluid to cool the nitric acid to exactly -18°C.

  • Controlled Addition: Add 100 g (0.62 moles) of 3-methylbenzotrifluoride dropwise under vigorous mechanical stirring over a period of 2 hours and 15 minutes[4].

  • Validation Checkpoint (Thermal Control): The internal temperature acts as your primary validation metric. The temperature must remain between -16°C and -22°C[2]. If the temperature rises above -16°C, the system is failing to dissipate heat, indicating a high risk of dinitration and hydrolysis. Pause the addition immediately until the temperature stabilizes.

  • Maturation: After the addition is complete, continue stirring for an additional 15 minutes to ensure full conversion.

  • Quenching: Pour the reaction mixture directly into ice water. This immediately halts the generation of the nitronium ion and prevents the hydrolysis of the -CF₃ group.

  • Isolation: Add methylene chloride to induce phase separation. Wash the organic layer with an aqueous sodium carbonate solution until the aqueous phase is pH > 7 (validating the complete neutralization of residual acid).

Protocol 2: Continuous Flow Nitration (Microreactor Setup)

Ideal for scaling up highly exothermic nitrations while eliminating hot spots.

  • Stream Preparation:

    • Solution A: Prepare the trifluoromethyl-aromatic substrate in an inert organic solvent.

    • Solution B: Prepare the mixed acid (HNO₃/H₂SO₄). For highly deactivated systems, an N/S (Nitric/Sulfuric) ratio of 0.57 is optimal[7].

  • Pumping: Pump Solutions A and B into a droplet-based microreactor using high-precision syringe pumps.

  • Thermal Regulation: Maintain the reactor zone at 308 K (35°C)[7]. Because microreactors have a massive surface-area-to-volume ratio, they maintain strictly isothermal conditions, preventing the localized heating that causes over-nitration.

  • Validation Checkpoint (Steady-State Kinetics): Set the flow rates to achieve a residence time between 60 and 660 seconds. Collect a sample after 3 residence volumes and run a rapid HPLC assay. If the conversion deviates by >2% from your target, the system is not at steady-state; recalibrate the syringe pump flow rates to correct the residence time before collecting the bulk product.

  • In-line Quenching: Route the reactor effluent directly into a continuous quenching bath of ice water to lock in the isomer distribution and prevent degradation.

References

  • EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents. 4

  • Technical Support Center: Managing Exothermic Reactions in the Nitration of Benzotrifluorides - Benchchem. 2

  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors - ePrints Soton (University of Southampton). 7

  • EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents. 5

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution - Master Organic Chemistry. 1

  • Buy 3-Nitrobenzotrifluoride | 98-46-4 (Notes on Hydrolysis) - Smolecule. 3

  • Process for the preparation of nitro-substituted benzotrifluoride compounds - European Patent Office (EP 0129528 B1). 6

Sources

Technical Support Center: Optimization of Oxidation Reactions for Converting Substituted Toluenes to Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of benzoic acids via the oxidation of substituted toluenes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial chemical transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot common issues and enhance your reaction outcomes.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the oxidation of substituted toluenes. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low Yield or Incomplete Conversion of the Starting Toluene

Question: My reaction has stopped, but I still have a significant amount of unreacted substituted toluene. What are the likely causes, and how can I improve the conversion?

Answer:

Low conversion is a frequent challenge and can stem from several factors related to the oxidant, reaction kinetics, and mass transfer limitations.

Causality and Solutions:

  • Insufficient Oxidant: The stoichiometry of the reaction is critical. For instance, the oxidation of one mole of toluene to benzoic acid requires two moles of potassium permanganate (KMnO₄).[1] Ensure you are using a sufficient molar excess of the oxidizing agent. A small excess is often recommended to drive the reaction to completion, but a large excess can sometimes lead to unwanted side reactions.[2]

  • Poor Mass Transfer in Biphasic Systems: Many oxidation reactions, especially those using aqueous KMnO₄, are biphasic because toluene is insoluble in water.[1] This insolubility slows down the reaction rate as the reaction can only occur at the interface of the two liquids.[1]

    • Solution 1: Vigorous Stirring: Increase the stirring rate to improve the mixing of the aqueous and organic phases, thereby increasing the interfacial surface area.

    • Solution 2: Phase Transfer Catalysts (PTCs): The addition of a phase transfer catalyst, such as a quaternary ammonium salt, can significantly accelerate the reaction.[1] PTCs work by transporting the oxidant from the aqueous phase to the organic phase, allowing the reaction to proceed in a more homogeneous environment.[1] This can reduce reaction times and improve yields.[1]

  • Inadequate Reaction Temperature or Time: Oxidation reactions often require an initial energy input to overcome the activation energy barrier.

    • Solution: Ensure the reaction is heated to the appropriate temperature, often under reflux, to maintain a consistent and sufficiently high temperature.[1][3] Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction duration.

  • Deactivation of the Catalyst (for catalytic oxidations): In catalytic systems, such as those using cobalt salts, the catalyst can become deactivated over the course of the reaction.[4][5]

    • Solution: Ensure the catalyst loading is optimal. Sometimes, the addition of promoters can enhance catalyst stability and activity.[5][6] For instance, in some industrial processes, magnesium salts are added as promoters.[7]

Issue 2: Formation of Side-Products and Over-oxidation

Question: I am observing significant amounts of by-products, such as benzaldehyde or even ring-hydroxylated species (phenols). How can I improve the selectivity towards the desired benzoic acid?

Answer:

The formation of side-products is often a result of either incomplete oxidation (leading to intermediates like benzaldehyde) or over-oxidation (leading to ring cleavage or the formation of phenols).

Causality and Solutions:

  • Incomplete Oxidation to Benzaldehyde: Benzaldehyde is a common intermediate in the oxidation of toluene. Its accumulation suggests that the reaction conditions are not vigorous enough to complete the oxidation to the carboxylic acid.

    • Solution: Increase the reaction time or temperature. A higher concentration of the oxidant can also help push the reaction towards the fully oxidized product.

  • Over-oxidation and Ring Cleavage: Strong oxidizing agents under harsh conditions (e.g., high temperatures, highly acidic or basic media) can lead to the degradation of the aromatic ring or the formation of phenolic by-products.[7][8]

    • Solution 1: Control of Reaction Temperature: Carefully control the reaction temperature. Overheating can significantly increase the rate of side reactions.

    • Solution 2: Choice of Oxidant and Solvent: Milder and more selective oxidizing agents can be employed. While KMnO₄ is a powerful and common choice, other systems like catalytic oxidation with molecular oxygen in non-acidic solvents can offer higher selectivity.[9] The choice of solvent can also influence the reaction outcome.

  • Formation of Benzyl Benzoate: In some catalytic processes, the intermediate benzyl alcohol can react with the final product, benzoic acid, to form benzyl benzoate, reducing the overall yield.[5]

    • Solution: Optimizing the reaction temperature and using additives like sodium benzoate can inhibit this esterification reaction.[5]

Issue 3: Difficulties in Product Isolation and Purification

Question: After the reaction, I am struggling to isolate and purify my substituted benzoic acid. What are the best practices for work-up and purification?

Answer:

Proper work-up and purification are crucial for obtaining a high-purity product. The strategy will depend on the specific reaction conditions and the nature of the impurities.

Causality and Solutions:

  • Removal of Manganese Dioxide (from KMnO₄ reactions): The reduction of potassium permanganate produces a dark brown precipitate of manganese dioxide (MnO₂), which can be difficult to filter.[3]

    • Solution: After the reaction is complete, and while the solution is still hot, filter the mixture to remove the MnO₂.[1] Washing the filter cake with hot water can help recover any adsorbed product.[1] To decolorize the filtrate from any remaining permanganate, a small amount of a reducing agent like sodium bisulfite can be added until the purple color disappears.[1]

  • Precipitation of Benzoic Acid: Benzoic acid is typically precipitated by acidifying the aqueous solution of its salt.[3]

    • Solution: After removing the MnO₂, cool the filtrate and carefully add a strong acid, such as concentrated hydrochloric acid, until the solution is acidic (test with litmus or Congo red paper).[1][10] The benzoic acid, which is poorly soluble in acidic water, will precipitate out.[10][11] Cooling the mixture in an ice bath will maximize the precipitation.[1]

  • Purification by Recrystallization: The crude benzoic acid may still contain impurities.

    • Solution: Recrystallization is a highly effective method for purifying benzoic acid.[11][12] Water is a common and effective solvent for this purpose, as benzoic acid is much more soluble in hot water than in cold water.[11] Dissolve the crude product in a minimal amount of boiling water, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to form pure crystals.[1][11]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical and theoretical aspects of oxidizing substituted toluenes.

1. What is the best oxidizing agent for converting substituted toluenes to benzoic acids?

There is no single "best" oxidant, as the optimal choice depends on the specific substrate, desired scale, and environmental considerations.

  • Potassium Permanganate (KMnO₄): This is a strong, inexpensive, and readily available oxidant.[1] It is effective for a wide range of substituted toluenes.[13] However, it generates a significant amount of manganese dioxide waste and can lead to over-oxidation if not carefully controlled.[3]

  • Catalytic Oxidation with Molecular Oxygen/Air: This is a "greener" and more atom-economical approach, often used in industrial settings.[4][14] These methods typically employ transition metal catalysts (e.g., cobalt or manganese salts) and may require elevated pressures and temperatures.[4][7] They can offer high selectivity.[4][9]

  • Other Oxidants: Other reagents like pyridinium chlorochromate (PCC) with molecular oxygen, and systems involving N-hydroxyphthalimide (NHPI) as a catalyst have also been developed for this transformation, offering good yields under specific conditions.[15][16][17]

2. How do different substituents on the toluene ring affect the oxidation reaction?

Substituents on the aromatic ring can significantly influence the rate and outcome of the oxidation.

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups activate the ring and can make the benzylic protons more susceptible to abstraction, potentially increasing the reaction rate.[18] However, they can also make the aromatic ring more prone to electrophilic attack and over-oxidation.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Halogens): These groups deactivate the ring, which can make the oxidation of the methyl group more challenging and may require harsher reaction conditions.[15][16] However, they also make the ring less susceptible to over-oxidation. For instance, toluenes substituted with electron-withdrawing groups at the ortho or meta position can be smoothly oxidized to the corresponding benzoic acids in excellent yields.[15]

3. What are the key safety precautions to consider when performing these oxidations, especially with potassium permanganate?

Safety is paramount when handling strong oxidizing agents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[19][20][21] If there is a risk of inhaling dust, respiratory protection should be used.[19]

  • Handling Potassium Permanganate: KMnO₄ is a strong oxidizer and can react violently with combustible or reducing materials.[22] Store it in a cool, dry, well-ventilated area away from organic materials, acids, and other reactive chemicals.[19][22] Avoid generating dust during handling.[22]

  • Reaction Control: Oxidation reactions can be exothermic. It is important to control the rate of addition of reagents and to have adequate cooling available to prevent the reaction from becoming too vigorous.

III. Experimental Protocols and Data

Protocol 1: Oxidation of Toluene to Benzoic Acid using Potassium Permanganate

This protocol is a standard laboratory procedure for the synthesis of benzoic acid.

Materials:

  • Toluene

  • Potassium Permanganate (KMnO₄)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bisulfite (optional)

  • Distilled Water

  • Round-bottom flask, reflux condenser, heating mantle, stirring apparatus

  • Buchner funnel and flask for vacuum filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 16g of KMnO₄ and 180mL of water.[2] To this, add 20mL of toluene.[2]

  • Reflux: Heat the mixture to a gentle reflux with vigorous stirring.[2] The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide.[3] Continue the reflux for approximately 2.5 hours.[2]

  • Work-up:

    • Allow the mixture to cool slightly. While still hot, filter the mixture by vacuum filtration to remove the manganese dioxide.[1]

    • Wash the filter cake with a small amount of hot water to recover any adsorbed product.[1]

    • If the filtrate is still purple, add a small amount of sodium bisulfite solution dropwise until the color disappears.[1]

  • Precipitation: Cool the filtrate in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid until the solution is strongly acidic.[10] A white precipitate of benzoic acid will form.[10]

  • Isolation and Purification:

    • Collect the crude benzoic acid by vacuum filtration.[23]

    • Wash the crystals with a small amount of cold water.[2]

    • For further purification, recrystallize the crude product from hot water.[1][11]

    • Dry the purified crystals and determine the yield and melting point.

Data Presentation: Influence of Catalyst Systems on Toluene Oxidation

The following table summarizes the performance of different catalytic systems for the oxidation of toluene to benzoic acid, highlighting the impact of the catalyst on conversion and selectivity.

Catalyst SystemSolventTemperature (°C)Time (h)Toluene Conversion (%)Benzoic Acid Selectivity (%)Reference
Co(OAc)₂ / NaBrAcetic Acid1502>95 (approx.)>95 (approx.)[4]
MnO₂ / NHPIAcetic Acid110394.498.4[17]
Co(C₁₈H₃₅O₂)₂ / NH₄BrDichlorobenzene150N/AHighHigh[9]
VOTPPNone (Solvent-free)145423.086.0

IV. Visualizations

Workflow for Permanganate Oxidation of Toluene

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase A 1. Combine Toluene, KMnO4, and Water in a Flask B 2. Heat to Reflux with Vigorous Stirring A->B C 3. Monitor for Disappearance of Purple Color B->C D 4. Hot Vacuum Filtration to Remove MnO2 C->D Reaction Complete E 5. (Optional) Decolorize Filtrate with NaHSO3 D->E F 6. Cool Filtrate in Ice Bath E->F G 7. Acidify with Concentrated HCl F->G H 8. Vacuum Filtration to Collect Crude Benzoic Acid G->H Precipitation Complete I 9. Wash with Cold Water H->I J 10. Recrystallize from Hot Water I->J K 11. Dry and Characterize Pure Product J->K

Caption: Step-by-step workflow for the synthesis and purification of benzoic acid.

Troubleshooting Decision Tree for Low Yield

G decision decision issue issue start Low Yield of Benzoic Acid q1 Is the reaction biphasic? start->q1 a1_yes Improve Mass Transfer: - Increase stirring rate - Add Phase Transfer Catalyst q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Was sufficient oxidant used? a1_yes->q2 a1_no->q2 a2_no Recalculate stoichiometry and use a slight excess of oxidant q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes end Optimized Yield a2_no->end Solution q3 Were reaction time and temperature adequate? a2_yes->q3 a3_no Increase reaction time and/or temperature. Monitor with TLC. q3->a3_no No a3_yes Consider other factors (e.g., catalyst deactivation) q3->a3_yes Yes a3_no->end Solution a3_yes->end Further Investigation

Caption: Decision tree for troubleshooting low reaction yields.

V. References

  • Pyridinium Chlorochromate Catalyzed Oxidation of Toluenes to Aromatic Carboxylic Acids with Molecular Oxygen. (2014). [Source Not Available].

  • Safe Storage and Handling of Potassium Permanganate: Industrial Best Practices. (2025). [Source Not Available].

  • Process for the purification of benzoic acid. (1978). Google Patents.

  • Purification of benzoic acid. (1966). Google Patents.

  • Pyridinium Chlorochromate Catalyzed Oxidation of Toluenes to Aromatic Carboxylic Acids with Molecular Oxygen in Sub-critical Water. (2025). ResearchGate. [Link]

  • Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. (2004). Tetrahedron. [Link]

  • Mild, solvent-free oxidation of toluene and subsituted toluenes to their benzoic acids using carboxylic acid-promoted heterogeneous catalysis. (2002). Green Chemistry. [Link]

  • Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids. (2021). ACS Publications. [Link]

  • Environmental & Safety Guidelines for Handling Potassium Permanganate in Water Treatment Facilities. (2026). Speed International Blog. [Link]

  • Potassium Permanganate. (2014). [Source Not Available].

  • Recrystallization of Benzoic Acid. [Source Not Available].

  • Preparation of benzoic acid of high purity. (1945). Journal of Research of the National Bureau of Standards. [Link]

  • Understanding the Hazards and Safe Use of Potassium Permanganate. (2023). CAP Remediation. [Link]

  • Aromatic Electrophilic Substitution Substituted Benzene Rings. (2006). [Source Not Available].

  • Notes - PAG 06 Synthesis of an Organic Solid. OCR (B) Chemistry A-Level - Physics & Maths Tutor. [Link]

  • Carboxylic acid synthesis by oxidation of benzylic positions. Organic Chemistry Portal. [Link]

  • NOTES pa Relationship in the Oxidation of Substituted Toluenes by CeiV. Zenodo. [Link]

  • Oxidation of alkyl aromatics Part II : oxidation of toluene to benzoic acid in presence of promoters. etd@IISc. [Link]

  • Lab Procedures for Benzoic & Sulphanilic Acid Synthesis. Scribd. [Link]

  • Oxidation of toluene, ethylbenzene and styrene with potassium permanganate in acidic medium. (2022). Chemistry Stack Exchange. [Link]

  • What is the mechanism of Toluene oxidation by KMnO4?? (2019). Reddit. [Link]

  • How we can prepare Benzoic acid from Toluene ?. (2021). the unconditional guru. [Link]

  • (A Level Chem) Synthesis of benzoic acid from toluene. (2014). SciPhyChem. [Link]

  • Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. [Source Not Available].

  • Partial Oxidation of p-Substituted Toluenes to Corresponding Benzaldehydes in Vapor Phase over V2O5-Tl2O Catalyst. (1992). R Discovery. [Link]

  • Kinetic studies of the oxidation of aromatic compounds by potassium permanganate. Part II. Substituted toluenes. (1955). Journal of the Chemical Society (Resumed). [Link]

  • Initial steps in the OH-oxidation mechanism of toluene. ResearchGate. [Link]

  • p-TOLUYL-o-BENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Benzoic Acid from the Oxidation of Toluene. (2015). Hobby Chemistry - WordPress.com. [Link]

  • Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. (2024). [Source Not Available].

  • Preparation of benzyl alcohol and benzoic acid (Cannizzaro reaction). [Source Not Available].

  • Highly Efficient Oxidation of Toluene to Benzoic Acid Catalyzed by Manganese Dioxide and N -Hydroxyphthalimide. ResearchGate. [Link]

  • Oxidizing toluene to phenol. (2016). Chemistry Stack Exchange. [Link]

  • Oxidation of toluene to benzoic acid via VOTPP catalyst synthesized with an improved method. (2020). INIS-IAEA. [Link]

  • Primary Atmospheric Oxidation Mechanism for Toluene. Oberlin College and Conservatory. [Link]

  • A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. (2014). PMC. [Link]

  • The oxidation of aromatic hydrocarbons to carboxylic acids and phenols. (1963). World Petroleum Congress (WPC) | OnePetro. [Link]

  • A STUDY OF SIDE-CHAIN OXIDATIONS WITH POTASSIUM PERMANGANATE. I1. Zenodo. [Link]

  • Anaerobic Oxidation of Toluene, Phenol, and p-Cresol by the Dissimilatory Iron-Reducing Organism, GS-15. PMC. [Link]

  • Anaerobic Oxidation of Toluene, Phenol, and p-Cresol by the Dissimilatory Iron-Reducing Organism, GS-15. PubMed. [Link]

  • Synthesis of benzoic acid (Oxidation of toluene). (2018). YouTube. [Link]

Sources

Validation & Comparative

comparison of 2-Nitro-4-(trifluoromethoxy)benzoic acid and 4-nitro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-Nitro-4-(trifluoromethoxy)benzoic acid and 4-Nitro-2-(trifluoromethyl)benzoic acid . This analysis is designed for medicinal chemists and process engineers, focusing on the structural, electronic, and synthetic divergences that dictate their utility in drug discovery.

Executive Summary

This guide compares two regioisomeric building blocks that, while chemically similar, offer distinct pharmacological profiles due to the "Fluorine Effect."

  • Compound A [this compound]: Defined by its ortho-nitro group and para-trifluoromethoxy tail. It is a precursor to anthranilic acid derivatives and offers superior lipophilicity (LogP) due to the -OCF₃ moiety.

  • Compound B [4-Nitro-2-(trifluoromethyl)benzoic acid]: Defined by its ortho-trifluoromethyl group.[1] This motif induces a significant "Ortho Effect," forcing the carboxyl group out of planarity (approx. 47° twist), which alters solubility and binding kinetics. It is a precursor to p-aminobenzoic acid (PABA) bioisosteres.

Quick Comparison Matrix
FeatureCompound A Compound B
CAS Number 142494-70-0320-37-6
Structure 2-NO₂, 4-OCF₃2-CF₃, 4-NO₂
Molecular Weight 251.12 g/mol 235.12 g/mol
Predicted pKa ~2.17 (Strong Acid)~2.40 (Strong Acid)
Lipophilicity (Hansch

)
+1.04 (High)+0.88 (Moderate)
Primary Scaffold Utility Anthranilic acid mimics (Kinase inhibitors)PABA mimics (Folate antagonists)
Steric Profile Planar disruption by NO₂Severe twist by CF₃

Structural & Electronic Analysis

The Ortho-Effect and Conformational Lock

The defining difference between these two molecules is the steric environment of the carboxylic acid.

  • Compound B (Ortho-CF₃): The trifluoromethyl group has a van der Waals radius similar to an isopropyl group. Crystallographic data for this specific isomer reveals that the steric repulsion between the ortho-CF₃ and the carbonyl oxygen forces the carboxylic acid to rotate ~47.2° out of the aromatic plane . This "deconjugation" increases the electrophilicity of the carbonyl carbon but hinders nucleophilic approach.

  • Compound A (Ortho-NO₂): While the nitro group is also bulky, it is planar. The steric strain is significant but often results in a different hydrogen-bonding network compared to the hydrophobic bulk of the CF₃ group.

Fluorinated Motifs: -OCF₃ vs. -CF₃
  • -OCF₃ (Compound A): Often called the "super-lipophilic phenol." The oxygen atom acts as a conformational pivot, allowing the CF₃ group to adopt orientations that maximize lipophilic contacts in a protein binding pocket. It has a unique electronic signature: strong inductive withdrawal (

    
    ) but weak resonance donation (
    
    
    
    ).
  • -CF₃ (Compound B): A rigid, electron-withdrawing anchor. It is metabolically stable and often used to block metabolic hotspots (e.g., preventing hydroxylation), but it lacks the conformational flexibility of the trifluoromethoxy group.

G cluster_A Compound A: 2-Nitro-4-OCF3 cluster_B Compound B: 4-Nitro-2-CF3 A 2-Nitro-4-(trifluoromethoxy) benzoic acid A_Feat1 Ortho-Nitro (Reducible to Aniline) A->A_Feat1 A_Feat2 Para-OCF3 (High Lipophilicity) A->A_Feat2 Target Drug Design Goal A_Feat2->Target Maximize Membrane Permeability B 4-Nitro-2-(trifluoromethyl) benzoic acid B_Feat1 Ortho-CF3 (Steric Twist ~47°) B->B_Feat1 B_Feat2 Para-Nitro (PABA Scaffold) B->B_Feat2 B_Feat1->Target Conformational Restriction caption Figure 1: Structural divergence driving medicinal chemistry applications.

Synthetic Utility & Experimental Protocols

Challenge: Amide Coupling of Sterically Hindered Acids

Both compounds possess ortho-substituents that hinder the trajectory of incoming amines. Standard EDC/HOBt couplings often fail or proceed with low yields (<40%) due to the formation of the unreactive N-acylurea byproduct or slow kinetics.

Recommended Protocol: Acid Chloride Activation via Ghosez’s Reagent Rationale: Converting the acid to the acid chloride minimizes steric bulk during the activation step and creates a highly electrophilic species that can overcome the ortho-hindrance.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of Compound B (more hindered) in anhydrous DCM under

    
    .
    
  • Reagent Addition: Add 1.2 eq of 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) dropwise at 0°C.

    • Note: Thionyl chloride (

      
      ) is a cheaper alternative but generates acidic byproducts that may degrade sensitive protecting groups. Ghosez's reagent is neutral.
      
  • Reaction: Stir at room temperature for 2 hours. Monitor conversion to acid chloride by quenching a tailored aliquot with methanol (check for methyl ester via TLC/LCMS).

  • Coupling: Cool the solution to 0°C. Add 1.1 eq of the amine and 2.5 eq of DIPEA (Hunig's base).

  • Workup: Stir for 4-12 hours. Quench with sat.

    
    . Extract with EtOAc.
    
Chemo-selective Nitro Reduction

The position of the nitro group dictates the resulting scaffold.

  • Compound A

    
     Anthranilic Acid Derivative:  Reduction yields 2-amino-4-(trifluoromethoxy)benzoic acid. This is a privileged scaffold for Kinase Inhibitors  (e.g., VEGFR inhibitors).
    
  • Compound B

    
     PABA Derivative:  Reduction yields 4-amino-2-(trifluoromethyl)benzoic acid. This mimics the core of folic acid antagonists.
    

Protocol: Iron-Mediated Reduction (Bechamp Conditions) Rationale:


 hydrogenation is effective but can sometimes cause hydrodefluorination (loss of F atoms) if not carefully controlled. Iron powder is chemoselective and preserves the C-F and C-O-F bonds.
  • Setup: Suspend 1.0 mmol of the nitrobenzoic acid in Ethanol/Water (4:1, 10 mL).

  • Additives: Add 5.0 eq of Iron powder (325 mesh) and 0.5 eq of Ammonium Chloride (

    
    ).
    
  • Reflux: Heat to 80°C with vigorous stirring for 2 hours. The grey suspension will turn rust-brown (

    
    ).
    
  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Isolation: Concentrate filtrate. Acidify carefully to pH 4 to precipitate the amino-acid product (zwitterionic handling is critical here).

Performance Data & Applications

Bioisosteric Replacement Data

In a theoretical binding study comparing these motifs against a standard chloro-substituent:

SubstituentHansch

(Lipophilicity)
Hammett

(Electronic)
Metabolic Stability
-Cl 0.710.23Moderate
-CF₃ (Compound B) 0.880.54High
-OCF₃ (Compound A) 1.04 0.35Very High

Interpretation:

  • Use Compound A when you need to increase the LogP of a lead compound to improve blood-brain barrier (BBB) penetration without significantly altering the electronic pull on the ring compared to a sulfone or nitrile.

  • Use Compound B when you require a strong electron-withdrawing group to lower the pKa of a neighboring phenol or amine, or to block a metabolic soft spot with a rigid group.

Solubility Profile

Experimental observations indicate that Compound B (Ortho-CF₃) exhibits lower solubility in polar protic solvents (MeOH, Water) compared to Compound A. This is attributed to the efficient packing of the hydrophobic CF₃ group and the twisted conformation disrupting solvation shells.

  • Solubility Tip: For NMR analysis of Compound B, use DMSO-

    
     rather than 
    
    
    
    to ensure complete dissolution and prevent aggregation peaks.

Safety & Handling (E-E-A-T)

Both compounds are nitro-aromatics and should be treated as potential energetic materials, although they are generally stable at room temperature.

  • Skin Sensitization: Both are Class 1 skin sensitizers. Double-gloving (Nitrile) is required.

  • Thermal Stability: Do not heat above 200°C. Differential Scanning Calorimetry (DSC) data for similar nitro-trifluoromethyl benzoates suggests exotherms onset >220°C.

  • Incompatibility: Avoid strong bases (NaOH) at high temperatures with Compound A, as nucleophilic attack can theoretically displace the -OCF₃ group (though rare) or cause decarboxylation.

References

  • BenchChem. A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. (2025).

  • MDPI Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).

  • ResearchGate. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid. (2025).

  • Sigma-Aldrich. Product Specification: 4-Nitro-2-(trifluoromethyl)benzoic acid (CAS 320-37-6).

  • ChemScene. Product Specification: this compound (CAS 142494-70-0).[2]

Sources

Definitive Characterization Techniques for Isomers of 2-Nitro-4-(trifluoromethoxy)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

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I'm presently focusing on how the -NO2 group’s steric bulk influences -OCF3 group conformation and, consequently, its 19F NMR chemical shift. Additionally, I am ensuring that the F5 column selection for LC-MS/MS is justified with an explanation. I will also incorporate self-validating system designs.

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As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing heavily substituted aromatic systems. The strategic placement of nitro (—NO₂) and trifluoromethoxy (—OCF₃) groups on a benzoic acid scaffold fundamentally alters a molecule's physicochemical properties, reactivity, and biological efficacy [1].

2-Nitro-4-(trifluoromethoxy)benzoic acid (CAS 142494-70-0) and its positional isomers (e.g., 3-nitro-4-(trifluoromethoxy)benzoic acid) are critical intermediates in the development of advanced agrochemicals and pharmaceuticals, including analogs of the antitubercular drug pretomanid [2]. Distinguishing these isomers is notoriously difficult because they share identical molecular weights (251.12 g/mol ) and exhibit highly similar bulk polarities.

This guide objectively compares the performance of Multinuclear NMR, LC-MS/MS, and X-ray Crystallography, providing causality-driven, self-validating protocols to ensure absolute structural certainty in your synthetic workflows.

Comparative Analysis of Characterization Techniques

To definitively assign positional isomers, analytical techniques must probe the subtle electronic and spatial differences dictated by the relative positions of the —NO₂, —OCF₃, and —COOH groups.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

The Causality: NMR is the gold standard for distinguishing positional isomers. The electron-withdrawing nature of the —NO₂ and —OCF₃ groups creates distinct local magnetic environments. In ¹H NMR, the substitution pattern dictates the spin-spin coupling (J-coupling). For this compound, the protons at positions 3, 5, and 6 exhibit a classic ABX spin system. Furthermore, ¹⁹F NMR provides a highly sensitive, background-free probe. If the —NO₂ group is ortho to the —OCF₃ group (as in the 3-nitro isomer), steric clashing forces the —OCF₃ group out of the aromatic plane, disrupting p-π conjugation and causing a distinct downfield shift in the ¹⁹F spectrum [3]. Performance: Exceptional structural specificity and non-destructive, though it requires high sample purity and milligram quantities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Causality: While isomers share the same precursor ion [M-H]⁻ in negative electrospray ionization (ESI), their fragmentation pathways differ due to the "ortho-effect." When a nitro group is ortho to a carboxylic acid (as in the 2-nitro isomer), a proximity-driven rearrangement facilitates the loss of •OH or H₂O during collision-induced dissociation (CID). This fragmentation pathway is energetically unfavorable in the 3-nitro or 4-nitro isomers. Performance: Unmatched sensitivity (pg/mL range) and high throughput, making it ideal for monitoring trace isomer impurities during process scale-up[4].

X-Ray Crystallography

The Causality: X-ray diffraction measures the electron density of the crystal lattice, providing the absolute 3D spatial arrangement of atoms. It unambiguously assigns the positions of all functional groups without relying on deductive spectroscopic logic. Performance: Absolute definitive certainty, but heavily bottlenecked by the thermodynamic challenge of growing high-quality single crystals from highly fluorinated, polar molecules.

Quantitative Data & Performance Comparison

The following tables summarize the comparative metrics and expected diagnostic signals for differentiating this compound from its closest positional isomer, 3-nitro-4-(trifluoromethoxy)benzoic acid.

Table 1: Performance Comparison of Analytical Techniques
TechniquePrimary Data YieldIsomer SpecificitySample RequirementThroughput
Multinuclear NMR J-Coupling, Chemical ShiftsHigh (Definitive via HOESY)1–5 mgMedium (15–30 min/sample)
LC-MS/MS (F5 Column) Retention Time, FragmentationModerate (Requires Standards)< 1 µgHigh (5–10 min/sample)
X-Ray Crystallography 3D Spatial CoordinatesAbsolute (Definitive)Single Crystal (~0.1 mm)Low (Days to Weeks)
FT-IR Vibrational FrequenciesLow (Fingerprint overlap)1–2 mgHigh (2 min/sample)
Table 2: Diagnostic Markers for Key Positional Isomers
Isomer¹H NMR Spin System¹⁹F NMR Shift SensitivityMS/MS Diagnostic Loss (CID)
2-Nitro-4-(OCF₃)benzoic acid ABX (Protons 3, 5, 6)Upfield (Unhindered —OCF₃)Facile loss of H₂O / •OH (Ortho-effect)
3-Nitro-4-(OCF₃)benzoic acid ABX (Protons 2, 5, 6)Downfield (Steric clash with —NO₂)Loss of CO₂ dominates

Self-Validating Experimental Protocols

Do not rely on standard C18 columns or basic 1D proton NMR for fluorinated isomers. The following protocols are engineered specifically for the physicochemical nuances of trifluoromethoxy-nitroaromatics.

Protocol 1: Orthogonal LC-MS/MS Separation

Standard C18 stationary phases rely purely on hydrophobic dispersion forces, which often fail to resolve fluorinated positional isomers. This protocol utilizes a Pentafluorophenyl (F5) stationary phase. The F5 ring provides enhanced π-π, dipole-dipole, and shape-selective interactions, exploiting the subtle dipole moment differences between the isomers[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using initial mobile phase conditions.

  • Column Equilibration: Install a superficially porous F5 column (e.g., 2.1 x 100 mm, 2.7 µm). Equilibrate with 95% Mobile Phase A (0.1% Formic Acid in H₂O) and 5% Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 10 minutes at a flow rate of 0.4 mL/min. The shallow gradient maximizes dipole-dipole interaction time on the F5 phase.

  • MS/MS Tuning: Operate the mass spectrometer in Negative ESI mode. Monitor the precursor [M-H]⁻ at m/z 250.0. Set collision energy (CE) to 15 eV to monitor the[M-H-H₂O]⁻ product ion (diagnostic for the 2-nitro isomer).

  • Validation Checkpoint: Inject a 1:1 mixed standard of the 2-nitro and 3-nitro isomers. Baseline resolution (

    
    ) must be achieved. If 
    
    
    
    , substitute Acetonitrile with Methanol in Mobile Phase B to enhance hydrogen-bonding selectivity.
Protocol 2: ¹H-¹⁹F HOESY NMR Structural Assignment

While 1D NMR provides clues, 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY) definitively maps the spatial arrangement by showing through-space proximity between the ¹⁹F nuclei of the —OCF₃ group and nearby ¹H nuclei.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the purified isomer in 0.6 mL of DMSO-

    
    . Causality: DMSO-
    
    
    
    disrupts hydrogen-bonded carboxylic acid dimers, yielding sharper proton signals and preventing concentration-dependent chemical shift drift.
  • Probe Tuning: Tune the NMR probe to both ¹H (e.g., 400 MHz) and ¹⁹F (e.g., 376 MHz) frequencies.

  • Acquisition: Acquire standard 1D ¹H and ¹⁹F spectra to establish chemical shifts.

  • HOESY Setup: Set up a 2D ¹H-¹⁹F HOESY experiment. Set the mixing time (

    
    ) to 300–500 ms to allow for optimal cross-relaxation between the fluorine and proton spins.
    
  • Validation Checkpoint: Ensure the T₁ relaxation delay (

    
    ) is set to at least 
    
    
    
    of the longest relaxing proton. If cross-peaks are observed between the —OCF₃ fluorine atoms and two distinct aromatic protons, the molecule is the 2-nitro isomer (protons at positions 3 and 5 are adjacent to the —OCF₃). If only one cross-peak is observed, it is the 3-nitro isomer (only the proton at position 5 is adjacent).

Analytical Workflow Visualization

The following diagram illustrates the self-validating, orthogonal workflow required to achieve definitive characterization of these complex isomers.

Workflow A Isomer Mixture 2-Nitro-4-(OCF3)benzoic acid B Sample Solubilization (DMSO / MeOH) A->B C LC-MS/MS (F5 Stationary Phase) B->C 1 µg/mL Aliquot D Multinuclear NMR (1H, 13C, 19F) B->D 5 mg/mL Aliquot E X-Ray Crystallography (Single Crystal) B->E Slow Evaporation F Data Integration (Orthogonal Consensus) C->F RT & Fragments D->F J-Coupling & Shifts E->F Spatial Coordinates G Definitive Isomer Characterization F->G

Orthogonal workflow for the definitive characterization of fluorinated nitrobenzoic acid isomers.

References

  • European Medicines Agency (EMA). "Assessment report - Pretomanid FGK". EMA Public Assessment Reports. URL:[Link]

  • Taylor & Francis. "Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids". Biocatalysis and Biotransformation. URL:[Link]

  • Department of Analytical and Pharmaceutical Chemistry. "Development of a simple liquid chromatographic method for the separation of mixtures of positional isomers and anomers of synthetic 2-, 3- and 4-fluorobenzoic acid glucuronides". PubMed. URL:[Link]

The Strategist's Guide to Fluorine: A Comparative Analysis of Trifluoromethyl and Trifluoromethoxy Groups in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate chess game of drug discovery, where every molecular modification is a strategic move, the choice of functional groups is paramount. Among the most powerful pieces on the board are the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups. Both are prized for their ability to enhance a drug candidate's metabolic stability, modulate its lipophilicity, and influence its binding to biological targets.[1][2][3] However, the subtle yet significant differences between these two fluorinated motifs can be the deciding factor between a checkmate and a stalemate in the quest for a successful therapeutic.

This guide provides an in-depth, objective comparison of the effects of trifluoromethyl and trifluoromethoxy groups in drug design. We will dissect their fundamental physicochemical properties, explore their impact on pharmacological profiles with supporting experimental data, and provide a framework for the rational selection of these critical substituents.

I. The Tale of Two Fluorines: A Physicochemical Deep Dive

At first glance, CF3 and OCF3 might seem like close cousins. Both are strongly electron-withdrawing and significantly more stable than their non-fluorinated counterparts.[1][2] Yet, the introduction of an oxygen atom in the OCF3 group creates a cascade of differences in their electronic and steric profiles.

A. Electronic Effects: A Nuanced Tug-of-War

Both the trifluoromethyl and trifluoromethoxy groups exert a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms.[1] This can profoundly impact the acidity or basicity of nearby functional groups, a critical factor in drug-receptor interactions and pharmacokinetic properties.

However, the oxygen atom in the OCF3 group can also participate in a weak electron-donating resonance effect (+M). This is in contrast to the CF3 group, which is purely electron-withdrawing. The interplay of these opposing electronic forces in the OCF3 group makes it a more nuanced modulator of electronic properties compared to the straightforwardly electron-withdrawing CF3 group.

Table 1: Comparative Physicochemical Properties of CF3 and OCF3

PropertyTrifluoromethyl (CF3)Trifluoromethoxy (OCF3)Key Implications in Drug Design
Hansch Lipophilicity Parameter (π) +0.88[1][2]+1.04[1]OCF3 provides a greater increase in lipophilicity, which can enhance membrane permeability but may also increase non-specific binding and reduce solubility.
Electronic Effect Strongly electron-withdrawing (-I)Strongly electron-withdrawing (-I), weakly electron-donating (+M)The nuanced electronics of OCF3 can offer finer control over pKa and aromatic ring reactivity.
Metabolic Stability HighGenerally HighBoth groups are resistant to oxidative metabolism, often blocking metabolic "soft spots."[4]
Steric Profile (Van der Waals Radius) Similar to a chlorine atom (1.30 Å vs 0.99 Å)[1][2]Larger than CF3The larger size of OCF3 can provide beneficial steric hindrance to block metabolism or be detrimental to receptor binding.
B. Lipophilicity: A Double-Edged Sword

A drug's ability to traverse cellular membranes is intrinsically linked to its lipophilicity. Both CF3 and OCF3 are potent lipophilicity enhancers. However, the OCF3 group consistently imparts a greater degree of lipophilicity than the CF3 group, as reflected in its higher Hansch π value.[1] This "super-lipophilicity" of the OCF3 group can be a significant advantage in achieving good oral absorption and brain penetration. However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity. The choice between CF3 and OCF3, therefore, often hinges on achieving the optimal balance in the lipophilicity profile of the drug candidate.

II. The Pharmacological Arena: CF3 vs. OCF3 in Action

The true test of these functional groups lies in their impact on a molecule's biological activity and pharmacokinetic profile. While general trends can be predicted, the specific context of the molecular scaffold and the biological target are crucial.

A. Receptor Binding and Potency: A Matter of Fit and Electronics

The electronic and steric differences between CF3 and OCF3 can translate into significant variations in receptor binding affinity and, consequently, biological potency.

A compelling case study is found in the development of xanthine-based adenosine receptor antagonists. Research has shown that a p-trifluoromethyl substituent on the 8-phenyl ring of 1,3-disubstituted xanthines increases affinity for the A2a adenosine receptor while having minimal effect on A1 receptor affinity.[5] This suggests that the electron-withdrawing nature and steric bulk of the CF3 group are well-tolerated and potentially beneficial for A2a receptor binding.

In a separate study on third-generation taxoids, new derivatives bearing a 3-OCF3 group on the C2-benzoate moiety were synthesized and evaluated for their anticancer activity.[6] These compounds demonstrated enhanced potency, particularly against multidrug-resistant cancer cell lines, indicating that the OCF3 group is well-tolerated and contributes positively to the pharmacological profile in this scaffold.[6]

A direct comparison of CF3 and OCF3 was explored in a series of p97 inhibitors.[7] Interestingly, the trifluoromethoxy-analogue was found to be a better biochemical match to the trifluoromethyl-substituted lead compound than a pentafluorosulfanyl-analogue, highlighting the subtle interplay of electronics and sterics in achieving optimal bioactivity.[7]

Table 2: Comparative Biological Activity of CF3 and OCF3 Analogues

Drug Scaffold/TargetCF3 Analogue ActivityOCF3 Analogue ActivityReference
Theophylline Derivatives (Anticancer) 2-CF3, 3-CF3, and 4-CF3 substituted compounds showed high cytotoxicity in Hela and A549 cell lines.4-OCF3 substituted compound showed the best binding affinity against Human Cytochrome P450 in silico.[8]
p97 Inhibitors IC50 of 4.7 ± 2.0 μMBiochemically a better match to the CF3 lead than an SF5 analogue.[7]
B. Metabolic Stability: Blocking the Achilles' Heel

One of the primary reasons for incorporating CF3 and OCF3 groups is to enhance metabolic stability.[4][9] The high strength of the C-F bond makes these groups highly resistant to cleavage by metabolic enzymes like Cytochrome P450s.[4] They are often used to replace metabolically labile groups, such as a methyl group, thereby blocking a key site of metabolism.

While both groups are effective, the OCF3 group is generally considered more metabolically robust than a simple methoxy group, which is prone to O-dealkylation.[4] The electron-withdrawing nature of the trifluoromethyl moiety in OCF3 deactivates the oxygen atom, making it less susceptible to enzymatic oxidation.

III. Experimental Validation: Protocols for Comparative Analysis

To rigorously compare the effects of CF3 and OCF3 substitution, a suite of standardized in vitro assays is essential. The following are key experimental protocols that form the bedrock of such a comparative analysis.

A. Determination of Lipophilicity (LogP/LogD)

The octanol-water partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) is the standard measure of lipophilicity.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

  • Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer for LogD) with n-octanol to ensure thermodynamic equilibrium.

  • Compound Addition: Accurately weigh and dissolve the test compound (CF3 and OCF3 analogues) in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the second phase to create a biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the LogP or LogD value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G cluster_0 LogP/LogD Determination Workflow A Prepare Pre-saturated Octanol and Aqueous Phases B Dissolve Test Compound in One Phase A->B C Create Biphasic System B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Quantify Compound in Each Phase (HPLC/LC-MS) E->F G Calculate LogP/LogD F->G

Caption: Workflow for the shake-flask method of LogP/LogD determination.

B. In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an indication of its likely in vivo clearance.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare stock solutions of the test compounds (CF3 and OCF3 analogues) and control compounds (high and low clearance) in a suitable solvent (e.g., DMSO). Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation Mixture: In a microplate, combine the test compound, liver microsomes (e.g., human, rat), and buffer. Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding a cofactor solution (e.g., NADPH regenerating system).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the initial linear portion of the curve, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

G cluster_1 Metabolic Stability Assay Workflow A Prepare Incubation Mixture (Compound + Microsomes) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points C->D E Quench Reaction D->E F Centrifuge and Collect Supernatant E->F G Analyze by LC-MS/MS F->G H Calculate t1/2 and CLint G->H

Caption: Workflow for an in vitro liver microsomal stability assay.

IV. The Strategic Choice: When to Deploy CF3 vs. OCF3

The decision to use a trifluoromethyl or a trifluoromethoxy group is a strategic one, guided by the specific objectives of the drug design program.

Choose Trifluoromethyl (CF3) when:

  • A significant, but not excessive, increase in lipophilicity is desired.

  • A purely electron-withdrawing group is needed to modulate pKa or aromatic ring electronics.

  • The slightly smaller steric profile is advantageous for fitting into a constrained binding pocket.

  • It is being used as a bioisostere for a chlorine atom or a methyl group.[1][2]

Choose Trifluoromethoxy (OCF3) when:

  • A substantial increase in lipophilicity is required to enhance membrane permeability, and potential solubility issues can be managed.

  • The unique electronic signature of a strong inductive-withdrawing and weak resonance-donating group is beneficial for fine-tuning electronic properties.

  • Its larger steric bulk can be exploited to provide a metabolic shield or to probe steric tolerance in a binding site.

  • The goal is to replace a metabolically labile methoxy group to improve pharmacokinetic properties.

V. Conclusion: Masters of Molecular Manipulation

The trifluoromethyl and trifluoromethoxy groups are undeniably two of the most valuable assets in the medicinal chemist's toolkit. Their ability to profoundly influence a molecule's physicochemical and pharmacological properties makes them indispensable for lead optimization. While the CF3 group is a well-established and reliable choice for enhancing metabolic stability and modulating electronics, the OCF3 group offers a more potent, albeit more complex, means of manipulating lipophilicity and electronic character.

Ultimately, the choice between these two powerful fluorinated motifs is not a matter of inherent superiority but of strategic application. A deep understanding of their distinct properties, supported by rigorous experimental evaluation, will empower drug discovery professionals to make informed decisions and continue to push the boundaries of therapeutic innovation.

VI. References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. Benchchem.

  • Effect of Trifluoromethyl and Other Substituents on Activity of Xanthines at Adenosine Receptors. PMC.

  • Design, synthesis and SAR study of 3rd-generation taxoids bearing 3-CH3, 3-CF3O and 3-CHF2O groups at the C2-benzoate position. PubMed.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry - ACS Publications.

  • The Use of Bioisosterism in Drug Design and Molecular Modification. [Source not available].

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC.

  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.

  • Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga... - ChEMBL. EMBL-EBI.

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

  • Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand | Request PDF. ResearchGate.

  • Synthesis and Properties of CF3(OCF3)CH‐Substituted Arenes and Alkenes | Request PDF. ResearchGate.

  • Searching for "Greener" Bioequivalents of CF3 to Lower its Environmental Impact. PubMed.

  • Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed.

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Semantic Scholar.

  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. PubMed.

  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF. ResearchGate.

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

  • Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF 3 /OCF 3 Moiety. MDPI.

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute.

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.

  • Copper-Mediated −CF(OCF 3 )(CF 2 H) Transfer to Organic Electrophiles. ACS Publications.

  • Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. eScholarship.org.

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase.

  • Design and biological activity of trifluoromethyl containing drugs. Wechem.

  • (PDF) Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange. ResearchGate.

  • Bioisosterism: A Rational Approach in Drug Design. [Source not available].

  • Substituent Effects on the Physical Properties and pKa of Aniline. AFIT.

  • The main and recent syntheses of the N-CF3 motif. Comptes Rendus de l'Académie des Sciences.

  • Experimental ∆logP effects for matched molecular pairs of 24 neutral... ResearchGate.

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Sci-Hub.

  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC.

  • A Comparative Guide to the Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring. Benchchem.

  • Trifluoromethoxy group electron-withdrawing or electron-donating? r/OrganicChemistry.

Sources

Determination of pKa for Nitrobenzoic Acid Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and pre-formulation studies, the acid dissociation constant (


) is a critical physicochemical parameter governing solubility, lipophilicity, and membrane permeability.[1][2] For nitrobenzoic acid isomers (ortho-, meta-, and para-), accurate 

determination is essential due to the profound electronic effects introduced by the nitro group.

This guide provides a rigorous comparison of experimental methodologies for determining the


 of these isomers. We analyze the Potentiometric Titration  (the gold standard) and UV-Vis Spectrophotometry  (for low-solubility conditions), supported by experimental protocols, mechanistic insights, and comparative data.

Part 1: The Chemistry of Acidity

Understanding the structural basis of acidity is a prerequisite for selecting the appropriate analytical method. The nitro group (


) is a strong electron-withdrawing group (EWG) that increases acidity relative to benzoic acid (

) by stabilizing the carboxylate anion.[3][4][5] However, the position of the substituent dictates the magnitude of this effect.
Isomer Analysis & Expected Values
  • Ortho-nitrobenzoic acid (

    
    ):  The strongest acid. The bulky nitro group at the ortho position forces the carboxyl group out of the benzene ring's plane (Steric Inhibition of Resonance).[3][5][6] This destabilizes the neutral acid form and, combined with a potent inductive effect (
    
    
    
    ) due to proximity, dramatically favors ionization.
  • Para-nitrobenzoic acid (

    
    ):  Intermediate acidity.[3][6] The nitro group exerts both inductive (
    
    
    
    ) and resonance (
    
    
    ) electron-withdrawing effects, stabilizing the anion.[4][5][6]
  • Meta-nitrobenzoic acid (

    
    ):  Similar to para.[3][6] The nitro group exerts only the inductive effect (
    
    
    
    ) as resonance structures cannot delocalize the negative charge to the nitro group from the meta position.[6]
Mechanistic Visualization

The following diagram illustrates the electronic and steric drivers influencing the acidity of these isomers.

AcidityDrivers Benzoic Benzoic Acid (Ref pKa ~4.20) Ortho o-Nitrobenzoic Acid (pKa ~2.17) Strongest Strongest Acid (Max Anion Stability) Ortho->Strongest Highest Ka Meta m-Nitrobenzoic Acid (pKa ~3.45) Intermediate Intermediate Acid Meta->Intermediate Para p-Nitrobenzoic Acid (pKa ~3.44) Para->Intermediate Mechanisms Acidity Mechanisms Mechanisms->Ortho Ortho Effect: Steric Inhibition of Resonance + Strong Inductive (-I) Mechanisms->Meta Inductive Effect (-I) Only Mechanisms->Para Inductive (-I) + Resonance (-R)

Figure 1: Structural determinants of acidity in nitrobenzoic acid isomers. The 'Ortho Effect' creates a significant deviation in acidity compared to meta and para isomers.[6]

Part 2: Method 1 - Potentiometric Titration (The Gold Standard)

Potentiometric titration is the primary method for


 determination when the compound is soluble (

M) and sufficient sample is available. It relies on the direct measurement of pH changes in response to the addition of a standardized base.[3][7]
Principle

The method utilizes the Henderson-Hasselbalch equation.[3][6][8] By titrating the weak acid (


) with a strong base (

), we generate a buffer region. The

is identified as the pH at the half-equivalence point, where

.

[3][6]
Experimental Protocol

Reagents:

  • Analyte: 0.01 M solution of o-, m-, or p-nitrobenzoic acid.

  • Titrant: 0.1 M NaOH (Standardized, carbonate-free).

  • Solvent: Carbonate-free distilled water (degassed).

  • Inert Gas: Nitrogen (

    
    ) or Argon.
    

Workflow:

  • Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00) to bracket the expected acidic range.[4][9] Critical: Poor calibration in the acidic region (pH < 3) causes significant errors for the ortho-isomer.

  • Preparation: Dissolve 20-50 mg of the isomer in 50 mL of degassed water. Maintain temperature at 25°C ± 0.1°C using a jacketed vessel.

  • Blanket: Purge the headspace with

    
     to prevent atmospheric 
    
    
    
    absorption (which forms carbonic acid, skewing results).
  • Titration: Add NaOH in small increments (e.g., 50

    
    L). Allow electrode stabilization (drift < 0.01 pH/min) before recording.
    
  • Data Processing: Plot pH vs. Volume. Use the first derivative (

    
    ) to pinpoint the equivalence point (
    
    
    
    ).[6] Calculate
    
    
    at
    
    
    .
Workflow Diagram

PotentiometryWorkflow Start Start: Sample Preparation Dissolve Dissolve Isomer in Degassed Water (0.01 M) Start->Dissolve Purge Purge with N2 Gas (Remove CO2) Dissolve->Purge Calibrate Calibrate pH Electrode (pH 1.68, 4.01, 7.00) Purge->Calibrate Titrate Titrate with 0.1 M NaOH (Stepwise Addition) Calibrate->Titrate Record Record pH vs Volume Wait for Stabilization Titrate->Record Analyze Calculate 1st Derivative Find V_eq Record->Analyze Result Determine pKa (pH at 0.5 * V_eq) Analyze->Result

Figure 2: Step-by-step workflow for potentiometric determination of pKa.

Part 3: Method 2 - UV-Vis Spectrophotometry (High Sensitivity)

When sample solubility is low or the quantity is limited (< 1 mg), spectrophotometry is the method of choice. It leverages the spectral shift that occurs when the aromatic ring's electronic environment changes upon deprotonation.

Principle

The protonated (


) and deprotonated (

) forms of nitrobenzoic acids exhibit distinct absorbance spectra. By measuring absorbance (

) at a specific wavelength (

) across a range of buffered pH values, the

is calculated:

[3]
Experimental Protocol

Reagents:

  • Stock Solution:

    
     M nitrobenzoic acid isomer.
    
  • Buffers: Series of buffers ranging from pH 1.0 to 6.0 (0.5 pH increments).

  • Acid/Base Standards: 0.1 M HCl (for pure

    
     spectrum) and 0.1 M NaOH (for pure 
    
    
    
    spectrum).[3]

Workflow:

  • Spectral Scanning: Scan the stock solution in 0.1 M HCl and 0.1 M NaOH from 200-400 nm.

  • Wavelength Selection: Identify the

    
     where the difference in absorbance between 
    
    
    
    and
    
    
    is maximal.[3]
  • Buffer Preparation: Prepare aliquots of the analyte in buffers of varying pH.

  • Measurement: Measure Absorbance at the selected

    
     for each pH point.
    
  • Plotting: Plot

    
     vs. 
    
    
    
    .[3] The inflection point of the sigmoidal curve corresponds to the
    
    
    .[10]
Pros & Cons
  • Pros: Highly sensitive (

    
     M detection); ideal for sparingly soluble compounds.
    
  • Cons: Requires a chromophore (present in nitrobenzoic acids); sensitive to impurities that absorb UV.

Part 4: Comparative Analysis & Data

The following table summarizes the suitability of each method specifically for nitrobenzoic acid isomers.

FeaturePotentiometric TitrationUV-Vis SpectrophotometryCapillary Electrophoresis (CE)
Primary Use Case Routine QC, High SolubilityLow Solubility, ResearchHigh Throughput Screening
Sample Requirement High (~20-50 mg)Low (< 1 mg)Ultra-Low (< 1

g)
Concentration Range

M

-

M

-

M
Accuracy

- 0.03 pH units

- 0.05 pH units

- 0.10 pH units
Solvent Compatibility Aqueous / Mixed SolventsAqueous / Mixed SolventsAqueous
Interferences Carbonate (

), Ionic Strength
UV-absorbing impuritiesBuffer mismatch
Cost per Run LowLowMedium (Capillary wear)
Experimental Data Reference
  • Benzoic Acid: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [3][6]
    
  • o-Nitrobenzoic Acid:

    
     (Potentiometry is preferred due to high acidity requiring strong buffering).
    
  • m-Nitrobenzoic Acid:

    
    
    
  • p-Nitrobenzoic Acid:

    
    [3]
    

Note on o-Nitrobenzoic Acid: Due to its low


 (2.17), the inflection point in potentiometry can be close to the acidic baseline. Spectrophotometry often yields clearer data for this specific isomer by avoiding the "leveling effect" of the solvent at low pH.

References

  • BenchChem. (2025).[3][6] Acidity of Nitrobenzoic Acid Isomers: A Comparative Analysis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8498, 2-Nitrobenzoic acid. Retrieved from

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Retrieved from

  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall.
  • Albert, A., & Serjeant, E. P. (1984).

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Comprehensive Comparison Guide: Analytical Methodologies for Resolving Supramolecular Structures of Nitrophenyl Benzohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Supramolecular structural analysis, crystallographic methodologies, and computational validation.

Executive Summary: The Supramolecular Imperative


-phenylbenzohydrazides are highly versatile structural motifs. In materials science, they serve as critical precursors for air- and moisture-stable Blatter radicals used in spintronics and magnetism[1]. In pharmacology, the hydrazide-hydrazone scaffold is a privileged structure for antimicrobial and antitumor drug development[2].

However, the macroscopic properties of these compounds—such as stability, solubility, and electronic behavior—are entirely dictated by their supramolecular architecture. Subtle functional group modifications (e.g., substituting a methyl group for a trifluoromethyl group) can drastically alter non-covalent interaction networks, shifting the crystal packing from isolated dimers to continuous alternating stacks[1].

This guide objectively compares the analytical methodologies required to resolve these architectures, utilizing recent experimental data on


-(4-methyl-2-nitrophenyl)benzohydrazide (Compound I) and 

-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide (Compound II) to demonstrate the necessity of a multi-modal analytical approach[1].

Analytical Technique Comparison Matrix

To accurately map a supramolecular network, researchers must move beyond simple atomic coordinates and quantify the energetic forces driving the assembly. Relying on a single technique often results in an incomplete structural model.

Analytical TechniquePrimary OutputResolution & AccuracyLimitationsBest Used For
Single-Crystal X-Ray Diffraction (SCXRD) Absolute atomic coordinates, unit cell parameters, space group.Sub-angstrom precision. Gold standard for 3D mapping.Cannot quantify the energetic strength of non-covalent interactions.Establishing the foundational crystallographic framework[1].
Hirshfeld Surface Analysis 3D surface maps (

) and 2D fingerprint plots.
High statistical precision for contact enrichment.Relies entirely on the accuracy of the input .cif file.Quantifying the % contribution of specific contacts (e.g., O···H vs. F···F)[2].
DFT Energy Frameworks Interaction energies (

,

,

) in 3D space.
High computational accuracy (e.g., CE-B3LYP/6-31G(d,p)).Computationally expensive for large asymmetric units.Differentiating between dispersion-driven and electrostatic-driven packing[3].
Powder X-Ray Diffraction (PXRD) Bulk phase diffractograms.Low atomic resolution; high bulk accuracy.Cannot resolve de novo atomic coordinates easily.Validating that the single crystal represents the bulk synthesized powder.

Case Study: Substituent Effects on Crystal Packing

To demonstrate the efficacy of combining SCXRD with computational analysis, we compare the supramolecular structures of two nitrophenyl benzohydrazide derivatives[1].

Experimental Data Comparison
ParameterCompound I (-CH3 Substituted)Compound II (-CF3 Substituted)
Chemical Formula


Space Group Monoclinic,

Monoclinic,


Nitrogen Geometry
PyramidalizedPlanar
Aromatic Ring Angle Highly twisted (56°)Near-parallel
Primary Packing Motif π-π dimers between benzoyl ringsAlternating benzoyl/aryl stacks
Interplanar Distance 3.018 Å (dimers), 3.408 Å (neighboring)2.681 Å and 2.713 Å
Unique Contacts Standard bifurcated H-bondsInter-stack F···F contacts (2.924 Å)
Mechanistic Causality: Why do these structures diverge?

The analytical data reveals a clear causal relationship between electronic substituent effects and supramolecular geometry:

  • Enhanced Conjugation via Electronegativity: In Compound II, the strong electron-withdrawing nature of the trifluoromethyl (

    
    ) group enhances the 
    
    
    
    conjugation. This electronic pull forces the
    
    
    nitrogen into a planar geometry and aligns the aromatic rings into a near-parallel configuration[1].
  • Steric vs. Electronic Packing: Because Compound II is planarized, it can form tight, alternating one-dimensional columnar stacks driven by π-π interactions (2.681 Å) and stabilized by inter-stack F···F contacts (2.924 Å)[1]. Conversely, the electron-donating methyl group in Compound I reduces conjugation, causing steric pyramidalization at the

    
     nitrogen. This forces a 56° twist between the rings, restricting the packing to isolated π-π dimers (3.018 Å)[1].
    

Logic Root Nitrophenyl Benzohydrazide CH3 -CH3 Substitution (Compound I) Root->CH3 CF3 -CF3 Substitution (Compound II) Root->CF3 CH3_Effect Reduced Conjugation Pyramidal N' Geometry CH3->CH3_Effect Steric Hindrance CF3_Effect Enhanced Conjugation Planar N' Geometry CF3->CF3_Effect Electron Withdrawing CH3_Pack π-π Dimers (3.018 Å) Space Group I2/a CH3_Effect->CH3_Pack Packing Assembly CF3_Pack Alternating Stacks (2.681 Å) Space Group P21/n CF3_Effect->CF3_Pack Packing Assembly

Caption: Causality diagram illustrating how functional group substitutions dictate supramolecular packing.

Experimental Workflows & Self-Validating Protocols

To achieve the level of structural resolution seen in the comparative data above, researchers must execute a sequential, self-validating workflow.

Workflow A 1. SCXRD Data Collection (85 K, Cu Kα) B 2. Structure Solution (SHELXT / SHELXL) A->B Raw Diffraction Data C 3. Hirshfeld Surface Analysis (d_norm Mapping) B->C .cif File (Atomic Coordinates) E 5. DFT Energy Frameworks (CE-B3LYP/6-31G(d,p)) B->E Wavefunction Generation D 4. 2D Fingerprint Plots (Contact Quantification) C->D Surface Integrals F Validated Supramolecular Architecture D->F Intermolecular % E->F Interaction Energies (kJ/mol)

Caption: Step-by-step analytical workflow for resolving supramolecular architectures.

Protocol 1: SCXRD Data Acquisition and Refinement
  • Crystal Selection & Mounting: Select a high-quality single crystal (free of visible twinning or fractures under polarized light) and mount it on a diffractometer equipped with a cryocooler.

  • Data Collection: Collect diffraction data at cryogenic temperatures (e.g., 85 K) using Cu

    
     radiation (
    
    
    
    Å) to minimize thermal atomic displacement and maximize high-angle reflection intensity[1].
  • Integration & Absorption Correction: Integrate the frames and apply multi-scan absorption corrections.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validation Checkpoint: Evaluate the crystallographic agreement factors. A robust structural model suitable for downstream computational analysis must have an

    
     value 
    
    
    
    (e.g., Compound I achieved
    
    
    [1]) and a goodness-of-fit (GooF) near 1.0. If
    
    
    is abnormally high, discard the dataset, as errors in atomic coordinates will exponentially corrupt DFT energy calculations.
Protocol 2: Computational Supramolecular Analysis
  • Data Import: Import the validated .cif file into CrystalExplorer (v17.5 or newer)[3]. Ensure all hydrogen atoms are normalized to standard neutron diffraction distances to correct for X-ray foreshortening.

  • Hirshfeld Surface Generation: Generate the Hirshfeld surface mapped over

    
     (normalized contact distance). Red spots on the surface will visually identify regions of strong hydrogen bonding (e.g., bifurcated intra- and intermolecular H-bonds ranging from 1.938–2.478 Å[1]).
    
  • 2D Fingerprint Extraction: Deconstruct the surface into 2D fingerprint plots (

    
     vs 
    
    
    
    ) to quantify the percentage contribution of specific contacts.
  • Energy Framework Calculation: Calculate intermolecular interaction energies using a robust DFT functional and basis set (e.g., CE-B3LYP/6-31G(d,p))[3]. Generate cylinders connecting molecular centroids, where the radius of the cylinder is proportional to the interaction magnitude.

  • Self-Validation Checkpoint: Verify that the sum of the calculated electrostatic, polarization, dispersion, and exchange-repulsion energies equates to the total interaction energy (

    
    ). For highly distorted compounds like the 
    
    
    
    congeners, ensure that dispersion forces (π–π interactions) are correctly weighted against electrostatic attractions[3].

Conclusion

The supramolecular structural analysis of nitrophenyl benzohydrazides cannot be achieved through a single analytical lens. While SCXRD provides the indispensable geometric foundation—revealing critical phenomena like substituent-driven planarization and columnar packing[1]—it must be coupled with Hirshfeld surface analysis and DFT energy frameworks to truly understand the driving forces behind the assembly. By adhering to the self-validating protocols outlined above, researchers can guarantee the scientific integrity of their crystallographic models, accelerating the development of novel magnetic materials and pharmacological agents.

References

  • Constantinides, C.P., Raza, S., Bazzi, F., Sharara, N., & Marincean, S. (2025). "Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-Nitro-(4-trifluoromethyl)phenyl)benzohydrazide". Crystals, 15(8), 732. MDPI. URL: [Link]

  • "Intermolecular Interactions of Organic Fluorine Seen in Perspective". ResearchGate. URL: [Link]

Sources

Validation of Synthetic Methodologies for Substituted Benzoic Acids: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Substituted benzoic acids are foundational scaffolds in modern organic synthesis, serving as critical intermediates for pharmaceuticals (e.g., NSAIDs, anti-cancer agents), agrochemicals, and advanced materials[1]. The carboxylic acid moiety provides a versatile gateway for derivatization into esters, amides, and acid halides, while the aromatic ring allows for precise tuning of steric and electronic properties[1]. However, the synthesis of these compounds requires careful choreography of reactions to ensure high yield, regioselectivity, and functional group tolerance[1].

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing atom economy, scalability, and substrate compatibility. This guide objectively compares three distinct synthetic methodologies—Palladium-Catalyzed Carbonylation, Aerobic Oxidation of Toluenes, and Classical Organometallic Carboxylation—providing mechanistic insights, empirical performance data, and self-validating experimental protocols.

Methodology Comparison Matrix
MethodologyTypical YieldE-Factor (Waste/Product)Functional Group ToleranceScalabilityPrimary Impurity Risks
Pd-Catalyzed Carbonylation 85–99%Moderate (Solvent dependent)Excellent (Tolerates -OH, -NH₂, -COOR)Moderate to HighDehalogenated arenes, homocoupling products
Aerobic Toluene Oxidation 70–95%Low (<5 in solvent-free)Poor to Moderate (Oxidizes sensitive groups)Very High (Industrial)Over-oxidation products, benzaldehydes
Organometallic Carboxylation 60–90%High (Stoichiometric metal waste)Very Poor (Fails with acidic/electrophilic groups)Low (Bench-scale)Wurtz coupling products, protonated arenes
Palladium-Catalyzed Carbonylation of Aryl Halides

Mechanistic Causality & Rationale: Traditional carboxylation methods often fail in the presence of sensitive functional groups. Palladium-catalyzed hydroxycarbonylation circumvents this by operating under milder conditions. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form an acyl-palladium intermediate, and subsequent nucleophilic attack by water to release the substituted benzoic acid[2]. The choice of ligand, such as diphenylphosphine or dppf, is critical; it increases the electron density on the palladium center, facilitating oxidative addition while providing steric bulk to promote reductive elimination[2][3]. Recent advancements utilize amphiphilic polymer-supported palladium complexes in continuous-flow systems, allowing for efficient triphasic gas-liquid-solid reactions with excellent recyclability[3].

Self-Validating Experimental Protocol: Objective: Synthesize a substituted benzoic acid via continuous-flow Pd-catalyzed hydroxycarbonylation.

  • System Setup: Equip a continuous-flow reactor with a column cartridge containing a palladium–diphenylphosphine complex immobilized on an amphiphilic polystyrene–poly(ethylene glycol) resin[3].

  • Reagent Loading: Prepare an aqueous solution of the aryl halide (1.0 equiv) and a mild base to neutralize the generated HX acid[3].

  • Pressurization: Pressurize the system with CO gas to 5 bar[3]. (Safety Note: Ensure proper ventilation and active CO detectors).

  • Reaction Execution: Pump the aqueous solution through the heated flow reactor (typically 100°C). The triphasic flow hydroxycarbonylation proceeds efficiently as the substrate interacts with the immobilized catalyst[3].

  • In-Process Control (IPC): Sample the reactor effluent and analyze via HPLC (UV detection at 254 nm). Validation criteria: <2% remaining aryl halide.

  • Work-up & Isolation: Collect the resulting solution and acidify with 2 N aqueous HCl to precipitate the benzoic acid[3].

  • Validation Output: Filter, wash with cold water, and dry under vacuum. Confirm purity (>98%) via ¹H NMR and melting point analysis. The polymer-supported catalyst remains in the cartridge for immediate recycling, validating the system's sustainability[3].

Aerobic Oxidation of Substituted Toluenes

Mechanistic Causality & Rationale: For industrial scale-up, atom economy and green chemistry metrics are paramount. The aerobic oxidation of toluene derivatives utilizes molecular oxygen (or air) as the terminal oxidant, generating water as the only stoichiometric byproduct[4]. This process operates via a radical autoxidation mechanism. While traditional systems use Co/Mn/Br catalysts in acetic acid[5], modern green approaches employ heterogeneous catalysts, such as VO²⁺ immobilized on core-shell Fe₃O₄@SiO₂ nanoparticles[4]. These transition metal centers act as radical initiators, abstracting a hydrogen atom from the benzylic position to form a benzyl radical, which rapidly reacts with O₂ to form a hydroperoxide intermediate, eventually decomposing to the carboxylic acid[4][5].

Self-Validating Experimental Protocol: Objective: Synthesize a substituted benzoic acid from the corresponding toluene derivative via heterogeneous aerobic oxidation.

  • System Setup: Use a reaction vessel equipped with a reflux condenser and an O₂ balloon or an air-bubbling tube.

  • Reagent Loading: Add the toluene derivative (1.0 equiv) and the VO²⁺@Fe₃O₄@SiO₂ catalyst[4]. This reaction can be run under solvent-free conditions or in water at room temperature to maximize green chemistry metrics[4]. Add a catalytic amount of t-butyl hydroperoxide (TBHP) as an oxidant/initiator[4].

  • Reaction Execution: Stir the mixture under a continuous flow of O₂ or air.

  • In-Process Control (IPC): Monitor via GC-MS. The presence of the intermediate benzaldehyde indicates incomplete oxidation. Validation criteria: Aldehyde intermediate must be <5% relative to the acid product.

  • Work-up & Isolation: Exploit the magnetic properties of the Fe₃O₄ core to separate the catalyst using an external magnet, allowing for easy catalyst recovery[4]. Extract the product mixture with aqueous NaOH. Acidify the aqueous layer with HCl to precipitate the substituted benzoic acid.

  • Validation Output: Recrystallize from ethanol/water. Calculate the E-factor (mass of waste / mass of product) to validate the green chemistry efficiency.

Classical Organometallic Carboxylation (Lithiation/Grignard)

Mechanistic Causality & Rationale: Organometallic carboxylation remains a highly reliable bench-scale method for substrates lacking electrophilic or acidic functional groups. The mechanism involves the reaction of an organolithium reagent (e.g., n-BuLi or t-BuLi) with an aryl halide, proceeding through an "ate-complex" intermediate to form a highly nucleophilic aryllithium species[1]. Introduction of CO₂ results in nucleophilic attack on the electrophilic carbon, forming a lithium carboxylate salt, which is subsequently protonated during acidic workup to yield the substituted benzoic acid[1]. While regioselectivity is absolute, the extreme basicity and nucleophilicity of the organometallic reagent severely limit functional group tolerance[1].

Self-Validating Experimental Protocol: Objective: Synthesize 3-bromo-4-fluoro-2-methylbenzoic acid from the corresponding aryl halide.

  • System Setup: Flame-dried 3-neck flask under a strict Argon atmosphere to prevent premature quenching by ambient moisture.

  • Lithiation: Dissolve the aryl halide in anhydrous THF. Cool the system to -78°C. Slowly add n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) dropwise to initiate halogen-metal exchange[1].

  • Reaction Execution: Stir for 1 hour at -78°C to ensure complete conversion to the aryllithium intermediate.

  • Carboxylation: Introduce anhydrous CO₂ gas, or pour the reaction mixture over a large excess of crushed, anhydrous solid CO₂ (dry ice)[1]. The massive excess of CO₂ prevents the formation of symmetrical ketone byproducts.

  • In-Process Control (IPC): Quench a 0.5 mL aliquot with D₂O and analyze via ¹H NMR. Complete deuterium incorporation at the halogenated site validates the quantitative formation of the organometallic intermediate.

  • Work-up & Isolation: Allow the mixture to warm to room temperature. Quench with 1M HCl to protonate the carboxylate[1]. Extract the organic layer with 1M NaOH (the product partitions into the aqueous layer). Acidify the aqueous layer to pH 1 to precipitate the product.

  • Validation Output: Filter and dry under vacuum. Validate regiochemistry via ¹³C NMR; the carboxylic acid carbon typically resonates at ~165–170 ppm.

Workflow Visualization

G Start Substituted Benzoic Acid Synthesis Required Q1 Are sensitive functional groups present? (e.g., -OH, -NH2) Start->Q1 Q2 Is industrial scale-up & green chemistry a priority? Q1->Q2 No MethodA Pd-Catalyzed Carbonylation (High Tolerance, Mod. Cost) Q1->MethodA Yes MethodB Aerobic Toluene Oxidation (Green, High Scale, Low Cost) Q2->MethodB Yes MethodC Organometallic Carboxylation (Bench Scale, Low Tolerance) Q2->MethodC No

Decision workflow for selecting the optimal substituted benzoic acid synthetic methodology.

References
  • Source: thieme-connect.
  • Source: chimia.
  • Catalytic C–H aerobic and oxidant-induced oxidation of alkylbenzenes (including toluene derivatives)
  • Source: researchgate.
  • Source: benchchem.

Sources

A Comparative Guide to the Biological Activity of 2-Nitro-4-(trifluoromethoxy)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparative analysis of the biological activities of analogs based on the 2-Nitro-4-(trifluoromethoxy)benzoic acid scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from multiple studies to illuminate the structure-activity relationships (SAR) that govern the anti-inflammatory and anticancer potential of this promising chemical series. We will explore the mechanistic basis for these activities, provide detailed experimental protocols for their evaluation, and present comparative data to guide rational drug design and lead optimization.

The this compound Scaffold: A Privileged Starting Point

The this compound molecule is a unique chemical entity, combining three critical functional groups on an aromatic ring that each impart distinct physicochemical properties. Understanding these individual contributions is key to appreciating the scaffold's potential and guiding the design of its analogs.

  • Benzoic Acid Moiety : The carboxylic acid group is a common feature in many biologically active compounds, often acting as a key hydrogen bond donor and acceptor, enabling interaction with the active sites of enzymes and receptors.[1]

  • **Nitro Group (-NO₂) **: As a strong electron-withdrawing group, the nitro moiety significantly alters the electronic landscape of the aromatic ring, increasing the acidity of the carboxylic acid.[1] It deactivates the ring toward electrophilic substitution but makes it susceptible to nucleophilic attack.[2] Importantly, the nitro group is a known pharmacophore that can be reduced by cellular enzymes (e.g., microbial nitroreductases) to generate reactive nitrogen species, a mechanism central to the activity of many antimicrobial agents.[3][4]

  • Trifluoromethoxy Group (-OCF₃) : This group is of growing importance in medicinal chemistry. It is a powerful electron-withdrawing group and is highly lipophilic, a property that can enhance a molecule's ability to permeate biological membranes and improve bioavailability.[2] Its metabolic stability is another key advantage in drug design.

The combination of these groups creates a highly electron-deficient aromatic system, providing a unique foundation for developing targeted inhibitors.[2] The primary biological activities explored for analogs of this scaffold are anti-inflammatory and anticancer, specifically through the inhibition of PIM-1 kinase.

Comparative Biological Activity: A Tale of Two Targets

Modification of the core scaffold allows for the tuning of its activity towards different biological targets. Here, we compare the SAR for anti-inflammatory and anticancer applications.

Anti-inflammatory Activity

Nitrobenzoate derivatives have been investigated for their ability to modulate inflammatory responses, primarily through the inhibition of key inflammatory enzymes and the regulation of cytokine production.[3]

Mechanism of Action: The anti-inflammatory effects of this class of compounds are often linked to their ability to suppress the production of pro-inflammatory mediators. A key pathway is the inhibition of the transcription factor NF-κB, a master regulator of inflammation.[5] This leads to a downstream reduction in nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[5] Furthermore, inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the synthesis of prostaglandins and leukotrienes, is another established mechanism for anti-inflammatory drugs.[6]

Structure-Activity Relationship (SAR) Insights: While a head-to-head comparison of a complete series of this compound analogs is not extensively documented in public literature, we can infer SAR trends from related benzoic acid derivatives.[1][7]

  • The Role of the Nitro Group : The strong electron-withdrawing nature of the nitro group is significant. However, its reduction to an amine (-NH₂) can be a critical step. For many classes of bioactive molecules, the amino analog is more potent. For instance, in a series of N-substituted benzamides, an amino group at the 2-position resulted in a significant increase in antiproliferative potency compared to a nitro group at the same position, which was detrimental to activity.[7] This suggests that while the nitro-containing compound may be a useful synthetic intermediate, its bio-reduction or replacement with an amino group could be key for enhanced biological effect.

  • Positional Isomerism : The relative positions of the substituents are crucial. Steric hindrance between adjacent groups can force moieties like the carboxylic acid out of the plane of the aromatic ring, affecting how the molecule fits into a binding pocket.[8]

  • Lipophilicity and Electronic Effects : The trifluoromethoxy group enhances lipophilicity, potentially improving cell permeability. The overall electronic nature of the ring, modulated by the interplay of all three substituents, will govern the pKa of the carboxylic acid and its ability to interact with target residues.

Comparative Anti-inflammatory Data (Hypothetical Analogs Based on SAR Principles)

Analog IDCore StructureKey ModificationTarget: NO Production (IC₅₀)Target: COX-2 Inhibition (IC₅₀)Rationale for Predicted Activity
NTB-1 This compoundParent Compound~50 µM>100 µMModerate activity; serves as a baseline.
ATB-1 2-Amino-4-(trifluoromethoxy)benzoic acidNitro group reduced to Amine~5 µM~15 µMThe amino group often enhances binding and potency in related scaffolds.[7]
NTB-2 2-Nitro-5-(trifluoromethoxy)benzoic acidIsomeric position of -OCF₃~75 µM>100 µMAltered geometry may lead to a poorer fit in the target's active site.[8]
NFB-1 2-Nitro-4-fluorobenzoic acid-OCF₃ replaced with -F~40 µM>100 µMReduced lipophilicity may slightly decrease cell permeability and activity.

Note: These values are illustrative, based on established SAR principles for benzoic acid derivatives, and serve to guide experimental design.

Anticancer Activity: PIM-1 Kinase Inhibition

The PIM family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) are recognized as important mediators of survival signals in cancers and are frequently overexpressed in leukemias, lymphomas, and prostate cancer.[9][10][11] Their inhibition has therefore become a significant therapeutic strategy.[11]

Mechanism of Action: PIM kinases promote cell proliferation and inhibit apoptosis by phosphorylating various substrates, including the pro-apoptotic protein BAD and the translation regulator 4E-BP1.[12] PIM-1 kinase has unique structural features in its ATP-binding pocket, notably a proline residue (Pro123) in the hinge region, which makes it incapable of donating a traditional hydrogen bond.[13] This provides an opportunity to design selective inhibitors that exploit this unique architecture.[13] Successful inhibitors often form a crucial hydrogen bond with the carbonyl oxygen of Glu121 in the hinge region and make van der Waals contacts within a nearby hydrophobic cleft.[14]

Structure-Activity Relationship (SAR) Insights: Several small molecule inhibitors targeting PIM kinases have been developed, providing clear SAR guidance.

  • Hydrophobic Interactions : The trifluoromethyl or trifluoromethoxy group is well-suited to interact with the hydrophobic cleft in the PIM-1 active site, contributing significantly to binding affinity.[14]

  • Hinge-Binding Moiety : While the benzoic acid itself is not a classic hinge-binder, derivatives that incorporate moieties capable of forming hydrogen bonds with Glu121 are often potent.[13] For example, the thiazolidine NH group of some inhibitors performs this role effectively.[14]

  • Selectivity : Achieving selectivity among the three PIM isoforms and against other kinases is a key challenge. Some compounds act as pan-PIM inhibitors, which may offer a broader therapeutic effect.[14][15]

Comparative PIM-1 Kinase Inhibition Data (Selected Examples from Literature)

Compound ClassExample CompoundPIM-1 IC₅₀Selectivity ProfileKey Structural Features
FlavonoidQuercetagetin0.34 µM[10]Highly selective for PIM-1 over PIM-2 and other kinases.[10]Polyhydroxylated flavone structure.
Thiazolidinedione5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione (4a)~125 nM[12]High selectivity for Pim kinases.[12]Trifluoromethylphenyl group for hydrophobic pocket; thiazolidinedione for hinge interaction.[12][14]
ImidazopyridazineSGI-1776 (Pan-PIM Inhibitor)7 nMPan-PIM inhibitor.Complex heterocyclic scaffold.
BenzofuranBruceine DDirect binderNot specifiedNatural product small molecule.[9]

This data highlights that while the core benzoic acid scaffold provides a starting point, further derivatization is necessary to achieve high-potency PIM-1 inhibition, often by incorporating a more effective hinge-binding element. The trifluoromethyl/trifluoromethoxy group remains a valuable component for engaging the hydrophobic pocket.

Experimental Design & Protocols

To enable researchers to validate these findings and explore novel analogs, we provide detailed, self-validating protocols for key in vitro assays.

Workflow for Primary Screening of Analogs

The following diagram illustrates a logical workflow for the initial screening and characterization of novel this compound analogs.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & SAR cluster_2 Phase 3: Lead Optimization synthesis Analog Synthesis & Purification anti_inflam Anti-inflammatory Screen (Griess Assay - NO Production) synthesis->anti_inflam Test Compounds pim_kinase PIM-1 Kinase Screen (Biochemical Assay) synthesis->pim_kinase Test Compounds cytotox Cytotoxicity Screen (MTT Assay on Non-cancer & Cancer Cell Lines) synthesis->cytotox Test Compounds ic50 IC₅₀ Determination (Dose-Response Curves) anti_inflam->ic50 Identify 'Hits' pim_kinase->ic50 Identify 'Hits' cytotox->ic50 Identify 'Hits' selectivity Selectivity Profiling (COX-1/COX-2, PIM-1/2/3) ic50->selectivity mechanism Mechanism of Action (e.g., NF-κB Reporter Assay) selectivity->mechanism lead_opt Lead Optimization (ADME/Tox Prediction, In Vivo Models) mechanism->lead_opt Select 'Lead'

Caption: High-level workflow for screening and optimizing novel chemical analogs.

Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition)

This protocol evaluates a compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Test compounds dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well. Allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[5]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO at the same final concentration).[5]

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control group. Incubate for 24 hours.[5]

  • Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well for analysis.[5]

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).[5]

    • Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Protocol: In Vitro PIM-1 Kinase Inhibition Assay

This protocol uses an ELISA-based method to measure the inhibition of PIM-1 kinase activity by assessing the phosphorylation of a known substrate.[10]

Materials:

  • Recombinant human PIM-1 kinase

  • Substrate (e.g., Histone H3 peptide or 4E-BP1 protein)

  • ATP

  • Kinase reaction buffer

  • Anti-phospho-substrate antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • High-binding 96-well plates

Procedure:

  • Plate Coating: Coat a 96-well plate with the kinase substrate overnight at 4°C. Wash wells with wash buffer (e.g., PBS-T).

  • Kinase Reaction:

    • Add kinase reaction buffer to each well.

    • Add various concentrations of the test compounds, a positive control inhibitor (e.g., Staurosporine), and a vehicle control (DMSO).

    • Add recombinant PIM-1 kinase to all wells except the no-enzyme control.

    • Initiate the reaction by adding ATP.

    • Incubate for 60-90 minutes at 30°C.

  • Detection:

    • Stop the reaction and wash the wells.

    • Add the primary anti-phospho-substrate antibody and incubate for 1-2 hours at room temperature.

    • Wash wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash wells and add TMB substrate. Allow color to develop.

  • Data Analysis:

    • Stop the reaction with stop solution and measure absorbance at 450 nm.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method that measures cell metabolic activity, which is indicative of cell viability.[16]

Materials:

  • Target cell line (e.g., HeLa for cancer, PBMCs for immune cells)

  • Complete cell culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.[7]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ (or CC₅₀) value from the dose-response curve.[7]

Key Signaling Pathways and SAR Visualization

Understanding the molecular context is crucial for interpreting biological data.

Simplified PIM-1 Kinase Signaling

PIM-1 is a constitutively active kinase that acts as a key node in cell survival signaling. Its inhibition is a promising anticancer strategy.

G PIM1 PIM-1 Kinase pBAD p-BAD (Inactive) PIM1->pBAD Phosphorylates pEBP1 p-4E-BP1 PIM1->pEBP1 Phosphorylates BAD BAD (Pro-apoptotic) Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD->Apoptosis Inactive EBP1 4E-BP1 eIF4E eIF4E EBP1->eIF4E Sequesters pEBP1->eIF4E Releases Translation Protein Translation & Cell Proliferation eIF4E->Translation Initiates

Caption: PIM-1 kinase phosphorylates BAD and 4E-BP1 to inhibit apoptosis and promote proliferation.

Structure-Activity Relationship (SAR) Map

This diagram conceptualizes the key modification points on the core scaffold and their likely impact on biological activity based on established principles.

G cluster_0 Structure-Activity Relationship Hotspots Core R2 Carboxylic Acid (R2) - Essential for target interaction (H-bonding) - Esterification can create prodrugs Core->R2 R3 Trifluoromethoxy (R3) - Fills hydrophobic pockets (PIM-1) - Increases lipophilicity & cell permeability Core->R3 R4 Aromatic Ring (R4) - Additional substitutions can fine-tune  electronics and sterics Core->R4 R1 Nitro Group (R1) - Reduction to NH₂ often increases potency - Key for prodrug strategy R1->Core

Caption: Key regions of the scaffold for chemical modification to tune biological activity.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutics. The evidence suggests that its analogs can be rationally designed to target distinct biological pathways.

  • For anti-inflammatory applications, the key appears to be the modulation of the nitro group, with its reduction to an amine being a promising strategy to enhance potency. Future work should focus on a systematic evaluation of positional isomers and alternative electron-withdrawing groups to optimize activity against targets like NF-κB and COX-2.

  • For anticancer activity via PIM-1 inhibition, the trifluoromethoxy group is a valuable anchor for the hydrophobic pocket. However, achieving high potency will likely require significant modification of the benzoic acid moiety or its replacement with a more effective hinge-binding pharmacophore.

The protocols and comparative framework provided in this guide offer a robust starting point for researchers to explore this chemical space. A multi-parameter optimization approach, balancing potency with selectivity, cytotoxicity, and pharmacokinetic properties, will be essential for translating these promising scaffolds into clinically viable drug candidates.

References

A complete list of sources cited within this guide is provided below for verification and further reading.

  • Application Notes and Protocols for In Vitro Testing of Anti-Inflamm
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Structures and potencies of reported Pim-1 inhibitors.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
  • 2-Nitro-4-(trifluoromethyl)benzoic Acid: Your Key Building Block in Synthesis.
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity
  • In Vitro Cytotoxicity Assays: Applic
  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase.
  • PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed.
  • In Vitro Cytotoxicity Assay - Alfa Cytology.
  • (PDF)
  • Testing Cytotoxic Activity of Drug Candid
  • This compound | 142494-70-0 | Benchchem.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem.
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick.
  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI.
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
  • The Multifaceted Biological Activities of Nitrobenzoate Deriv
  • Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflamm
  • Toxic effects of non-steroidal anti-inflammatory drugs in a human intestinal epithelial cell line (HCT-8), as assessed by the MTT and neutral red assays - PubMed.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO.
  • In silico study for the identification of potential compounds as PIM-1 kinase inhibitors - Pharmaspire.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI.
  • 142494-70-0 | this compound - ChemScene.
  • 2-Nitro-4-(trifluoromethyl)benzoic acid 98 320-94-5 - Sigma-Aldrich.
  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities - PMC.
  • Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC.
  • PIM1 inhibitors in preclinical and clinical trials - ResearchG
  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review)
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) | Semantic Scholar.
  • Hit to lead account of the discovery of a new class of inhibitors of Pim kinases and crystallographic studies revealing an unusual kinase binding mode. | Semantic Scholar.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed.
  • 2-nitro-4-trifluoromethoxy-benzoic acid (C8H4F3NO5) - PubChemLite.
  • CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google P
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchG
  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC.

Sources

Structural Analysis of Intermolecular Hydrogen Bonding in Nitro Trifluoromethyl Benzoic Acid Isomers: A Comparative Instrumentation Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and pre-formulation scientists in drug development, understanding the solid-state behavior of active pharmaceutical ingredients (APIs) and their precursors is critical. Highly substituted aromatic systems—such as nitro trifluoromethyl benzoic acid isomers—present a unique analytical challenge. The interplay between strongly electron-withdrawing groups (-NO₂, -CF₃) and hydrogen-bonding moieties (-COOH) leads to complex steric hindrances that directly dictate the strength and geometry of intermolecular hydrogen bonds.

This guide objectively compares the top-tier analytical instrumentation used to elucidate these structures, using 4-nitro-2-(trifluoromethyl)benzoic acid (the 2-isomer) and 4-nitro-3-(trifluoromethyl)benzoic acid (the 3-isomer) as our benchmark systems [1]. By analyzing how different platforms handle these specific isomers, we can establish a robust, self-validating workflow for solid-state structural analysis.

The Analytical Challenge: Steric Hindrance vs. Co-Planarity

In benzoic acid derivatives, the carboxylic acid groups typically form head-to-tail dimers denoted by the graph-set notation R²₂(8) . However, the regiochemistry of bulky substituents like the trifluoromethyl group disrupts this ideal geometry.

In the 2-isomer , the -CF₃ group is ortho to the -COOH group, forcing the carboxylic acid out of the aromatic plane. In the 3-isomer , the -CF₃ group is ortho to the -NO₂ group, forcing the nitro group out of plane but allowing the -COOH group to remain co-planar [1]. An ideal analytical suite must not only detect the presence of the hydrogen bond but precisely quantify the resulting bond lengthening and dihedral distortions caused by these steric clashes.

Platform Comparison: Elucidating the R²₂(8) Dimer

Single-Crystal X-Ray Diffraction (SC-XRD): Bruker D8 Venture

The Gold Standard for 3D Atomic Mapping

  • Mechanism & Causality: SC-XRD relies on X-ray scattering to generate an electron density map. We prioritize the Bruker D8 Venture with a PHOTON II CPAD detector because resolving the exact positions of hydrogen atoms in strongly hydrogen-bonded dimers requires high-brilliance microfocus sources and exceptional signal-to-noise ratios.

  • Performance on Isomers: The D8 Venture definitively maps the steric consequences. It reveals that the out-of-plane rotation of the -COOH group in the 2-isomer (47.2°) weakens the hydrogen bond, lengthening it to 2.7042 Å. Conversely, the co-planar -COOH in the 3-isomer (4.9° rotation) forms a stronger, shorter hydrogen bond of 2.6337 Å [1].

  • Verdict: Indispensable for absolute structural confirmation, though limited by the prerequisite of growing high-quality, untwinned single crystals.

Fourier Transform Infrared Spectroscopy (FT-IR): Thermo Scientific Nicolet iS50

Rapid Vibrational Profiling of Bulk Powders

  • Mechanism & Causality: FT-IR probes the vibrational modes of the molecular bonds. The Nicolet iS50, equipped with a diamond Attenuated Total Reflectance (ATR) module, is chosen for its ability to analyze bulk powders without KBr pellet pressing (which can induce polymorphic transformations).

  • Performance on Isomers: The strength of the hydrogen bond directly impacts the O-H and C=O stretching frequencies. The stronger hydrogen bond in the 3-isomer (2.6337 Å) causes a more pronounced red-shift in the carbonyl stretching region compared to the weaker bond in the 2-isomer.

  • Verdict: The best first-line tool for rapidly confirming dimerization states before committing to lengthy SC-XRD workflows.

Solid-State NMR (ssNMR): Bruker AVANCE NEO

High-Resolution Local Environmental Probing

  • Mechanism & Causality: Magic Angle Spinning (MAS) ssNMR probes the local nuclear environment without requiring long-range crystalline order. The AVANCE NEO is utilized for its advanced multi-channel capabilities, allowing simultaneous ¹H, ¹³C, and ¹⁹F decoupling.

  • Performance on Isomers: Beyond the hydrogen bonds, these isomers exhibit intermolecular fluorine-fluorine interactions. ¹⁹F MAS NMR can distinguish the tighter F-F contact in the 2-isomer (2.927 Å) versus the looser contact in the 3-isomer (2.975 Å) based on chemical shift anisotropies and dipolar couplings [1].

  • Verdict: Essential for analyzing microcrystalline or amorphous powders where SC-XRD fails, and for probing specific non-covalent interactions like halogen bonding.

Quantitative Data Comparison

The following table summarizes the structural parameters extracted via SC-XRD, highlighting the causal relationship between substituent regiochemistry and hydrogen bond strength[1].

Structural Parameter4-nitro-2-(trifluoromethyl)benzoic acid4-nitro-3-(trifluoromethyl)benzoic acidAnalytical Significance
-CF₃ Position Ortho to -COOHOrtho to -NO₂Dictates the locus of steric clash.
Out-of-Plane Group Carboxylic Acid (-COOH)Nitro (-NO₂)Determines which moiety loses aromatic conjugation.
Dihedral Angle 47.2°51.3°Quantifies the severity of the steric rotation.
-COOH Co-planarity No (Rotated 47.2°)Yes (Rotated only 4.9°)Co-planarity enhances H-bond donor/acceptor alignment.
H-Bond Distance (Å) 2.70422.6337Demonstrates that the co-planar 3-isomer forms a significantly stronger H-bond.
F-F Contact (Å) 2.9272.975Highlights secondary intermolecular packing forces.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the structural elucidation must be treated as a self-validating system. The following protocol integrates internal controls to prevent misinterpretation of polymorphic artifacts.

Phase 1: Controlled Crystallization & Bulk Validation

Causality: SC-XRD only analyzes a single crystal. We must prove this crystal represents the bulk material.

  • Solvent Screening: Dissolve 50 mg of the isomer in a non-competing solvent system (e.g., Dichloromethane/Hexane, 1:1 v/v). Why? Solvents like methanol act as strong H-bond donors/acceptors and can disrupt the R²₂(8) dimer, leading to solvate formation.

  • Slow Evaporation: Pierce the vial cap with a narrow gauge needle and allow evaporation at 20°C over 7-14 days to yield untwinned crystals.

  • Internal Control (Powder XRD): Before selecting a single crystal, run a powder X-ray diffraction (PXRD) scan on the bulk precipitate. Compare the experimental PXRD pattern to the simulated pattern derived later from the SC-XRD data. A match confirms phase purity.

Phase 2: SC-XRD Data Collection

Causality: Thermal vibrations blur electron density maps, making hydrogen atoms difficult to locate.

  • Cryo-Mounting: Select a crystal under polarized light and mount it on a MiTeGen loop using Paratone oil. Immediately transfer to the Bruker D8 Venture cryostream set to 100 K.

  • Data Acquisition: Utilize Mo Kα radiation (λ = 0.71073 Å). Collect full-sphere data to ensure high redundancy.

  • Refinement: Solve the structure using direct methods (SHELXT). Crucially, locate the carboxylic acid hydrogen atoms in the difference Fourier map and refine them freely to obtain accurate donor-acceptor distances.

Workflow Visualization

The following diagram maps the logical relationship and cross-validation pathways required for comprehensive structural elucidation of these isomers.

G Multi-Modal Structural Elucidation Workflow Sample Isomeric Samples (2-isomer & 3-isomer) SCXRD SC-XRD (Bruker D8) Atomic Coordinates Sample->SCXRD FTIR FT-IR (Nicolet iS50) Vibrational Modes Sample->FTIR SSNMR ssNMR (AVANCE NEO) Nuclear Environments Sample->SSNMR Data1 Dihedral Angles & R2,2(8) Distances SCXRD->Data1 Data2 O-H / C=O Red-Shifts FTIR->Data2 Data3 19F-19F Proximity & 13C Shifts SSNMR->Data3 Validation Cross-Validation (Self-Validating System) Data1->Validation Data2->Validation Data3->Validation Output Complete Hydrogen Bonding Profile Validation->Output

Fig 1: Multi-modal analytical workflow for structural elucidation of hydrogen-bonded isomers.

References

  • Diehl III, G. L., Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 524–528.[Link]

Safety Operating Guide

2-Nitro-4-(trifluoromethoxy)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

2-Nitro-4-(trifluoromethoxy)benzoic acid (CAS: 142494-70-0) is a specialized intermediate often used in the synthesis of agrochemicals and pharmaceutical APIs. As a Senior Application Scientist, I often see this compound mishandled because it sits at the intersection of three distinct hazard classes: it is acidic , it is a nitro-aromatic (conferring thermal sensitivity), and it is fluorinated (requiring specialized incineration).

The Core Directive: Unlike simple organic acids, this compound cannot be neutralized and flushed. Its trifluoromethoxy (


) moiety possesses high environmental persistence and, upon combustion, releases hydrogen fluoride (HF). Therefore, the only validated disposal route is high-temperature incineration with flue gas scrubbing .

This guide provides the technical protocols to segregate, package, and hand off this material safely, ensuring compliance with global safety standards (e.g., OSHA, EPA/RCRA, REACH).

Hazard Profile & Waste Characterization

Before initiating disposal, you must validate the waste stream. This compound is not "general organic waste."

Parameter Technical Specification Operational Implication
Chemical Structure Benzoic acid core with

and

substituents.[1]
Acidic & Oxidizer-Sensitive. Do not mix with strong bases or reducing agents.
Physical State Solid (Crystalline powder).[2]Dust explosion hazard if aerosolized during transfer.
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335).[1][3]Standard nitrile gloves and safety glasses are mandatory.
Thermal Stability Nitro group present.Avoid friction/impact. While less sensitive than TNT, nitro-benzoic acids can decompose violently under high heat.
Incineration Byproducts

,

(Hydrogen Fluoride),

.[4]
Strictly Halogenated Waste. Must go to a facility capable of scrubbing HF.

Waste Segregation Protocol (The "Self-Validating" System)

Errors in disposal often occur during the "dumping" phase at the bench. You must implement a Source Segregation policy.

The Golden Rules of Segregation:
  • NO Drain Disposal: The C-F bonds are resistant to biodegradation.

  • NO Mixing with Non-Halogenated Solvents: Mixing this with acetone or ethanol waste downgrades the entire container to "Halogenated," increasing disposal costs significantly.

  • NO Mixing with Strong Bases: Adding this directly to a waste container with high pH (e.g., Sodium Hydroxide waste) will generate heat (exothermic neutralization), potentially triggering the thermal decomposition of the nitro group.

Visual Workflow: Waste Stream Decision Tree

The following diagram illustrates the logic flow for determining the correct waste container.

WasteSegregation Start Waste Material Generated: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid SOLID WASTE (Powder, Filter Paper, Wipes) StateCheck->Solid Solid Liquid LIQUID WASTE (Dissolved in Solvent) StateCheck->Liquid Liquid SolidAction Place in Wide-Mouth HDPE Jar Solid->SolidAction LiquidCheck Check Solvent Type Liquid->LiquidCheck FinalSolid Label: HAZARDOUS WASTE SOLID - TOXIC/IRRITANT SolidAction->FinalSolid Halogenated Solvent is Halogenated? (DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Solvent is Non-Halogenated? (Methanol, Ethyl Acetate) LiquidCheck->NonHalogenated FinalHalo Stream: HALOGENATED ORGANIC (High Temp Incineration) Halogenated->FinalHalo FinalNonHalo Stream: HALOGENATED ORGANIC (Do NOT mix with Gen. Organic) NonHalogenated->FinalNonHalo Contaminates Stream

Caption: Logic flow for segregating this compound waste. Note that even if dissolved in non-halogenated solvents, the presence of the trifluoromethoxy group mandates the "Halogenated" waste stream.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Stock (Excess Reagent)

Use this protocol for expired shelf stock or excess weighing powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but risks breakage; metal is prohibited due to potential acid corrosion.

  • Transfer:

    • Work inside a fume hood to capture dust.

    • Use a plastic spatula (avoid metal-on-metal friction).

    • Transfer the solid gently to minimize aerosolization.

  • Labeling:

    • Apply the standard hazardous waste label.

    • Crucial: Write the full chemical name. Do not use abbreviations/structures.

    • Check "Toxic" and "Irritant."

    • Add a specific note: "Contains Fluorine - Incinerate Only."

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this protocol for mother liquors or extraction layers.

  • pH Check: If the solution is highly acidic (pH < 2), consider a controlled adjustment to pH 4-5 using a weak buffer (like Sodium Bicarbonate) only if your facility requires pH control for storage.

    • Warning: Add base extremely slowly. The heat of neutralization can decompose the nitro compound. If in doubt, dispose as acidic waste without neutralization.

  • Stream Selection: Pour into the Halogenated Solvent Waste carboy.

    • Scientific Rationale: Even if the solvent is Methanol (non-halogenated), the solute contains

      
      . If you pour this into the "Non-Halogenated" drum (often used for fuel blending), the fluorine content will corrode the standard incinerator or violate emissions permits [1].
      
Scenario C: Spill Cleanup Protocol

Immediate response for benchtop spills.

  • Isolate: Alert nearby personnel.

  • PPE: Don double nitrile gloves, lab coat, and N95 mask (or respirator if outside a hood).

  • Containment:

    • Solid Spill: Do not dry sweep (dust hazard). Cover with a wet paper towel (water or mineral oil) to dampen, then scoop into a waste jar.

    • Liquid Spill: Absorb with vermiculite or spill pads. Do not use combustible materials like sawdust if the solution is concentrated nitric acid or similar oxidizers (though less critical for this specific benzoic acid derivative, it is best practice).

  • Decontamination: Wipe the surface with a mild soap solution, followed by water. Place all wipes in the solid hazardous waste container.

Regulatory & Compliance Framework

  • US EPA (RCRA): This compound is likely a characteristic hazardous waste. If the pH is < 2, it carries the D002 (Corrosivity) code. Due to the halogen content, it must be treated to meet Land Disposal Restrictions (LDR), typically via incineration [2].

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Transport (DOT/ADR): While often not regulated as a specific UN number in small quantities, bulk shipments typically fall under UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on specific toxicity data [3].

Emergency Response Workflow

The following diagram details the immediate response to an accidental exposure or spill.

SpillResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Spill Bench Spill Type->Spill Wash Flush with Water (15 Minutes) Skin->Wash Absorb Absorb/Scoop (No Dust Generation) Spill->Absorb Medical Seek Medical Attention (Show SDS) Wash->Medical Bag Double Bag Waste Label 'Fluorinated' Absorb->Bag

Caption: Emergency response logic for personal exposure vs. environmental release.

References

  • National Institutes of Health (NIH). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (2025).[4][5][6][7][8][9] Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals: Fluorinated Compounds. (2011).[6] Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Nitro-4-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily necessity. With this innovation comes the critical responsibility of ensuring the safety of the highly skilled professionals at the forefront of these discoveries. This guide provides essential, in-depth safety protocols and logistical plans for handling 2-Nitro-4-(trifluoromethoxy)benzoic acid, a compound that, like many of its chemical relatives, requires meticulous handling to mitigate potential hazards.

Hazard Assessment and Engineering Controls

Based on the hazard classifications of related nitro- and trifluoromethyl-substituted benzoic acids, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] Therefore, the primary defense against exposure is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls:

  • Ventilation: All handling of this compound, especially when dealing with the solid form where dust can be generated, must be conducted in a certified chemical fume hood.[1] This is the most effective way to prevent inhalation of the compound.

  • Emergency Equipment: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate vicinity of the handling area.[1][6] Regular testing of this equipment is crucial to ensure its readiness in an emergency.

Personal Protective Equipment (PPE): Your Last Line of Defense

The proper selection and consistent use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Situation Required PPE Specifications and Best Practices
Routine Handling (Small Quantities in Solution) Eye/Face ProtectionHand ProtectionLab CoatChemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][6]Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation or perforation before use.[1]A standard, buttoned laboratory coat.
Handling of Solid Compound (Risk of Dust/Aerosol Generation) Respiratory ProtectionEye/Face ProtectionHand ProtectionLab CoatA NIOSH/MSHA-approved N95 dust mask is recommended, or preferably, all handling of solids should be performed within a chemical fume hood.Chemical safety goggles and a face shield for maximum protection.[1][6]Chemically resistant gloves (e.g., nitrile rubber).[1]A standard, buttoned laboratory coat.
Large-Scale Operations or Spill Response Full Body ProtectionRespiratory ProtectionChemical-resistant suit, boots, and gloves.A self-contained breathing apparatus (SCBA) may be necessary depending on the scale of the spill and the ventilation in the area.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and methodical approach to handling this compound is paramount to minimizing risk. The following workflow provides a procedural guide for safe operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe 1. Don and Inspect PPE prep_eng 2. Verify Engineering Controls (Fume Hood, Eyewash, Shower) handling_weigh 3. Weigh Solid in Fume Hood prep_eng->handling_weigh handling_dissolve 4. Prepare Solution in Fume Hood handling_weigh->handling_dissolve handling_transfer 5. Transfer Solution handling_dissolve->handling_transfer cleanup_decon 6. Decontaminate Work Area handling_transfer->cleanup_decon cleanup_ppe 7. Doff and Dispose of PPE cleanup_decon->cleanup_ppe cleanup_waste 8. Dispose of Chemical Waste cleanup_ppe->cleanup_waste cleanup_wash 9. Wash Hands Thoroughly cleanup_waste->cleanup_wash

Safe Handling Workflow for this compound

1. Preparation and Pre-Handling Checks:

  • PPE Inspection: Before any work commences, meticulously inspect all PPE for any damage, such as cracks in safety glasses or tears in gloves.[1] Compromised PPE should never be used.

  • Area and Equipment Verification: Confirm that the chemical fume hood is functioning correctly and that the eyewash station and safety shower are unobstructed and have been recently tested.[1][6]

2. Handling the Chemical:

  • Weighing and Transfer: When handling the solid form, conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[1]

  • Solution Preparation: Prepare solutions within the fume hood. When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Personal Hygiene: It is imperative to avoid eating, drinking, or smoking in the laboratory.[1] After handling is complete, and before leaving the work area, wash your hands and any exposed skin thoroughly with soap and water.[1][6]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a swift and correct response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] If contact lenses are present and can be easily removed, do so.[1] Seek prompt medical attention.[4]

  • Skin Contact: Remove any contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][6] If irritation persists, seek medical advice.[4]

  • Inhalation: If dust or aerosols are inhaled, move the individual to fresh air immediately.[1][6] If breathing is difficult or symptoms persist, seek medical attention.[1]

  • Spill Response: In the case of a small spill, and if it is safe to do so, contain the spill and clean it up using appropriate absorbent materials. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan: Responsible Stewardship

The disposal of this compound and its containers must be handled with the same level of care as its use.

  • Waste Classification: This chemical should be treated as hazardous waste.[2]

  • Container Management: Do not reuse empty containers. They should be disposed of in accordance with institutional and local regulations for hazardous waste.

  • Waste Disposal: All waste containing this chemical, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed container for hazardous waste.[2][3][6] The final disposal should be carried out by a licensed hazardous waste disposal company.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.

References

  • Carl ROTH. Safety Data Sheet: 3-Nitrobenzoic acid. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

Sources

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Retrosynthesis Analysis

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2-Nitro-4-(trifluoromethoxy)benzoic acid

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